VU0134992
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDLWFVHQYRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of VU0134992 on Kir4.1
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of VU0134992, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Executive Summary
This compound is a small molecule inhibitor that demonstrates significant potency and selectivity for the Kir4.1 potassium channel, a critical protein involved in maintaining potassium homeostasis in various tissues, including the brain and kidneys.[1][2] This compound acts as a pore blocker, directly interacting with key residues within the ion conduction pathway to inhibit potassium flux.[1][3] Its discovery and characterization have provided a valuable pharmacological tool for probing the physiological roles of Kir4.1 and exploring its potential as a therapeutic target.[1]
Quantitative Pharmacological Profile
The inhibitory activity of this compound on Kir4.1 and its selectivity over other Kir channel subtypes have been quantified through various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound on Kir4.1 and Kir4.1/5.1 Channels
| Channel Subtype | Assay Type | IC50 (µM) | Voltage | Reference |
| Homomeric Kir4.1 | Whole-cell Patch Clamp | 0.97 | -120 mV | [1] |
| Homomeric Kir4.1 | Whole-cell Patch Clamp | 1.2 | +120 mV | [3] |
| Heteromeric Kir4.1/5.1 | Whole-cell Patch Clamp | 9.0 | -120 mV | [1][3] |
| Heteromeric Kir4.1/5.1 | Whole-cell Patch Clamp | 26.8 | +120 mV | [3] |
Table 2: Selectivity Profile of this compound against various Kir Channels (Thallium Flux Assay)
| Channel Subtype | Selectivity vs. Kir4.1 | Activity | Reference |
| Kir1.1 | >30-fold | Weakly active | [1][3] |
| Kir2.1 | >30-fold | Weakly active | [1][3] |
| Kir2.2 | >30-fold | Weakly active | [1][3] |
| Kir2.3 | - | Weakly active | [1][3] |
| Kir3.1/3.2 | - | Equally active | [1][3] |
| Kir3.1/3.4 | - | Equally active | [1][3] |
| Kir4.2 | - | Equally active | [1][3] |
| Kir6.2/SUR1 | - | Weakly active | [1][3] |
| Kir7.1 | - | Weakly active | [1][3] |
Mechanism of Action: Pore Blockade
This compound exerts its inhibitory effect through a direct blockade of the Kir4.1 channel pore. This mechanism has been elucidated through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis.[1]
Key findings indicate that this compound interacts with specific amino acid residues lining the ion conduction pathway.[1] Site-directed mutagenesis experiments have identified glutamate 158 (E158) and isoleucine 159 (I159) as critical for the binding and blocking action of the compound.[1][2] This interaction physically obstructs the passage of potassium ions, thereby inhibiting the channel's function. The voltage-dependent nature of the block further supports the localization of the binding site within the ion conduction pathway.[2]
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.[4]
Objective: To measure the inhibitory effect of this compound on Kir4.1 channel currents.
Methodology:
-
Cell Culture: T-REx-HEK293 cells stably expressing Kir4.1 are cultured. Channel expression is induced with tetracycline.[4]
-
Pipette Solution (Intracellular): Contains (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, and 2 Na₂ATP, with pH adjusted to 7.2.[4]
-
Bath Solution (Extracellular): Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 5 glucose, and 10 HEPES, with pH adjusted to 7.4.[4]
-
Recording: Glass micropipettes with a resistance of 3.0–3.5 MΩ are used to form a high-resistance seal with the cell membrane.[4] The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: Cells are voltage-clamped at a holding potential, and voltage steps are applied to elicit inward and outward currents through the Kir4.1 channels.[5]
-
Compound Application: this compound is perfused into the bath solution at various concentrations to determine its effect on the channel currents and calculate the IC50 value.
Thallium Flux Assay
This high-throughput screening method provides an indirect measure of ion channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺.[4]
Objective: To assess the inhibitory activity of this compound on Kir4.1 in a high-throughput format and to determine its selectivity against other Kir channels.
Methodology:
-
Cell Plating: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.[6]
-
Dye Loading: Cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).[4]
-
Compound Incubation: Cells are pre-incubated with this compound or a vehicle control.[4]
-
Thallium Stimulation: A solution containing Tl₂SO₄ is added to the wells to initiate Tl⁺ influx through the open Kir channels.[4]
-
Fluorescence Reading: The change in fluorescence intensity, which is proportional to the amount of Tl⁺ entering the cells, is measured over time using a fluorescence plate reader.[4]
-
Data Analysis: The rate of fluorescence increase is used to determine the activity of the channel and the inhibitory effect of the compound.
Structure-Activity Relationship (SAR)
Medicinal chemistry efforts have been undertaken to understand the structure-activity relationships of this compound and to potentially improve its potency.[3] These studies have revealed that the core scaffold of this compound contains the essential components for its inhibitory activity on Kir4.1 channels.[3]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Kir4.1 potassium channel. Its mechanism of action as a pore blocker, targeting residues E158 and I159, is supported by robust experimental evidence from patch-clamp electrophysiology and thallium flux assays. This compound serves as an invaluable tool for the continued investigation of Kir4.1 physiology and its potential as a therapeutic target for a variety of disorders, including those affecting the central nervous system and renal function.[1]
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Kir4.1 Potassium Channel Blocker VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for the characterization of this compound and a summary of its physiological effects are presented to support further research and development in areas targeting Kir4.1-related pathologies.
Chemical Structure and Properties
This compound is chemically identified as 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. Its fundamental chemical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
| Molecular Formula | C₂₀H₃₁BrN₂O₂ |
| Molecular Weight | 411.38 g/mol |
| SMILES | CC(C)c1cc(Br)c(OCC(=O)NC2CC(C)(C)NC(C)(C)C2)cc1 |
| CAS Number | 755002-90-5 |
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 potassium channel. Site-directed mutagenesis and molecular modeling studies have indicated that this compound interacts with key residues within the channel's pore, specifically glutamate 158 and isoleucine 159, thereby obstructing the flow of potassium ions.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Method | IC₅₀ (µM) | Notes |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp | 0.97 | Measured at -120 mV. |
| Heteromeric Kir4.1/5.1 | Whole-Cell Patch-Clamp | 9.0 | Approximately 9-fold selectivity for Kir4.1. |
| Homomeric Kir4.1 | Thallium Flux Assay | 5.2 | - |
| Kir3.1/Kir3.2 | Thallium Flux Assay | 2.5 | - |
| Kir3.1/Kir3.4 | Thallium Flux Assay | 3.1 | - |
| Kir4.2 | Thallium Flux Assay | 8.1 | - |
Table 2: In Vivo Effects of this compound in Rats
| Dosage (mg/kg, oral) | Effect |
| 50-100 | Significant increase in urine output (diuresis) |
| 50-100 | Significant increase in urinary Na⁺ excretion (natriuresis) |
| 50-100 | Significant increase in urinary K⁺ excretion (kaliuresis) |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on Kir4.1 channel currents in a heterologous expression system (e.g., HEK293 cells).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
Procedure:
-
Culture HEK293 cells stably expressing the Kir4.1 channel on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the external solution containing various concentrations of this compound and record the currents at each concentration.
-
Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir4.1 channels.
Materials:
-
HEK293 cells expressing Kir4.1.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.3).
-
Stimulus Buffer (Assay Buffer containing Tl₂SO₄).
Procedure:
-
Plate Kir4.1-expressing HEK293 cells in a 384-well plate.
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate.
-
Measure the baseline fluorescence using a plate reader.
-
Add the Thallium Stimulus Buffer to initiate Tl⁺ influx.
-
Immediately begin kinetic fluorescence readings to measure the rate of Tl⁺ influx.
-
The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the inhibition by this compound relative to control wells.
In Vivo Diuretic and Natriuretic Assessment
This protocol assesses the effects of orally administered this compound on renal function in rats.
Procedure:
-
House male Wistar rats individually in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatize the rats to the cages for at least 24 hours before the experiment.
-
Deprive the rats of food and water for 18 hours prior to dosing.
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Collect urine at specified time intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.
-
Measure the total urine volume for each collection period.
-
Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of Na⁺ and K⁺ for each treatment group.
Signaling Pathways and Experimental Workflows
Renal Kir4.1 Signaling Pathway
In the distal convoluted tubule (DCT) of the kidney, Kir4.1 plays a crucial role in maintaining the basolateral membrane potential, which is essential for the function of the Na-Cl cotransporter (NCC). Inhibition of Kir4.1 by this compound leads to membrane depolarization, which in turn inhibits NCC activity, resulting in natriuresis and diuresis. This signaling cascade is thought to be mediated by the WNK/SPAK kinase pathway.
Caption: Renal Kir4.1 signaling pathway in the distal convoluted tubule.
Experimental Workflow for this compound Characterization
The characterization of a novel ion channel blocker like this compound typically follows a structured experimental workflow, from initial screening to in vivo validation.
Caption: Experimental workflow for the characterization of this compound.
VU0134992: A Selective Kir4.1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of VU0134992, a potent and selective inhibitor of the inwardly rectifying potassium channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of Kir4.1 for therapeutic applications. Herein, we detail the quantitative pharmacology, experimental methodologies, and relevant signaling pathways associated with this compound.
Introduction to this compound and Kir4.1
The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in various tissues, including the central nervous system (CNS) and the kidney.[1][2][3] In the CNS, Kir4.1 is predominantly expressed in glial cells, particularly astrocytes, where it contributes to spatial potassium buffering, a process essential for maintaining the resting membrane potential of neurons.[4][5] In the kidney, Kir4.1 is located in the basolateral membrane of the distal convoluted tubule (DCT), thick ascending limb, and collecting duct, playing a key role in renal salt handling.[6][7]
Dysfunction of Kir4.1 channels has been implicated in several pathological conditions, including epilepsy, ataxia, and renal salt-wasting disorders, making it an attractive target for therapeutic intervention.[2][7] this compound, with the chemical name 2-(2-Bromo-4-iso-propylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was identified through a high-throughput screen as a potent and selective inhibitor of homomeric Kir4.1 channels.[1][2][3] Its subtype preference and in vivo activity make it a valuable tool for elucidating the physiological roles of Kir4.1 and for exploring its therapeutic potential.[1][8]
Quantitative Pharmacology of this compound
The inhibitory activity of this compound has been characterized using various in vitro techniques, primarily whole-cell patch-clamp electrophysiology and thallium flux assays. The data consistently demonstrate its potency and selectivity for Kir4.1 over other Kir channel subtypes.
Table 1: In Vitro Potency of this compound
| Assay Type | Channel | IC50 (µM) | Reference |
| Whole-Cell Patch Clamp | Homomeric Kir4.1 | 0.97 | [1][2][8] |
| Whole-Cell Patch Clamp | Heteromeric Kir4.1/5.1 | 9.0 | [1][2][8] |
| Thallium Flux Assay | Homomeric Kir4.1 | 5.2 | [3] |
Table 2: Selectivity Profile of this compound in Thallium Flux Assays
| Kir Channel Subtype | IC50 (µM) or % Inhibition @ 30 µM | Reference |
| Kir1.1 | >30-fold selective vs Kir4.1 | [1][2] |
| Kir2.1 | >30-fold selective vs Kir4.1 | [1][2] |
| Kir2.2 | >30-fold selective vs Kir4.1 | [1][2] |
| Kir2.3 | Weakly active | [1][2] |
| Kir3.1/3.2 | 2.5 | [3] |
| Kir3.1/3.4 | 3.1 | [3] |
| Kir4.2 | 8.2 | [3] |
| Kir6.2/SUR1 | Weakly active | [1][2] |
| Kir7.1 | Weakly active | [1][2] |
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel. Molecular modeling and site-directed mutagenesis studies have identified that it interacts with specific amino acid residues within the ion conduction pathway. The key residues for its blocking activity are glutamate 158 (E158) and isoleucine 159 (I159) in the pore-forming region of the Kir4.1 subunit.[1][3] By binding to this site, this compound physically obstructs the flow of potassium ions through the channel.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides comprehensive protocols for key experiments used to characterize this compound.
Cell Culture and Transfection for Heterologous Expression
-
Cell Line: Human Embryonic Kidney 293 (HEK-293T) cells are commonly used for the heterologous expression of Kir4.1 channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Sodium Pyruvate, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged every 2-3 days when they reach 80-90% confluency.
-
Transfection: For transient expression, HEK-293T cells are transfected with a pcDNA5 vector containing the Kir4.1 cDNA using a lipid-based transfection reagent like Lipofectamine. Electrophysiological recordings are typically performed 24-48 hours post-transfection. For stable cell lines, such as the T-Rex-HEK293-Kir4.1 inducible line, expression is induced with tetracycline.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell.
-
Pipette Solution (Intracellular):
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-NaCl
-
2 mM ATP-Mg
-
40 mM HEPES
-
pH adjusted to 7.2 with KOH
-
Osmolarity adjusted to ~290 mOsm
-
-
Bath Solution (Extracellular):
-
140 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with KOH
-
Osmolarity adjusted to ~310 mOsm
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
A series of voltage steps from -120 mV to +60 mV in 20 mV increments are applied to elicit Kir4.1 currents.
-
This compound is acutely applied to the bath solution at various concentrations to determine the dose-dependent inhibition of the Kir4.1 current.
-
The IC50 is calculated by fitting the concentration-response data to a Hill equation.
-
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method to assess Kir channel activity. It utilizes the permeability of Kir channels to thallium ions (Tl+), a surrogate for K+.
-
Principle: Cells expressing Kir4.1 are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR™). The addition of Tl+ to the extracellular solution leads to its influx through open Kir4.1 channels, causing an increase in intracellular fluorescence. Inhibitors of Kir4.1 will block this influx and thus reduce the fluorescence signal.
-
Protocol:
-
HEK-293 cells stably expressing Kir4.1 are seeded in 384-well plates.
-
Cells are loaded with the FluxOR™ dye according to the manufacturer's protocol.
-
This compound or other test compounds are added to the wells and incubated.
-
A stimulus buffer containing Tl+ is added to initiate the flux.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
The IC50 is determined from the concentration-response curve.
-
In Vivo Diuretic Activity Study in Rats
These studies assess the physiological effects of this compound on renal function.
-
Animals: Male Wistar rats are typically used.
-
Acclimation: Animals are acclimated to metabolic cages for several days before the experiment.
-
Protocol:
-
Rats are fasted overnight with free access to water.
-
On the day of the experiment, rats are orally hydrated with saline (e.g., 25 ml/kg).
-
This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg), typically suspended in a vehicle such as 0.5% methylcellulose. A vehicle control group and a positive control group (e.g., a known diuretic like furosemide) are included.
-
Urine is collected at specified time intervals (e.g., 0-6 hours, 6-24 hours).
-
Urine volume is measured, and urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
Diuretic, natriuretic, and kaliuretic effects are calculated and compared between treatment groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Kir4.1 and this compound.
Caption: Physiological role of Kir4.1 in astrocytes.
Caption: CNS effects of Kir4.1 inhibition by this compound.
Caption: Renal mechanism of action of this compound.
Conclusion
This compound is a first-in-class, selective, and in vivo-active inhibitor of the Kir4.1 potassium channel. Its well-characterized pharmacological profile and mechanism of action make it an indispensable tool for investigating the diverse physiological and pathophysiological roles of Kir4.1. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting Kir4.1 in a range of disorders, from neurological conditions to hypertension. As research progresses, this compound will likely continue to be a cornerstone in the development of novel therapeutics aimed at modulating Kir4.1 activity.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Pharmacological Profile of VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0134992 is a first-in-class, orally active small molecule that acts as a pore blocker of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed experimental methodologies for the key assays used to characterize this compound are also presented, along with visualizations of its mechanism and experimental workflows.
Introduction
The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis and membrane potential in various tissues, including the brain, inner ear, and kidneys.[2][4] In the distal convoluted tubule of the kidney, Kir4.1 plays a crucial role in sodium reabsorption.[4][5] Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, a rare genetic disorder characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2] The development of selective Kir4.1 inhibitors is therefore of significant interest for both studying the physiological roles of this channel and for the potential therapeutic intervention in conditions like hypertension. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of Kir4.1, representing a valuable tool for pharmacological research.[1][2]
Mechanism of Action
This compound functions as a pore blocker of the Kir4.1 channel.[1][3][5] Site-directed mutagenesis and molecular modeling studies have identified that this compound interacts with specific amino acid residues, namely glutamate 158 (E158) and isoleucine 159 (I159) , which are located within the ion conduction pathway of the channel.[1][4][5] By binding to these residues, this compound physically occludes the pore, thereby preventing the flow of potassium ions.
The blocking action of this compound is voltage-dependent, a characteristic feature of pore blockers that bind within the transmembrane electric field.[4] This voltage-dependent inhibition is more pronounced for the homomeric Kir4.1 channel compared to the heteromeric Kir4.1/5.1 channel.[4]
Quantitative Pharmacological Data
The inhibitory activity and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key pharmacological parameters.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Parameter | Value (µM) | Reference |
| Homomeric Kir4.1 | Whole-Cell Patch-Clamp (-120 mV) | IC₅₀ | 0.97 | [1][2][3] |
| Homomeric Kir4.1 | Thallium (Tl⁺) Flux | IC₅₀ | 5.2 | [1] |
| Kir4.1/5.1 Concatemeric | Whole-Cell Patch-Clamp (-120 mV) | IC₅₀ | 9.0 | [1][2][3] |
| Kir4.1/5.1 Concatemeric | Whole-Cell Patch-Clamp (+120 mV) | IC₅₀ | 26.8 | [1] |
Table 2: Selectivity Profile of this compound in Thallium (Tl⁺) Flux Assays
| Kir Channel Subtype | IC₅₀ (µM) | % Inhibition at 30 µM | Reference |
| Kir1.1 | > 30 | No apparent activity | [1][2] |
| Kir2.1 | > 30 | No apparent activity | [1][2] |
| Kir2.2 | > 30 | No apparent activity | [1][2] |
| Kir2.3 | > 10 | 73 | [1] |
| Kir3.1/3.2 | 2.5 | 92 | [1] |
| Kir3.1/3.4 | 3.1 | 92 | [1] |
| Kir4.2 | 8.1 | 100 | [1] |
| Kir6.2/SUR1 | > 30 | 12 | [1] |
| Kir7.1 | > 30 | 15 | [1] |
Pharmacokinetic Properties
In vivo studies in rats have provided initial insights into the pharmacokinetic profile of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Free Unbound Fraction (fᵤ) in Plasma | 0.213 | [1][5] |
In Vivo Efficacy
Consistent with the role of Kir4.1 in renal function, oral administration of this compound to rats resulted in a dose-dependent diuretic, natriuretic, and kaliuretic effect.[1][5]
Table 4: In Vivo Effects of this compound in Rats
| Dose (mg/kg, oral) | Effect | Reference |
| 10 | No significant effect on urine output | [4] |
| 50 | Significant increase in urine volume, Na⁺ excretion, and K⁺ excretion | [3][4] |
| 100 | Significant increase in urine volume, Na⁺ excretion, and K⁺ excretion | [3][4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique was employed to directly measure the inhibitory effect of this compound on Kir4.1 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells stably expressing the target Kir channel.[6]
-
Pipette Solution (Intracellular): Comprised of (in mM): 150 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.3 with KOH.
-
Bath Solution (Extracellular): Contained (in mM): 150 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, with the pH adjusted to 7.3 with KOH.
-
Procedure:
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with the intracellular solution.
-
A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -75 mV) and voltage steps are applied (e.g., from -120 mV to +120 mV) to elicit ionic currents.[6]
-
This compound is applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir channel currents.
-
Thallium (Tl⁺) Flux Assay
This high-throughput screening assay was used to assess the activity of this compound on a panel of Kir channels. Thallium ions act as a surrogate for potassium and can be detected by a fluorescent dye.
-
Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.
-
Reagents:
-
Fluozin-2 reporter dye.
-
Thallium stimulus buffer (e.g., 125 mM sodium gluconate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3).
-
-
Procedure:
-
Cells are plated in 384-well plates.
-
Cells are loaded with the Fluozin-2 reporter dye.
-
This compound at various concentrations is added to the wells and incubated.
-
The plate is placed in a kinetic imaging plate reader (e.g., FDSS 6000).
-
A baseline fluorescence is recorded.
-
The thallium stimulus buffer is added, and the change in fluorescence is monitored over time. An increase in fluorescence indicates Tl⁺ influx through open Kir channels.
-
The degree of inhibition by this compound is quantified by the reduction in the fluorescence signal.
-
In Vivo Diuresis Study (Metabolic Cage)
This experiment was conducted to evaluate the effect of this compound on renal function in an animal model.
-
Animal Model: Male Sprague-Dawley rats (250–300 g).
-
Procedure:
-
Rats are fasted for 18 hours with free access to water.
-
Animals are acclimatized to individual metabolic cages.
-
A saline load (e.g., 15 ml/kg) is administered to hydrate the animals.
-
This compound (at doses of 10, 50, or 100 mg/kg) or vehicle is administered orally.
-
Urine is collected over a specified period (e.g., 5 hours).
-
The total urine volume is measured.
-
Urine samples are analyzed for sodium (Na⁺) and potassium (K⁺) concentrations to determine natriuresis and kaliuresis, respectively.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Kir4.1 potassium channel. Its demonstrated in vivo activity as a diuretic highlights the potential of Kir4.1 as a novel therapeutic target for hypertension. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of ion channel drug discovery.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
The Role of VU0134992 in Elucidating Astrocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes, the most abundant glial cells in the central nervous system, are critical regulators of neuronal function and homeostasis. Their roles extend far beyond structural support, encompassing neurotransmitter uptake, ion homeostasis, and modulation of synaptic transmission. A key player in these processes is the inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene. This channel is predominantly expressed in astrocytes and is fundamental to their negative resting membrane potential and their ability to buffer extracellular potassium (K⁺).[1][2][3] The pharmacological tool VU0134992, a selective blocker of the Kir4.1 channel, has emerged as an invaluable asset for dissecting the multifaceted contributions of astrocytes to brain function and pathology. This technical guide provides an in-depth overview of this compound, its application in studying astrocyte physiology, and detailed experimental protocols for its use.
This compound: A Selective Kir4.1 Channel Blocker
This compound is a small molecule inhibitor that acts as a pore blocker for the Kir4.1 potassium channel.[4][5] Its selectivity and potency make it a superior tool compared to less specific inhibitors like amitriptyline, nortriptyline, and fluoxetine.[4][6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on Kir4.1 and other Kir channels.
Table 1: Inhibitory Potency of this compound on Kir4.1 Channels
| Channel Type | IC50 (µM) | Experimental Method | Reference |
| Homomeric Kir4.1 | 0.97 | Whole-cell patch-clamp electrophysiology (-120 mV) | [4][6][7][8][9] |
| Homomeric Kir4.1 | 5.2 | Thallium (Tl⁺) flux assay | [4] |
| Heteromeric Kir4.1/5.1 | 9.05 | Whole-cell patch-clamp electrophysiology (-120 mV) | [4][8] |
Table 2: Selectivity Profile of this compound against other Kir Channels (Thallium Flux Assay)
| Channel Type | Activity | IC50 (µM) | Reference |
| Kir1.1 | No apparent activity | >30 | [4][6] |
| Kir2.1 | No apparent activity | >30 | [4][6] |
| Kir2.2 | No apparent activity | >30 | [4][6] |
| Kir2.3 | Partial inhibition (73% at 30 µM) | Weakly active | [4] |
| Kir3.1/3.2 | Active (92% inhibition at 30 µM) | 2.5 | [4][5] |
| Kir3.1/3.4 | Active (92% inhibition at 30 µM) | 3.1 | [4][5] |
| Kir4.2 | Active (100% inhibition at 30 µM) | 8.1 | [4][5] |
| Kir6.2/SUR1 | Partial inhibition (12% at 30 µM) | Weakly active | [4] |
| Kir7.1 | Partial inhibition (15% at 30 µM) | Weakly active | [4] |
Core Astrocyte Functions Modulated by this compound
By inhibiting Kir4.1, this compound allows for the acute and specific disruption of key astrocyte functions, providing insights into their physiological roles.
Potassium Buffering
Astrocytes are crucial for clearing excess K⁺ from the extracellular space following neuronal activity, a process known as spatial potassium buffering.[1][2][3][10] This function is primarily mediated by Kir4.1 channels.[1][2][11] Inhibition of Kir4.1 by this compound impairs this buffering capacity, leading to an accumulation of extracellular K⁺.[1][12] This, in turn, can cause neuronal depolarization and hyperexcitability, highlighting the critical role of astrocytes in maintaining network stability.[2][11]
Caption: this compound inhibits astrocytic Kir4.1, disrupting potassium uptake.
Glutamate Uptake
Astrocyte glutamate transporters, primarily EAAT1 (GLAST) and EAAT2 (GLT-1), are responsible for the majority of glutamate clearance from the synaptic cleft.[1] The function of these transporters is electrogenically coupled to the astrocyte membrane potential, which is largely set by Kir4.1 channels.[1][11] By depolarizing the astrocyte membrane, inhibition of Kir4.1 with this compound reduces the driving force for glutamate uptake, leading to increased extracellular glutamate levels.[11][13] This can result in neuronal hyperexcitability and excitotoxicity.[2][13]
Caption: this compound-induced Kir4.1 inhibition impairs glutamate uptake.
Modulation of Neuronal Activity and BDNF Expression
The combined effects of impaired potassium and glutamate clearance due to Kir4.1 inhibition lead to increased neuronal excitability.[1][12] Furthermore, studies have shown that inhibition of astrocytic Kir4.1 channels can lead to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][12] This effect is thought to be mediated by the activation of the Ras/Raf/MEK/ERK signaling pathway.[14][15]
Caption: Kir4.1 inhibition by this compound stimulates astrocytic BDNF expression.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study astrocyte function.
Primary Astrocyte Culture
Objective: To obtain a pure culture of primary astrocytes for in vitro experiments.
Materials:
-
P0-P2 C57BL/6J mouse pups[4]
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine or Poly-L-ornithine coated flasks/plates[2]
-
Bacterial grade plastic dishes (for differential adhesion method)[4]
Protocol:
-
Euthanize P0-P2 mouse pups in accordance with approved animal care protocols.
-
Dissect cortices in sterile, ice-cold phosphate-buffered saline (PBS).
-
Meninges and blood vessels are carefully removed.
-
Triturate the cortical tissue in DMEM containing 10% FBS and penicillin-streptomycin.
-
Plate the cell suspension onto poly-D-lysine or poly-L-ornithine coated T-75 flasks.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 7-10 days, a mixed glial culture will be established. To isolate astrocytes, utilize the differential adhesion method by shaking the flasks to detach microglia and oligodendrocyte precursor cells.[4]
-
The remaining adherent cells are predominantly astrocytes. These can be trypsinized and re-plated for experiments. Purity can be confirmed by immunostaining for the astrocyte marker GFAP.[4]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure Kir4.1 currents in astrocytes and the effect of this compound.
Materials:
-
Primary astrocyte culture or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂; bubbled with 95% O₂/5% CO₂.[16]
-
Intracellular solution containing (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂ATP; pH adjusted to 7.2 with KOH.[1][3]
-
This compound stock solution (in DMSO).
Protocol:
-
Prepare primary astrocyte cultures on coverslips or obtain acute brain slices (300-400 µm thick).
-
Place the coverslip or slice in the recording chamber and perfuse with oxygenated ACSF at a rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach an astrocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline Kir currents using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply steps from -160 mV to +40 mV in 20 mV increments).[17]
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record currents again after a stable effect is reached.
-
Data analysis: Measure the peak inward current at hyperpolarizing potentials to quantify the effect of this compound.
Caption: Experimental workflow for patch-clamp recording of Kir4.1 currents.
Thallium Flux Assay
Objective: To measure Kir4.1 channel activity in a high-throughput format.
Materials:
-
HEK293 cells stably expressing Kir4.1.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay buffer (e.g., HBSS).
-
Thallium stimulus buffer.
-
384-well microplates.
-
Fluorescence plate reader.
-
This compound.
Protocol:
-
Plate Kir4.1-expressing HEK293 cells in a 384-well plate and incubate overnight.[1]
-
Load the cells with a thallium-sensitive fluorescent dye for 1 hour at room temperature.[1]
-
Wash the cells to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate for 20 minutes.[1]
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the thallium stimulus buffer to all wells to initiate thallium influx through open Kir4.1 channels.[1]
-
Immediately begin kinetic fluorescence readings to measure the increase in fluorescence as thallium enters the cells and binds to the dye.[1]
-
Data analysis: The rate of fluorescence increase is proportional to Kir4.1 channel activity. Calculate the IC50 of this compound by plotting the inhibition of thallium flux against the drug concentration.
Glutamate Uptake Assay
Objective: To measure the effect of this compound on astrocyte glutamate uptake.
Materials:
-
Primary astrocyte culture.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
³H-L-glutamate.
-
This compound.
-
Scintillation counter.
Protocol:
-
Plate primary astrocytes in 24-well plates and grow to confluence.
-
Pre-incubate the cells with KRH buffer with or without this compound for a specified time (e.g., 15-30 minutes).
-
Initiate the uptake by adding KRH buffer containing a known concentration of ³H-L-glutamate.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Data analysis: Compare the amount of ³H-L-glutamate taken up by astrocytes in the presence and absence of this compound to determine the extent of inhibition.
Conclusion
This compound is a powerful and selective pharmacological tool that has significantly advanced our understanding of astrocyte function. By specifically inhibiting the Kir4.1 channel, researchers can investigate the critical roles of astrocytes in potassium and glutamate homeostasis, and their subsequent impact on neuronal excitability and synaptic plasticity. The detailed experimental protocols provided in this guide offer a starting point for utilizing this compound to further unravel the complex and vital contributions of astrocytes to the physiology and pathology of the central nervous system. As research in this area continues, this compound will undoubtedly remain an essential component of the neuroscientist's toolkit.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary astrocyte culture [protocols.io]
- 3. Role of Kir4.1 Channels in Growth Control of Glia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and culturing of primary mouse astrocytes for the analysis of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sfn.org [sfn.org]
- 11. Amyloid‐β plaques affect astrocyte Kir4.1 protein expression but not function in the dentate gyrus of APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging extracellular potassium dynamics in brain tissue using a potassium-sensitive nanosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 15. Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation | Journal of Neuroscience [jneurosci.org]
The Kir4.1 Blocker VU0134992: A Technical Guide to its Effects on Renal Electrolyte Transport
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0134992 is a first-in-class, orally active small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10). This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its consequential effects on renal electrolyte transport. The compound demonstrates selectivity for homomeric Kir4.1 channels over the heteromeric Kir4.1/5.1 channels, which are predominantly expressed on the basolateral membrane of the distal convoluted tubule (DCT) and cortical collecting duct (CCD). By inhibiting these channels, this compound induces a dose-dependent diuresis, natriuresis, and kaliuresis, highlighting its potential as a novel diuretic agent. This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with the action of this compound.
Quantitative Pharmacological Data
The inhibitory effects of this compound on various Kir channels have been quantified through electrophysiological and ion flux assays. The data presented below summarizes the potency and selectivity of this compound.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) at -120 mV | IC50 (µM) at +120 mV | Selectivity (Kir4.1 vs. Kir4.1/5.1) |
| Homomeric Kir4.1 | 0.97[1][2][3][4][5] | 1.2[1] | 9-fold at -120 mV[1][2][3][5] |
| Heteromeric Kir4.1/5.1 | 9.0[1][2][3][5] | 26.8[1] | 22-fold at +120 mV[1] |
Table 2: Selectivity Profile of this compound against a Panel of Kir Channels (Thallium Flux Assays)
| Channel | IC50 (µM) | Percent Inhibition at 30 µM |
| Kir4.1 | 5.2[1][2][5] | 100%[1][2][5] |
| Kir1.1 | >30 | No apparent activity[1] |
| Kir2.1 | >30 | No apparent activity[1] |
| Kir2.2 | >30 | No apparent activity[1] |
| Kir2.3 | Weakly active | 73%[1] |
| Kir3.1/3.2 | 2.5[1][2][5] | 92%[1][2][5] |
| Kir3.1/3.4 | 3.1[1][2][5] | 92%[1][2][5] |
| Kir4.2 | 8.1[1][2][5] | 100%[1][2][5] |
| Kir6.2/SUR1 | Weakly active | 12%[1] |
| Kir7.1 | Weakly active | 15%[1] |
Table 3: In Vivo Effects of Oral this compound Administration in Rats
| Dosage (mg/kg) | Effect |
| 50-100 | Statistically significant increase in urinary Na+ and K+ excretion[2] |
| Dose-dependent | Diuresis, natriuresis, and kaliuresis[1][6][7] |
Experimental Protocols
The following sections provide an overview of the key methodologies used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of this compound on Kir4.1 and Kir4.1/5.1 channels.
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells transfected with the appropriate Kir channel subunits.[8]
-
Procedure:
-
Cells were cultured on coverslips and whole-cell recordings were obtained using a patch-clamp amplifier.
-
The external solution contained (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH.
-
The internal (pipette) solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
Currents were evoked by voltage steps.
-
This compound was applied to the bath solution at varying concentrations to determine the dose-dependent inhibition of the Kir currents.
-
Thallium (Tl+) Flux Assays
-
Objective: To screen for small-molecule modulators of Kir channels and to determine the selectivity profile of this compound.
-
Principle: This fluorescence-based assay uses the permeability of Kir channels to Tl+ ions. Tl+ influx is detected by a Tl+-sensitive fluorescent dye.
-
Procedure:
-
HEK-293 cells stably expressing the Kir channel of interest were plated in 384-well plates.
-
Cells were loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence was measured.
-
This compound at various concentrations was added to the wells.
-
A Tl+-containing solution was added to initiate the influx.
-
The change in fluorescence, corresponding to Tl+ influx, was measured over time. The rate of fluorescence increase is proportional to channel activity.
-
In Vivo Renal Function Studies in Rats
-
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of this compound in a living organism.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were administered this compound via oral gavage at various doses.
-
Animals were placed in metabolic cages for urine collection over a specified time period.
-
Urine volume was measured to assess diuresis.
-
Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine natriuretic and kaliuretic effects.
-
Signaling Pathways and Mechanisms of Action
The diuretic effect of this compound is a direct consequence of its inhibition of Kir4.1-containing channels in the distal nephron. The following diagrams illustrate the proposed mechanism.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Potassium Channel | TargetMol [targetmol.com]
- 8. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of KCNJ10 by VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inwardly rectifying potassium (Kir) channel KCNJ10, also known as Kir4.1, is a critical protein involved in potassium homeostasis in various tissues, including the central nervous system, the inner ear, and the kidney.[1][2] Its dysfunction is associated with several pathological conditions, most notably the EAST/SeSAME syndrome, which is characterized by epilepsy, ataxia, sensorineural deafness, and a renal salt-wasting tubulopathy.[1][3] The physiological importance of KCNJ10 has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of VU0134992, a potent and selective inhibitor of the KCNJ10 channel. We will delve into its pharmacological properties, mechanism of action, the experimental protocols used for its characterization, and the downstream consequences of KCNJ10 inhibition.
Pharmacological Profile of this compound
This compound was identified through a high-throughput screen as a small-molecule inhibitor of KCNJ10.[4][5] Its inhibitory activity has been characterized using various electrophysiological and cell-based assays.
Potency and Selectivity
The potency of this compound against KCNJ10 has been determined through whole-cell patch-clamp electrophysiology, revealing an IC50 value of 0.97 µM.[4][6] The compound exhibits notable selectivity for the homomeric KCNJ10 channel over the heteromeric KCNJ10/KCNJ16 (Kir4.1/Kir5.1) channel, with a 9-fold higher potency for the former.[4][6] Further selectivity profiling using thallium flux assays has demonstrated that this compound is over 30-fold selective for KCNJ10 compared to Kir1.1, Kir2.1, and Kir2.2.[4][5] However, it displays similar activity against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[4][6]
Table 1: Inhibitory Potency (IC50) of this compound against KCNJ10 and other Kir Channels
| Channel | Assay Type | IC50 (µM) | Reference |
| KCNJ10 (Kir4.1) | Whole-cell patch clamp | 0.97 | [4][6] |
| KCNJ10/KCNJ16 (Kir4.1/5.1) | Whole-cell patch clamp | 9.0 | [4][6] |
| Kir3.1/3.2 | Thallium flux | 2.5 | [5][6] |
| Kir3.1/3.4 | Thallium flux | 3.1 | [5][6] |
| Kir4.2 | Thallium flux | 8.1 | [5][6] |
Table 2: Selectivity Profile of this compound from Thallium Flux Assays
| Channel | Activity | Reference |
| Kir1.1 | >30-fold selective for Kir4.1 | [4][5] |
| Kir2.1 | >30-fold selective for Kir4.1 | [4][5] |
| Kir2.2 | >30-fold selective for Kir4.1 | [4][5] |
| Kir2.3 | Weakly active | [4][5] |
| Kir6.2/SUR1 | Weakly active | [4][5] |
| Kir7.1 | Weakly active | [4][5] |
Mechanism of Action
This compound acts as a pore blocker of the KCNJ10 channel.[4][7] This mechanism was elucidated through a combination of molecular modeling, site-directed mutagenesis, and patch-clamp electrophysiology.[4][5] Studies have identified two critical amino acid residues within the channel's pore-lining region, glutamate 158 (E158) and isoleucine 159 (I159), as essential for the binding of this compound and subsequent channel inhibition.[4][7]
Mechanism of this compound Action.
Experimental Protocols
The characterization of this compound and its effects on KCNJ10 has relied on several key experimental techniques.
High-Throughput Screening: Thallium Flux Assay
This assay is a fluorescent-based method used for high-throughput screening of ion channel modulators. It utilizes the fact that thallium ions (Tl+) can permeate potassium channels and that specific fluorescent dyes, such as FluxOR™ and FluoZin-2, exhibit increased fluorescence upon binding to Tl+.[4][5][8]
Protocol Outline:
-
Cell Plating: Seed cells stably expressing the KCNJ10 channel (e.g., HEK293 cells) into 384-well microplates and incubate overnight.[4][9]
-
Dye Loading: Remove the cell culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye. Incubate for approximately 60-90 minutes at room temperature.[5]
-
Compound Addition: Add test compounds (like this compound) or control solutions to the wells and incubate for a defined period (e.g., 20 minutes) to allow for interaction with the channel.[4]
-
Thallium Stimulation and Detection: Use a kinetic plate reader to measure baseline fluorescence. Add a stimulus buffer containing Tl+ to initiate ion flux through the KCNJ10 channels.[5]
-
Data Analysis: Continuously record the fluorescence signal. An inhibition of the Tl+ flux, and thus a decrease in the rate of fluorescence increase, indicates a blocking effect of the compound on the channel.
Thallium Flux Assay Workflow.
Electrophysiology: Whole-Cell Patch Clamp
Whole-cell patch-clamp is a gold-standard electrophysiological technique for studying ion channel function with high resolution. It allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.[2][6][10]
Protocol Outline:
-
Cell Preparation: Culture cells expressing KCNJ10 on coverslips.
-
Solution Preparation: Prepare an external solution (artificial cerebrospinal fluid - aCSF) and an internal solution (to mimic the intracellular environment) with appropriate ionic compositions.[10][11]
-
Pipette Fabrication: Pull glass micropipettes to a desired resistance (typically 3-7 MΩ).[10]
-
Recording:
-
Fill a micropipette with the internal solution and mount it on the amplifier headstage.
-
Approach a cell under a microscope and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit KCNJ10 currents.[12]
-
Perfuse the cell with the external solution containing different concentrations of this compound to measure its inhibitory effect on the channel currents.[6]
-
Molecular Biology: Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a DNA sequence, in this case, the gene encoding KCNJ10, to identify amino acid residues crucial for this compound binding.[13][14]
Protocol Outline:
-
Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., to change glutamate 158 to another amino acid).[14]
-
PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the KCNJ10 gene. This results in a linear, mutated plasmid.[15]
-
Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme, such as DpnI.[15]
-
Ligation and Transformation: Ligate the linear, mutated plasmid to form a circular plasmid and transform it into competent E. coli cells for propagation.[16]
-
Verification: Isolate the plasmid DNA from the transformed bacteria and sequence it to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutated KCNJ10 channel in a suitable cell line and perform whole-cell patch-clamp experiments to assess the effect of the mutation on the inhibitory activity of this compound.
Signaling Pathways and Downstream Effects of KCNJ10 Inhibition
The inhibition of KCNJ10 by this compound has significant downstream consequences in tissues where the channel is prominently expressed.
Renal Effects
In the kidney, KCNJ10 is located on the basolateral membrane of the distal convoluted tubule (DCT) and the cortical collecting duct.[1][17] It plays a crucial role in potassium recycling, which is essential for the function of the Na+/K+-ATPase and the maintenance of the electrochemical gradient for sodium reabsorption.[18][19]
Inhibition of KCNJ10 leads to a depolarization of the basolateral membrane. This has two major downstream effects:
-
Inhibition of the Na-Cl Cotransporter (NCC): The depolarization and subsequent increase in intracellular chloride concentration inhibit the WNK-SPAK signaling pathway, which is a key regulator of NCC activity. This leads to decreased sodium reabsorption in the DCT.[1][17]
-
Modulation of the Epithelial Na+ Channel (ENaC): While the primary effect is on NCC, disruption of KCNJ10 function can also lead to compensatory changes in ENaC expression in the collecting duct.[20]
The net effect of KCNJ10 inhibition in the kidney is diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion), as observed in in vivo studies with this compound.[4][7]
KCNJ10 Inhibition Pathway in the Kidney.
Neurological Effects
In the brain, KCNJ10 is predominantly expressed in astrocytes and plays a vital role in potassium buffering and glutamate uptake from the synaptic cleft.[21][22] This function is critical for maintaining neuronal excitability.
Inhibition of astrocytic KCNJ10 has several downstream consequences:
-
Impaired Potassium and Glutamate Uptake: Reduced KCNJ10 activity leads to depolarization of the astrocyte membrane, which impairs the function of potassium and glutamate transporters. This results in an accumulation of potassium and glutamate in the extracellular space, leading to neuronal hyperexcitability.[22]
-
Activation of Signaling Pathways: Inhibition of KCNJ10 can activate the Ras/Raf/MEK/ERK signaling pathway in astrocytes.[7]
-
Increased BDNF Expression: A downstream effect of this pathway activation is an enhanced expression of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity and neuronal survival.[7][23]
These effects suggest that modulating KCNJ10 activity could have therapeutic potential in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
KCNJ10 Inhibition Pathway in Astrocytes.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the KCNJ10 potassium channel. Its well-characterized potency, selectivity, and mechanism of action, coupled with demonstrated in vivo activity, make it a lead compound for further investigation. The detailed experimental protocols and understanding of the downstream signaling pathways affected by KCNJ10 inhibition provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting this important ion channel for therapeutic benefit. Further research into the nuances of KCNJ10 pharmacology and its role in disease will undoubtedly pave the way for novel treatment strategies.
References
- 1. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. KCNJ10 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 8. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel KCNJ10 Compound Heterozygous Mutations Causing EAST/SeSAME-Like Syndrome Compromise Potassium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. static.igem.org [static.igem.org]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Defects in KCNJ16 Cause a Novel Tubulopathy with Hypokalemia, Salt Wasting, Disturbed Acid-Base Homeostasis, and Sensorineural Deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. KCNJ10 - Wikipedia [en.wikipedia.org]
- 22. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation | Journal of Neuroscience [jneurosci.org]
- 23. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
VU0134992: A Technical Guide for Investigating Spatial Potassium Buffering
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of VU0134992, a selective inhibitor of the Kir4.1 potassium channel. It is intended to serve as a comprehensive resource for researchers utilizing this pharmacological tool to investigate the physiological and pathophysiological roles of Kir4.1, particularly in the context of spatial potassium buffering in the central nervous system (CNS).
Introduction: Spatial Potassium Buffering and the Kir4.1 Channel
Spatial potassium buffering is a critical homeostatic process in the CNS, primarily carried out by astrocytes.[1] During neuronal activity, potassium ions (K+) are released into the extracellular space. An excessive accumulation of extracellular K+ can lead to neuronal depolarization, hyperexcitability, and pathological conditions such as epilepsy.[2][3]
Astrocytes regulate extracellular K+ levels by taking up excess ions and redistributing them through their extensive network, a process facilitated by inwardly rectifying potassium (Kir) channels.[1][4] The Kir4.1 channel, encoded by the KCNJ10 gene, is a key player in this mechanism.[4][5] Expressed predominantly in glial cells, Kir4.1 channels are largely responsible for the hyperpolarized resting membrane potential of astrocytes and their high potassium conductance, which are essential for efficient K+ uptake.[5]
The development of selective pharmacological modulators for Kir4.1 has been crucial for elucidating its functions. This compound is a potent and selective small-molecule inhibitor of the homomeric Kir4.1 channel, making it an invaluable tool for studying the consequences of acute Kir4.1 blockade.[6][7]
Core Compound Profile: this compound
This compound, with the chemical name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, was identified through a high-throughput screen as a potent blocker of the Kir4.1 channel.[6][8]
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel.[9][10] Molecular modeling and site-directed mutagenesis studies have identified that it interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) to obstruct the ion conduction pathway.[6][8]
Caption: Mechanism of this compound inhibition on the Kir4.1 channel pore.
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized using whole-cell patch-clamp electrophysiology and thallium (Tl+) flux assays.[6]
Table 1: Potency of this compound on Kir4.1 Channels
| Channel Subtype | Assay Method | IC₅₀ (µM) | Reference Voltage |
|---|---|---|---|
| Homomeric Kir4.1 | Patch-Clamp | 0.97 | -120 mV |
| Kir4.1/Kir5.1 Heteromer | Patch-Clamp | 9.0 | -120 mV |
Data sourced from Kharade et al., 2018.[6]
Table 2: Selectivity Profile of this compound across Kir Channel Family (Tl+ Flux Assay)
| Channel | IC₅₀ (µM) | % Inhibition at 30 µM | Selectivity vs. Kir4.1 |
|---|---|---|---|
| Kir4.1 | 5.2 | 100% | - |
| Kir1.1 | >30 | No apparent activity | >30-fold |
| Kir2.1 | >30 | No apparent activity | >30-fold |
| Kir2.2 | >30 | No apparent activity | >30-fold |
| Kir2.3 | - | 73% (Partial) | Weakly active |
| Kir3.1/3.2 | 2.5 | 92% | Non-selective |
| Kir3.1/3.4 | 3.1 | 92% | Non-selective |
| Kir4.2 | 8.1 | 100% | Non-selective |
| Kir6.2/SUR1 | - | 12% (Partial) | Weakly active |
| Kir7.1 | - | 15% (Partial) | Weakly active |
Data sourced from Kharade et al., 2018 and MedChemExpress.[6][9][10] Note that this compound shows similar activity towards Kir3.x and Kir4.2 channels.
Role in Spatial Potassium Buffering Signaling
Kir4.1 channels are integral to the process of clearing excess potassium from the synaptic cleft, thereby maintaining neuronal excitability.
Caption: Role of astrocytic Kir4.1 in spatial potassium buffering.
Experimental Protocols
Accurate and reproducible experimental design is paramount when using this compound. Below are detailed methodologies for key assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel currents and the effects of pharmacological agents.
Objective: To measure Kir4.1 currents in a heterologous expression system and quantify inhibition by this compound.
Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transfect cells with a vector containing the human Kir4.1 subunit cDNA using a suitable transfection reagent (e.g., Lipofectamine).[11][12] Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Allow 24-48 hours for channel expression post-transfection.
-
-
Solutions:
-
External Solution (ACSF): (in mM) 127 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 D-glucose. Saturate with 95% O₂/5% CO₂.[13]
-
Internal (Pipette) Solution: (in mM) 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Hold the cell membrane potential at -75 mV.
-
Apply a series of voltage steps, for example, from -120 mV to +120 mV in 20 mV increments for 200 ms, to elicit Kir4.1 currents.[11]
-
Establish a stable baseline recording of the Kir4.1 current.
-
-
Compound Application:
-
Prepare stock solutions of this compound in DMSO.[14]
-
Dilute the stock solution in the external solution to achieve the desired final concentrations.
-
Apply different concentrations of this compound to the cell via a perfusion system to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at a negative potential (e.g., -120 mV) before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Barium chloride (BaCl₂, ~100 µM - 2 mM) can be used as a positive control to confirm the recorded currents are from Kir channels.[11][13]
-
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay
This fluorescence-based assay is a higher-throughput method to assess Kir channel activity and is suitable for screening and selectivity profiling.
Objective: To determine the potency and selectivity of this compound by measuring the influx of Tl+ (a K+ surrogate) through Kir channels.
Methodology:
-
Cell Line: Use a cell line stably expressing the Kir channel of interest (e.g., Kir4.1).
-
Cell Plating: Plate cells in 96- or 384-well plates and grow to confluence.
-
Dye Loading: Load cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate.
-
Thallium Stimulation: Use an automated liquid handler to add a stimulus buffer containing Tl+.
-
Fluorescence Reading: Measure the change in fluorescence over time using a fluorescence plate reader. Tl+ influx through active channels quenches the dye's fluorescence.
-
Data Analysis: Calculate the rate of fluorescence change to determine channel activity. Plot the concentration-response curve to determine the IC₅₀. Repeat the assay for a panel of different Kir channels to establish the selectivity profile.[9][10]
In Vivo Administration Protocol
This compound has been shown to be orally active in animal models.
Objective: To investigate the physiological effects of Kir4.1 inhibition in vivo.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Formulation: Prepare a vehicle solution for oral administration. A common formulation might include DMSO, PEG300, Tween 80, and saline.[14]
-
Administration: Administer this compound via oral gavage at desired doses (e.g., 50-100 mg/kg).[9][10]
-
Sample Collection: For renal studies, house animals in metabolic cages to collect urine. Measure urine volume, Na+, and K+ excretion over a specified time course.
-
Data Analysis: Compare the physiological parameters (e.g., urine output, electrolyte excretion) between vehicle-treated and this compound-treated groups using appropriate statistical tests.[9][10]
Limitations and Considerations
While this compound is a powerful tool, researchers should be aware of its limitations:
-
Moderate Potency: With an IC₅₀ in the high nanomolar to low micromolar range (~1 µM), relatively high concentrations may be needed for complete channel block.[7]
-
Off-Target Activity: As shown in Table 2, this compound is not completely selective for Kir4.1 and shows similar potency for Kir3.x and Kir4.2 channels.[6][9][10] This should be considered when interpreting data, and appropriate control experiments should be performed.
-
CNS Penetrance: The compound has been noted to have poor CNS penetrance, which may limit its utility for in vivo studies of central neurological disorders.[7]
Conclusion
This compound is the first subtype-preferring inhibitor of the Kir4.1 potassium channel.[9][10] Its characterization has provided a valuable pharmacological probe for the acute inhibition of Kir4.1 function. By enabling the detailed study of spatial potassium buffering, this compound helps to bridge the gap between genetic models of Kir4.1 loss-of-function and the dynamic regulation of this crucial channel in health and disease. Careful consideration of its selectivity profile and experimental application will ensure its effective use in advancing our understanding of glial biology and neuroscience.
References
- 1. Potassium spatial buffering - Wikipedia [en.wikipedia.org]
- 2. The role of glial-specific Kir4.1 in normal and pathological states of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound | Potassium Channel | TargetMol [targetmol.com]
Unveiling the Off-Target Profile of VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
VU0134992 has emerged as a valuable pharmacological tool for probing the physiological roles of the inward rectifier potassium (Kir) channel Kir4.1. However, a comprehensive understanding of its cellular targets beyond Kir4.1 is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Quantitative Analysis of Off-Target Interactions
The selectivity of this compound has been primarily evaluated against other members of the Kir channel family. The following tables summarize the available quantitative data on its inhibitory activity at these off-targets, primarily determined through thallium flux assays and whole-cell patch-clamp electrophysiology.
Table 1: Inhibitory Activity of this compound on Kir Channel Subtypes (Thallium Flux Assay)
| Target | IC50 (µM) | % Inhibition @ 30 µM |
| Kir1.1 | >30 | No apparent activity |
| Kir2.1 | >30 | No apparent activity |
| Kir2.2 | >30 | No apparent activity |
| Kir2.3 | Weakly active | 73% |
| Kir3.1/3.2 | 2.5 | 92% |
| Kir3.1/3.4 | 3.1 | 92% |
| Kir4.1 | 5.2 | 100% |
| Kir4.2 | 8.1 | 100% |
| Kir6.2/SUR1 | Weakly active | 12% |
| Kir7.1 | Weakly active | 15% |
Table 2: Inhibitory Activity of this compound on Kir4.1 and Kir4.1/5.1 Channels (Whole-Cell Patch-Clamp)
| Target | IC50 (µM) | Test Potential | Selectivity over Kir4.1 |
| Homomeric Kir4.1 | 0.97 | -120 mV | - |
| Kir4.1/5.1 Concatemeric | 9 | -120 mV | 9-fold |
Data compiled from multiple sources.[1][2][3][4][5][6][7]
Experimental Protocols
The characterization of this compound's interaction with its cellular targets relies on two key experimental techniques: the thallium flux assay for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through Kir channels expressed in a cellular system.
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the Kir channel of interest are commonly used.[1]
-
Principle: A thallium-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR) is loaded into the cells.[1][2] Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence that is proportional to ion flux.
-
General Protocol:
-
Cell Plating: Seed HEK-293 cells expressing the target Kir channel into 384-well microplates.
-
Dye Loading: Incubate cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Add this compound or other test compounds to the wells and incubate.
-
Thallium Stimulation: Add a solution containing Tl+ to initiate ion flux.
-
Data Acquisition: Measure the fluorescence intensity over time using a kinetic imaging plate reader.
-
Data Analysis: Calculate the rate of thallium influx to determine the inhibitory effect of the compound.
-
Below is a DOT script representation of the thallium flux assay workflow.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the electrophysiological properties of ion channels and the effects of pharmacological agents.
-
Cell Line: HEK-293 cells transiently or stably expressing the Kir channel of interest.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell. This allows for the precise control of the membrane potential (voltage-clamp) and the measurement of the resulting ion currents.
-
General Protocol:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.
-
Recording: Apply a voltage protocol to elicit Kir channel currents and record the baseline activity.
-
Compound Application: Perfuse the cell with a solution containing this compound.
-
Data Acquisition: Record the changes in Kir channel currents in the presence of the compound.
-
Data Analysis: Analyze the current traces to determine the extent of channel block and calculate IC50 values.
-
The following DOT script illustrates the whole-cell patch-clamp experimental workflow.
Signaling Pathways Associated with Off-Target Interactions
While information on the downstream signaling consequences of this compound's off-target activities is still emerging, research on the physiological roles of these channels provides insights into potential pathway perturbations.
Kir3.1/3.2 (GIRK) Channels
Kir3.1 and Kir3.2 subunits co-assemble to form G protein-gated inward rectifier K+ (GIRK) channels, which are key effectors of G protein-coupled receptors (GPCRs), particularly those coupled to Gi/o proteins.
-
Activation Pathway: Activation of a Gi/o-coupled GPCR leads to the dissociation of the G protein into Gαi/o-GTP and Gβγ subunits. The liberated Gβγ dimer directly binds to and activates the GIRK channel, leading to K+ efflux and membrane hyperpolarization.
-
Modulatory Pathways: The activity of GIRK channels can also be modulated by other signaling molecules, including protein kinase C (PKC) and phosphatidylinositol 4,5-bisphosphate (PIP2).[8][9]
The following DOT script depicts the canonical signaling pathway for GIRK channel activation.
Kir4.2 Channels
Kir4.2 is expressed in the kidney proximal tubule and is implicated in the cellular response to changes in potassium levels.
-
Role as a Potassium Sensor: Kir4.2 is thought to act as a sensor for extracellular potassium.
-
Downstream Signaling: Under low potassium conditions, Kir4.2 activity is linked to the activation of the mTOR/AKT signaling pathway, which plays a role in regulating the kidney's response to potassium deficiency.[10][11][12]
The DOT script below illustrates the proposed signaling pathway involving Kir4.2.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. Regulation of a G protein-gated inwardly rectifying K+ channel by a Ca2+-independent protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Low potassium activation of proximal mTOR/AKT signaling is mediated by Kir4.2. [vivo.weill.cornell.edu]
- 11. The physiological characteristics of inward rectifying potassium channel Kir4.2 and its research progress in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Grip: A Technical Guide to the VU0134992 Binding Site on Kir4.1
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of VU0134992, a potent and selective blocker of the inwardly rectifying potassium channel Kir4.1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and the development of novel therapeutics.
Executive Summary
This compound is a small molecule inhibitor of the Kir4.1 potassium channel, which plays a crucial role in cellular excitability and potassium homeostasis in various tissues, including the central nervous system and the kidney.[1] Understanding the precise binding site of this compound is paramount for the structure-based design of next-generation Kir4.1 modulators with improved potency and selectivity. This guide details the key molecular interactions, summarizes the quantitative binding and selectivity data, and outlines the experimental methodologies used to elucidate the binding mechanism.
The this compound Binding Site: A Pore-Blocking Mechanism
This compound inhibits Kir4.1 through a direct pore-blocking mechanism.[1] Molecular docking studies and site-directed mutagenesis have identified two critical residues within the ion conduction pathway of Kir4.1 that are essential for the binding and inhibitory action of this compound. These residues are:
-
Glutamate 158 (E158)
-
Isoleucine 159 (I159)
These pore-lining residues form the primary interaction points for this compound, physically occluding the channel and preventing the flow of potassium ions.[1]
Quantitative Analysis of this compound Inhibition
The potency and selectivity of this compound have been extensively characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
Table 1: Potency of this compound on Kir4.1 and Kir4.1/5.1 Channels
| Channel Configuration | IC50 (µM) | Test Condition | Reference |
| Homomeric Kir4.1 | 0.97 | -120 mV | [1][2][3] |
| Homomeric Kir4.1 | 1.2 | +120 mV | [1] |
| Heteromeric Kir4.1/5.1 | 9.05 | -120 mV | [1] |
| Heteromeric Kir4.1/5.1 | 26.8 | +120 mV | [1] |
Table 2: Selectivity Profile of this compound Across Kir Channel Subtypes (Thallium Flux Assay)
| Kir Channel Subtype | Activity | IC50 (µM) | Reference |
| Kir1.1 | No apparent activity | >30 | [1][3] |
| Kir2.1 | No apparent activity | >30 | [1][3] |
| Kir2.2 | No apparent activity | >30 | [1][3] |
| Kir2.3 | Partial inhibition (73% at 30 µM) | - | [1] |
| Kir3.1/3.2 | Active | 2.5 | [1] |
| Kir3.1/3.4 | Active | 3.1 | [1] |
| Kir4.2 | Active | 8.1 | [1] |
| Kir6.2/SUR1 | Weak activity (12% inhibition at 30 µM) | - | [1] |
| Kir7.1 | Weak activity (15% inhibition at 30 µM) | - | [1] |
Experimental Protocols
The elucidation of the this compound binding site and its characterization involved a multi-faceted approach combining high-throughput screening, electrophysiology, computational modeling, and molecular biology.
High-Throughput Screening (HTS)
A high-throughput screen of 76,575 compounds was initially performed to identify modulators of Kir4.1.[1]
-
Assay Principle: Fluorescence-based thallium flux assay. Thallium (Tl+) is a surrogate for potassium (K+) and its influx through the Kir4.1 channel can be measured using a Tl+-sensitive fluorescent dye.
-
Cell Line: HEK-293 cells stably expressing Kir4.1.
-
Procedure:
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compounds from the chemical library are added to the cells.
-
A Tl+ containing solution is added to initiate ion flux.
-
The change in fluorescence, corresponding to Tl+ influx, is measured using a plate reader.
-
Inhibitors of Kir4.1 will prevent Tl+ influx, resulting in a lower fluorescence signal.
-
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique was used to confirm the inhibitory activity of this compound and to determine its potency (IC50) with high precision.[1]
-
Principle: Measures the ionic currents flowing through the Kir4.1 channels in the membrane of a single cell.
-
Cell Line: HEK-293 cells expressing either homomeric Kir4.1 or Kir4.1/5.1 concatemeric channels.
-
Procedure:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a specific voltage (e.g., -120 mV or +120 mV).
-
This compound is applied at varying concentrations to the cell.
-
The resulting changes in the K+ current through Kir4.1 channels are recorded and analyzed to determine the IC50 value.
-
Molecular Modeling and Ligand Docking
Computational methods were employed to predict the binding pose of this compound within the Kir4.1 channel pore.[1]
-
Software: RosettaLigand
-
Procedure:
-
A homology model of the Kir4.1 channel was generated.
-
This compound was docked into the pore region of the Kir4.1 model.
-
Thousands of possible binding poses were generated and scored based on energy calculations.
-
The top-scoring models were analyzed to identify favorable interactions between this compound and specific amino acid residues in the channel.
-
Site-Directed Mutagenesis
This technique was used to experimentally validate the residues identified through molecular modeling as being critical for this compound binding.[1]
-
Principle: The DNA sequence of the Kir4.1 gene is altered to change specific amino acids (e.g., E158 and I159) to other residues.
-
Procedure:
-
Mutant Kir4.1 channels (e.g., E158A, I159A) are generated.
-
The mutant channels are expressed in a suitable cell line (e.g., HEK-293).
-
Whole-cell patch-clamp electrophysiology is performed on cells expressing the mutant channels.
-
The inhibitory effect of this compound on the mutant channels is compared to its effect on the wild-type channel. A significant reduction in potency for a particular mutant indicates the importance of that residue for drug binding.
-
Visualizations
Experimental Workflow for Identifying the this compound Binding Site
Caption: Workflow for the discovery and validation of the this compound binding site.
Proposed Binding Mechanism of this compound
Caption: Interaction of this compound with key residues in the Kir4.1 pore.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Consequences of Kir4.1 Blockade by VU0134992: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, plays a crucial role in maintaining potassium homeostasis and cellular excitability in various tissues, including the central nervous system (CNS), the inner ear, and the kidney.[1][2] Dysregulation of Kir4.1 function is implicated in several pathological conditions, most notably the EAST/SeSAME syndrome, which is characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[1][2] The development of selective pharmacological tools to probe Kir4.1 function is therefore of significant interest for both basic research and therapeutic development. VU0134992 has emerged as a first-in-class, subtype-preferring, and orally active small-molecule blocker of the Kir4.1 potassium channel.[3] This technical guide provides an in-depth overview of the physiological consequences of Kir4.1 blockade by this compound, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel.[3] Its inhibitory action is voltage-dependent and it is thought to interact with specific residues lining the ion conduction pathway. This direct blockade of the channel pore prevents the flow of potassium ions, thereby disrupting the normal physiological functions mediated by Kir4.1.
Quantitative Data on this compound Activity
The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound on Kir Channels (Whole-Cell Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) | Test Conditions | Reference |
| Homomeric Kir4.1 | 0.97 | -120 mV | [1] |
| Kir4.1/5.1 Concatemeric | 9 | -120 mV | [1] |
Table 2: Selectivity Profile of this compound (Thallium Flux Assays)
| Channel | IC50 (µM) | % Inhibition at 30 µM | Reference |
| Kir4.1 | 5.2 | 100% | [1] |
| Kir1.1 | >30 | No apparent activity | [1] |
| Kir2.1 | >30 | No apparent activity | [1] |
| Kir2.2 | >30 | No apparent activity | [1] |
| Kir2.3 | Weakly active | 73% | [1] |
| Kir3.1/3.2 | 2.5 | 92% | [1] |
| Kir3.1/3.4 | 3.1 | 92% | [1] |
| Kir4.2 | 8.1 | 100% | [1] |
| Kir6.2/SUR1 | Weakly active | 12% | [1] |
| Kir7.1 | Weakly active | 15% | [1] |
Physiological Consequences of Kir4.1 Blockade
The blockade of Kir4.1 channels by this compound is expected to have significant physiological consequences in tissues where these channels are prominently expressed.
Central Nervous System
In the CNS, Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, where they are critical for potassium buffering and glutamate uptake.[4]
-
Disruption of Potassium Homeostasis: By blocking astrocytic Kir4.1 channels, this compound is predicted to impair the efficient clearance of extracellular potassium released during neuronal activity. This can lead to a localized increase in extracellular potassium, depolarizing neurons and increasing their excitability.
-
Altered Neuronal Excitability and Seizure Susceptibility: The depolarization of neurons resulting from impaired potassium buffering can lower the threshold for action potential firing, potentially leading to hyperexcitability and an increased susceptibility to seizures. Indeed, loss-of-function mutations in Kir4.1 are a known cause of epilepsy.[1]
Renal System
In the kidney, Kir4.1 channels are expressed in the basolateral membrane of the distal convoluted tubule (DCT) and connecting tubule (CNT), where they contribute to potassium recycling and the maintenance of the electrochemical gradient for ion transport.
-
Diuresis, Natriuresis, and Kaliuresis: Oral administration of this compound in rats has been shown to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[1] This is consistent with the known role of Kir4.1 in renal salt and water reabsorption.
Inner Ear
Kir4.1 channels are highly expressed in the stria vascularis of the inner ear and are essential for generating the endocochlear potential, which is critical for hearing.
-
Potential for Auditory Dysfunction: Blockade of Kir4.1 by this compound is expected to disrupt the endocochlear potential, which could lead to hearing impairment. This is consistent with the sensorineural deafness observed in individuals with EAST/SeSAME syndrome.[1] However, direct experimental evidence of this compound's effect on auditory function is currently lacking.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the Kir channel of interest (e.g., HEK293 cells) are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Intracellular Solution: A typical intracellular solution contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.
-
Extracellular Solution: The standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.
-
Recording: A micropipette is brought into contact with the cell membrane, and a high-resistance seal (GΩ seal) is formed. The membrane patch is then ruptured by suction to achieve the whole-cell configuration.
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier and appropriate software in response to voltage steps or ramps. This compound is applied to the bath to determine its effect on the channel currents.
Thallium Flux Assay
This is a high-throughput screening method used to measure the activity of potassium channels.
Methodology:
-
Cell Plating: Cells expressing the Kir channel of interest are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Addition: this compound or other test compounds are added to the wells.
-
Thallium Stimulation: A solution containing thallium (Tl+) is added to the wells. Tl+ enters the cells through open potassium channels.
-
Fluorescence Measurement: The influx of Tl+ causes an increase in the fluorescence of the dye, which is measured using a fluorescence plate reader. The degree of channel inhibition by this compound is determined by the reduction in the fluorescence signal.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir4.1 potassium channel. Its ability to selectively block Kir4.1 provides a means to investigate the consequences of channel dysfunction in a controlled manner. The in vivo effects of this compound on renal function highlight its potential as a lead compound for the development of novel diuretics. Further research is warranted to fully elucidate the physiological consequences of Kir4.1 blockade by this compound in the central nervous system and the auditory system, which could open new avenues for the treatment of neurological and auditory disorders.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BK potassium channels facilitate high-frequency firing and cause early spike frequency adaptation in rat CA1 hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kir4.1-mediated spatial buffering of K+: Experimental challenges in determination of its temporal and quantitative contribution to K+ clearance in the brain - PMC [pmc.ncbi.nlm.nih.gov]
The Kir4.1 Inhibitor VU0134992: A Technical Overview of its Impact on Astroglial Glutamate Uptake
For Immediate Release
This technical guide provides an in-depth analysis of the compound VU0134992 and its effects on glutamate uptake in astrocytes. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways.
Executive Summary
This compound is a selective blocker of the inwardly rectifying potassium channel Kir4.1 (KCNJ10), which is predominantly expressed in astrocytes in the central nervous system. These channels are critical for maintaining the negative resting membrane potential of astrocytes and for potassium buffering. The function of astrocytic glutamate transporters, particularly the excitatory amino acid transporters (EAATs), is highly dependent on the electrochemical gradients across the cell membrane. By inhibiting Kir4.1, this compound causes a depolarization of the astrocyte membrane, which in turn reduces the driving force for glutamate uptake. This leads to a decrease in the clearance of extracellular glutamate, a mechanism with significant implications for neuronal excitability and the pathology of various neurological disorders.
Mechanism of Action
The primary mechanism by which this compound impacts glutamate uptake is through its inhibition of the Kir4.1 potassium channel.[1] This inhibition disrupts the normal physiological function of astrocytes in the following manner:
-
Kir4.1 Channel Blockade : this compound directly blocks the pore of the Kir4.1 channel, reducing the outward flow of potassium ions.[1]
-
Astrocyte Membrane Depolarization : The reduction in potassium conductance leads to a depolarization of the astrocytic membrane, shifting the membrane potential to a more positive value.
-
Reduced Driving Force for Glutamate Transport : Glutamate uptake by EAATs is an electrogenic process, relying on the co-transport of sodium ions down their electrochemical gradient. A more depolarized membrane potential diminishes this gradient, thereby reducing the efficiency of glutamate transport into the astrocyte.[2]
-
Inhibition of Glutamate Uptake : The compromised function of EAATs results in a decreased rate of glutamate clearance from the extracellular space.
This cascade of events highlights the critical role of Kir4.1 channels in facilitating efficient glutamate uptake by astrocytes.[1]
Quantitative Data
The inhibitory activity of this compound on Kir4.1 channels and its subsequent effect on glutamate uptake have been quantified in several studies.
| Parameter | Value | Cell Type/System | Reference |
| Kir4.1 Inhibition | |||
| IC₅₀ | 0.97 µM | Whole-cell patch-clamp | [3] |
| Glutamate Uptake | |||
| Effect | Concentration-dependent reduction | Cultured primary mouse astrocytes | [4] |
Note: Specific quantitative data for the concentration-response curve of this compound on glutamate uptake is not yet publicly available in detail.
Experimental Protocols
Glutamate Uptake Assay
A key method for assessing the impact of this compound on glutamate uptake is a bioluminescence-based assay.
Principle: This assay measures the concentration of glutamate in cell culture supernatants and lysates. The amount of glutamate is determined via an enzymatic reaction that leads to the production of NADH, which in turn drives a luciferase-based reaction to generate a light signal proportional to the glutamate concentration.
Exemplar Protocol (based on the Promega Glutamate-Glo™ Assay): [3][5][6][7][8]
-
Cell Culture: Primary mouse astrocytes are cultured in appropriate media and seeding density in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a predetermined period.
-
Glutamate Challenge: A known concentration of glutamate is added to the cell media to initiate uptake.
-
Sample Collection: At specific time points, aliquots of the cell culture supernatant and cell lysates are collected.
-
Assay Procedure:
-
Glutamate Detection Reagent (containing glutamate dehydrogenase, NAD+, reductase, and a reductase substrate) is added to the samples.
-
The mixture is incubated to allow for the enzymatic reactions to proceed, resulting in the conversion of a pro-luciferin to luciferin.
-
Luciferase is added, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The reduction in glutamate concentration in the supernatant and the increase in the cell lysate in the presence of this compound, relative to control, are calculated to determine the extent of uptake inhibition.
Electrophysiological Measurement of Glutamate Transporter Currents
Whole-cell patch-clamp electrophysiology is used to directly measure the activity of glutamate transporters on the astrocyte membrane.
Principle: This technique allows for the recording of the small electrical currents generated by the movement of ions during the glutamate transport process.
Exemplar Protocol:
-
Cell Preparation: Cultured astrocytes are prepared for recording in a chamber with an appropriate extracellular solution.
-
Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration. The astrocyte is voltage-clamped at a holding potential (e.g., -90 mV).[9]
-
Glutamate Application: A brief pulse of glutamate (e.g., 0.5 mM for 200 ms) is applied to the cell using a picospritzer.[4]
-
Current Measurement: The resulting inward current, which is mediated by the glutamate transporters, is recorded.
-
Pharmacological Manipulation: The experiment is repeated in the presence of this compound (e.g., 30 µM) to observe its effect on the transporter current.[4] The broad-spectrum glutamate transporter inhibitor TBOA can be used as a control to isolate the transporter-specific current.[4]
Observation of Enhanced Transporter Currents: Interestingly, one study reported an enhancement of glutamate transporter currents in the presence of 30 µM this compound.[4] This seemingly paradoxical finding may be explained by the specific conditions of the voltage-clamp experiment. By clamping the membrane potential at a hyperpolarized level, the inhibitory effect of depolarization caused by this compound is artificially overcome. The observed "enhancement" could be due to other, more complex interactions between Kir4.1 and EAATs, or secondary effects of this compound that become apparent under these specific recording conditions. Further research is needed to fully elucidate this phenomenon.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to inhibition of glutamate uptake.
Experimental Workflow for Glutamate Uptake Assay
Caption: Experimental workflow for assessing glutamate uptake inhibition.
Logical Relationship in Electrophysiology Experiments
Caption: Logical workflow for electrophysiological recording of glutamate transporter currents.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of Kir4.1 channels in astrocyte physiology and pathophysiology. Its ability to indirectly inhibit glutamate uptake by modulating the astrocyte membrane potential underscores the intricate relationship between ion homeostasis and neurotransmitter clearance in the central nervous system. Further research is warranted to fully elucidate the concentration-dependent effects of this compound on glutamate uptake and to explore its therapeutic potential in neurological disorders characterized by glutamate excitotoxicity.
References
- 1. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-Glo™ Assay [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamine/Glutamate-Glo™ Assay Technical Manual [nld.promega.com]
- 6. Glutamine/Glutamate-Glo Assay [promega.jp]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. jneurosci.org [jneurosci.org]
The Therapeutic Potential of VU0134992: A Technical Guide to a Novel Kir4.1 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0134992 is a first-in-class, orally active and selective inhibitor of the Kir4.1 potassium channel, a promising novel target for diuretic therapy in the management of hypertension. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, selectivity profile, and in vivo efficacy. Furthermore, this document outlines the key experimental protocols utilized in its characterization and provides a framework for future research into its effects on renal signaling pathways.
Introduction
The inward-rectifier potassium (Kir) channel Kir4.1 (encoded by the KCNJ10 gene) plays a crucial physiological role in various tissues, including the brain, inner ear, and kidneys.[1][2] In the distal convoluted tubule (DCT) of the kidney, Kir4.1 is a key regulator of sodium and potassium balance. Loss-of-function mutations in the gene encoding Kir4.1 lead to EAST/SeSAME syndrome, a condition characterized by epilepsy, ataxia, sensorineural deafness, and renal salt wasting.[2] The development of pharmacological modulators for Kir4.1 has been a significant challenge, hindering the exploration of its therapeutic potential. This compound has emerged as a potent and selective small-molecule inhibitor of Kir4.1, offering a valuable tool to probe the channel's function and its viability as a diuretic target.[2]
Mechanism of Action and Selectivity
This compound acts as a pore blocker of the Kir4.1 channel.[2] Through a combination of patch-clamp electrophysiology, molecular modeling, and site-directed mutagenesis, the binding site has been identified to involve the pore-lining residues glutamate 158 and isoleucine 159.[2]
Potency and Selectivity Profile
The inhibitory activity of this compound has been quantified using both patch-clamp electrophysiology and thallium flux assays. The compound demonstrates a clear preference for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels and other members of the Kir channel family.
| Target Channel | Assay Type | IC50 (µM) | Selectivity vs. Kir4.1 | Reference |
| Kir4.1 | Whole-Cell Patch Clamp | 0.97 | - | [2] |
| Kir4.1/5.1 | Whole-Cell Patch Clamp | 9.0 | 9.3-fold | [2] |
| Kir1.1 (ROMK) | Thallium Flux | >30 | >30-fold | [2] |
| Kir2.1 | Thallium Flux | >30 | >30-fold | [2] |
| Kir2.2 | Thallium Flux | >30 | >30-fold | [2] |
| Kir2.3 | Thallium Flux | Weakly active | - | [2] |
| Kir3.1/3.2 | Thallium Flux | 2.5 | - | [3] |
| Kir3.1/3.4 | Thallium Flux | 3.1 | - | [3] |
| Kir4.2 | Thallium Flux | 8.2 | - | [4] |
| Kir6.2/SUR1 | Thallium Flux | Weakly active | - | [2] |
| Kir7.1 | Thallium Flux | Weakly active | - | [2] |
In Vivo Efficacy: Diuretic and Natriuretic Effects
Preclinical studies in rats have demonstrated the in vivo efficacy of this compound as a diuretic and natriuretic agent. Oral administration of the compound leads to a dose-dependent increase in urine volume, as well as sodium and potassium excretion.[2][4] This provides strong evidence for its potential as a novel diuretic for the treatment of hypertension.
| Treatment Group | Dose (mg/kg) | Urine Volume (mL) | Sodium (Na+) Excretion (mmol) | Potassium (K+) Excretion (mmol) | Reference |
| Vehicle | - | 11.8 ± 0.9 | 1.1 ± 0.1 | 0.8 ± 0.1 | [2] |
| This compound | 50 | 20.5 ± 1.5 | 2.3 ± 0.2 | 1.4 ± 0.1 | [2] |
| This compound | 100 | 24.1 ± 1.2 | 2.9 ± 0.2 | 1.7 ± 0.1 | [2] |
| Hydrochlorothiazide | 10 | 25.4 ± 1.1 | 3.2 ± 0.2 | 1.5 ± 0.1* | [2] |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Signaling Pathway: The WNK/SPAK/NCC Cascade
The diuretic and natriuretic effects of this compound are mediated through its influence on the WNK-SPAK-NCC signaling cascade in the distal convoluted tubule. Inhibition of the basolateral Kir4.1 channel by this compound is hypothesized to depolarize the tubular cell membrane, leading to an increase in intracellular chloride concentration. This, in turn, inhibits the WNK (With-No-Lysine) kinase, leading to reduced phosphorylation and inactivation of the SPAK/OSR1 kinases. Consequently, the Na-Cl cotransporter (NCC) is dephosphorylated and its activity is reduced, resulting in decreased sodium reabsorption and increased excretion of sodium and water.
Caption: Proposed signaling pathway for this compound-mediated diuresis.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the electrophysiological properties of ion channels and the effects of pharmacological agents.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human Kir4.1.
-
Pipette Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH 7.2 with KOH.
-
Bath Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Voltage steps are applied from -120 mV to +60 mV in 20 mV increments to elicit whole-cell currents.
-
This compound is perfused at various concentrations to determine the IC50 value.
-
Currents are recorded and analyzed to quantify the inhibitory effect of the compound.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Thallium Flux Assay
This is a high-throughput screening method used to identify and characterize modulators of potassium channels.
-
Cell Line: HEK-293 cells stably expressing the Kir channel of interest.
-
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Stimulus buffer containing thallium sulfate.
-
-
Procedure:
-
Cells are plated in 384-well plates and loaded with the fluorescent dye.
-
This compound or other test compounds are added to the wells.
-
A baseline fluorescence reading is taken.
-
Thallium-containing stimulus buffer is added to initiate ion flux through the Kir channels.
-
The change in fluorescence, which is proportional to thallium influx, is measured over time.
-
Inhibition is calculated relative to control wells.
-
Caption: Workflow for the thallium flux assay.
Western Blotting for Phosphorylated WNK/SPAK/NCC
This protocol is designed to investigate the effect of this compound on the phosphorylation state of key proteins in the WNK/SPAK/NCC signaling cascade in renal cells.
-
Cell Line: Mouse distal convoluted tubule (mDCT) cell line or primary renal tubule cells.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of WNK1, SPAK/OSR1, and NCC.
-
Use corresponding primary antibodies for the total protein levels as loading controls.
-
Incubate with secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using chemiluminescence and quantify the band intensities to determine the change in phosphorylation.
-
Conclusion and Future Directions
This compound represents a significant advancement in the pharmacology of Kir4.1 channels. Its potency, selectivity, and in vivo efficacy as a diuretic and natriuretic agent underscore its therapeutic potential for the treatment of hypertension. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the physiological and pathophysiological roles of Kir4.1. Future research should focus on comprehensive preclinical safety and toxicology studies, as well as further elucidation of the downstream effects of Kir4.1 inhibition in different tissues. The continued exploration of this compound and similar compounds will be crucial in validating Kir4.1 as a novel and effective therapeutic target.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VU0134992 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of VU0134992 in whole-cell patch-clamp experiments to assess its effects on inwardly rectifying potassium (Kir) channels, with a particular focus on Kir2.1. This compound is a known blocker of the Kir4.1 channel and exhibits selectivity over other Kir channel subtypes.[1][2][3][4]
Introduction
This compound has been identified as a pore blocker of the Kir4.1 potassium channel with an IC50 value of 0.97 µM.[1][2][3][4] It displays significant selectivity for Kir4.1 over other Kir channels, including Kir1.1, Kir2.1, and Kir2.2, where it is reported to be more than 30-fold selective.[1][2][4][5][6] This document outlines a comprehensive protocol for utilizing whole-cell patch-clamp electrophysiology to verify the inhibitory activity and selectivity of this compound on Kir channels expressed in a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on various Kir channels as determined by whole-cell patch-clamp and thallium flux assays.
| Channel | IC50 (µM) | Assay Type | Notes | Reference |
| Kir4.1 | 0.97 | Whole-cell patch-clamp | at -120 mV | [4][5][6][7][8] |
| Kir4.1/5.1 | 9 | Whole-cell patch-clamp | at -120 mV | [5][6][7][8] |
| Kir1.1 | >30 | Thallium flux assay | >30-fold selective for Kir4.1 | [5][6] |
| Kir2.1 | >30 | Thallium flux assay | >30-fold selective for Kir4.1 | [1][2][5][6] |
| Kir2.2 | >30 | Thallium flux assay | >30-fold selective for Kir4.1 | [5][6] |
| Kir2.3 | Weakly active | Thallium flux assay | Partial inhibition at 30 µM | [5] |
| Kir3.1/3.2 | 2.5 | Thallium flux assay | [5][7][8] | |
| Kir3.1/3.4 | 3.1 | Thallium flux assay | [5][7][8] | |
| Kir4.2 | 8.1 | Thallium flux assay | [5][7][8] | |
| Kir6.2/SUR1 | Weakly active | Thallium flux assay | 12% inhibition at 30 µM | [5] |
| Kir7.1 | Weakly active | Thallium flux assay | 15% inhibition at 30 µM | [5] |
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol is designed for recording Kir2.1 currents from stably transfected HEK293 cells and assessing the effect of this compound.
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing human Kir2.1 (hKir2.1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cell Plating: For recording, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells. Grow for 24-48 hours before the experiment.
Solutions and Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).[1] Store at -20°C.[1] Subsequent dilutions should be made in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[9]
Patch-Clamp Electrophysiology
-
Apparatus: A standard patch-clamp setup including an amplifier, a micromanipulator, a microscope, and a perfusion system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establishing Whole-Cell Configuration:
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting the recording protocol.
-
-
Voltage-Clamp Protocol:
-
Data Acquisition: Record the resulting currents using appropriate software (e.g., pCLAMP).
Application of this compound
-
Obtain a stable baseline recording of Kir2.1 currents for several minutes.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Start with a concentration reflecting its low potency on Kir2.1 (e.g., 10-30 µM) and a positive control concentration for Kir4.1 (e.g., 1 µM) if testing on that channel.
-
Record the currents in the presence of the compound until a steady-state effect is observed.
-
Perform a washout by perfusing with the control extracellular solution to observe the reversibility of the drug effect.
Signaling Pathway and Mechanism of Action
This compound acts as a direct pore blocker of the Kir4.1 channel. For Kir2.1, it is considered a very weak or non-blocker. The diagram below illustrates the differential interaction of this compound with Kir4.1 and Kir2.1 channels.
Caption: Interaction of this compound with Kir4.1 and Kir2.1 channels.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for testing the effect of this compound using patch-clamp.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 2. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of VU0134992 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of stock solutions of VU0134992, a selective blocker of the Kir4.1 potassium channel. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These protocols cover both the free base and hydrochloride salt forms of the compound.
Compound Information
This compound is a small molecule inhibitor of the inwardly rectifying potassium channel Kir4.1, with an IC50 of approximately 0.97 µM.[1][2] It is a valuable tool for studying the physiological roles of this channel. Proper handling and storage are essential to maintain its stability and activity.
Data Presentation: Physicochemical Properties
A summary of the key properties for both this compound and its hydrochloride salt is presented below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₂₀H₃₁BrN₂O₂[1][3] | C₂₀H₃₂BrClN₂O₂[4] |
| Molecular Weight | 411.38 g/mol [1][3] | 447.84 g/mol [4][5] |
| Appearance | Solid[3] | White to off-white solid[5] |
| Purity | ≥95% - ≥98%[1][6] | Data not specified, assume similar purity to free base |
| Storage (Solid) | -20°C for up to 3 years[3][7] | 4°C, sealed, away from moisture[5] or -20°C[4] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for shorter periods[3] | -80°C for 6 months; -20°C for 1 month[4][5] |
Solubility Data
| Solvent | This compound (Free Base) Solubility | This compound Hydrochloride Solubility | Notes |
| DMSO | Up to 100 mM[1] | Up to 250 mg/mL (558.24 mM)[4][5] | Sonication is recommended to aid dissolution.[3][7] Use freshly opened DMSO as it is hygroscopic.[5] |
| Ethanol | Up to 100 mM[1] | Not specified | - |
| Dimethylformamide | Not specified | Approx. 1-2 mg/mL[6] | - |
| Water | Insoluble | 2.27 mg/mL (5.07 mM)[5] | Requires sonication and heating to 60°C.[5] The hydrochloride salt form generally has better water solubility.[8][9] |
| In Vivo Vehicles | Not specified | Soluble in various mixtures (e.g., DMSO/PEG300/Tween-80/Saline)[5] | Specific protocols are available for preparing formulations for animal studies.[5] |
Experimental Protocols
Safety Precautions:
-
This material should be considered hazardous until further information is available.[6]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[6]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Review the complete Safety Data Sheet (SDS) for this product before use.[6]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound (Free Base)
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your experimental requirements.
Materials:
-
This compound (free base) solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound (free base) is 411.38 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 411.38 g/mol x 1000 mg/g = 4.11 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 4.11 mg of this compound powder using an analytical balance and place it into a clean, labeled microcentrifuge tube or vial.
-
-
Add the solvent:
-
Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Storage:
Protocol 2: Preparation of a 50 mM DMSO Stock Solution of this compound Hydrochloride
This protocol details the preparation of 1 mL of a 50 mM stock solution of the more water-soluble hydrochloride salt.
Materials:
-
This compound hydrochloride solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required mass:
-
Weigh the compound:
-
Accurately weigh 22.39 mg of this compound hydrochloride powder and place it into a labeled microcentrifuge tube.
-
-
Add the solvent:
-
Add 1 mL of high-purity DMSO to the tube.
-
-
Dissolve the compound:
-
Storage:
Diagrams
Experimental Workflow for Stock Solution Preparation
References
- 1. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of VU0134992
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] Kir4.1 channels are crucial for maintaining electrochemical gradients in various tissues, including the kidney, brain, and inner ear.[1][4] In the kidney, Kir4.1 is predominantly expressed in the distal convoluted tubule (DCT) and plays a significant role in renal salt handling.[4][5] Inhibition of Kir4.1 with this compound has been shown to induce dose-dependent diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion) in rats, highlighting its potential as a novel diuretic agent.[1][6]
These application notes provide detailed protocols for the in vivo administration of this compound in a research setting, along with a summary of its known effects and the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vivo administration of this compound in rats.
Table 1: In Vivo Administration Parameters for this compound in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [2] |
| Administration Route | Oral gavage | [2][3] |
| Dosages | 50 mg/kg and 100 mg/kg | [2][3] |
| Vehicle | 10% Ethanol + 40% PEG400 + 50% Saline | [1] |
Table 2: Reported In Vivo Effects of this compound in Rats
| Effect | Dosage | Outcome | Reference |
| Diuresis | 50 mg/kg, 100 mg/kg | Statistically significant increase in urine volume | [1] |
| Natriuresis | 50 mg/kg, 100 mg/kg | Statistically significant increase in urinary Na+ excretion | [1][2] |
| Kaliuresis | 50 mg/kg, 100 mg/kg | Statistically significant increase in urinary K+ excretion | [1][2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (50 or 100 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% saline by volume. For example, to prepare 10 mL of the vehicle, mix 1 mL of ethanol, 4 mL of PEG400, and 5 mL of saline.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the this compound powder and vortex thoroughly to create a slurry.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to aid in dissolution and ensure uniformity.
-
Visually inspect the formulation for any undissolved particles. The final formulation should be a clear solution or a uniform suspension.
In Vivo Administration via Oral Gavage in Rats
Materials:
-
Male Sprague-Dawley rats
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal scale
Procedure:
-
Weigh each rat accurately to determine the correct volume of the this compound formulation to be administered. The dosing volume should be calculated based on the concentration of the formulation and the desired dosage (mg/kg). A common dosing volume for rats is 5-10 mL/kg.
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with the oral gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Withdraw the gavage needle gently.
-
Monitor the animal for any signs of distress after administration.
-
For diuretic studies, house the rats in metabolic cages to allow for the collection of urine over a specified period (e.g., 4 hours).[4]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Renal Epithelial Cells
The primary mechanism of action of this compound in the kidney involves the inhibition of Kir4.1 channels in the distal convoluted tubule. This initiates a signaling cascade that ultimately leads to increased urine and salt excretion.
Caption: Signaling pathway of this compound in renal distal convoluted tubule (DCT) cells.
Experimental Workflow for In Vivo Study
The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound.
Caption: A typical experimental workflow for evaluating the in vivo effects of this compound.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing VU0134992 in Thallium Flux Assays for Kir Channel Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] It serves as a critical tool for investigating the physiological and pathological roles of Kir4.1 and for the development of novel therapeutics targeting this channel. Thallium flux assays are a robust, fluorescence-based method used for high-throughput screening (HTS) of ion channel modulators.[4][5] This technique leverages the permeability of potassium channels to thallium ions (Tl⁺) and a thallium-sensitive fluorescent dye to measure channel activity.[5] When channels are open, Tl⁺ enters the cell, binds to the intracellular dye, and produces a measurable increase in fluorescence, providing a proxy for potassium channel activity.[6] These application notes provide detailed protocols and data for the use of this compound in thallium flux assays to characterize Kir channel inhibition.
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified against a panel of Kir channels using thallium flux assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and the maximal percentage of inhibition observed.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Kir Channels in Thallium Flux Assays
| Kir Channel Subunit | IC₅₀ (µM) |
| Kir4.1 | 5.2[1] |
| Kir3.1/3.2 | 2.5[1][7] |
| Kir3.1/3.4 | 3.1[1][7] |
| Kir4.2 | 8.1[1][7] |
| Kir4.1/5.1 | 9.05* |
*Note: This IC₅₀ value was determined via whole-cell patch-clamp electrophysiology, as specific thallium flux data for this heteromer was not detailed in the provided results.[1][2] this compound is reported to be 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 channels.[1][2][8]
Table 2: Maximal Inhibition of Kir Channels by this compound at 30 µM in Thallium Flux Assays
| Kir Channel Subunit | Maximal Inhibition (%) |
| Kir4.1 | 100[1][7] |
| Kir3.1/3.2 | 92[1][7] |
| Kir3.1/3.4 | 92[1][7] |
| Kir4.2 | 100[1][7] |
This compound demonstrates over 30-fold selectivity for Kir4.1 when compared to Kir1.1, Kir2.1, and Kir2.2, and shows weak activity towards Kir2.3, Kir6.2/SUR1, and Kir7.1 in these assays.[1][2][8]
Experimental Protocols
This section details a generalized protocol for performing a thallium flux assay to measure the inhibitory activity of this compound on Kir4.1 channels expressed in a stable cell line (e.g., T-REx-HEK293).
Materials and Reagents
-
Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of Kir4.1.
-
Culture Medium: DMEM with 10% dialyzed FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, 5 µg/mL blasticidin S, and 250 µg/mL hygromycin.
-
Tetracycline: 1 µg/mL for inducing channel expression.
-
Assay Plates: 384-well, clear-bottom, black-walled, amine-coated plates.
-
Thallium-sensitive dye: FluoZin-2, FluxOR™, or similar.
-
This compound Stock Solution: Prepared in DMSO (e.g., 10 mM stock).
-
Assay Buffer (Chloride-Free): Composed of 125 mM sodium gluconate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3.
-
Thallium Stimulus Buffer: Assay Buffer containing 12 mM thallium sulfate.
-
Kinetic Plate Reader: Equipped with appropriate filters for the chosen fluorescent dye (e.g., Ex/Em ≈ 490/525 nm).
Protocol Steps
-
Cell Plating:
-
Culture T-REx-HEK293-Kir4.1 cells according to standard procedures.
-
To induce Kir4.1 expression, add 1 µg/mL tetracycline to the culture medium.
-
Plate the induced cells in 384-well plates at a density of approximately 20,000 cells per well in 20 µL of culture medium.[9]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[9]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for generating a concentration-response curve (e.g., from 0.3 nM to 30 µM).[7]
-
Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer) and a positive control for maximal inhibition (e.g., a known non-specific blocker like 100 µM fluoxetine).[9]
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add the thallium-sensitive dye loading solution to each well according to the manufacturer's instructions.
-
Incubate the plates for approximately 60-90 minutes at room temperature or 37°C, protected from light.[10][11]
-
After incubation, remove the dye solution and wash the cells gently with Assay Buffer to remove extracellular dye.[10][11]
-
-
Compound Incubation:
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate for approximately 20 minutes at room temperature.[9]
-
-
Thallium Flux Measurement:
-
Place the assay plate into the kinetic plate reader.
-
Establish a stable baseline fluorescence reading for approximately 1-4 minutes.[9]
-
Using the plate reader's integrated pipettor, add the Thallium Stimulus Buffer to all wells to initiate thallium influx.[9]
-
Continue to record the fluorescence signal at a set interval (e.g., 1 Hz) for a total of 4-5 minutes.[9]
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀).
-
The rate of thallium influx can be determined by calculating the initial slope of the fluorescence increase after stimulus addition.[12]
-
Plot the influx rate against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in using this compound in thallium flux assays.
Caption: Mechanism of the thallium flux assay for Kir channel inhibition.
Caption: Experimental workflow for a this compound thallium flux assay.
Caption: GPCR-mediated activation of GIRK channels relevant to flux assays.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Potassium Channel | TargetMol [targetmol.com]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for VU0134992 in Kir4.1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of VU0134992 as a selective inhibitor of the Kir4.1 potassium channel in in vitro settings. The information is compiled to assist in the design and execution of experiments aimed at studying the function and pharmacology of Kir4.1 channels.
Introduction
The inward rectifier potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, plays a crucial role in maintaining potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][2][3] In the central nervous system, Kir4.1 in astrocytes is essential for "spatial buffering," a process that clears excess extracellular potassium released during neuronal activity.[3] In the kidney, it is involved in sodium reabsorption in the distal convoluted tubule.[3] Dysfunctional Kir4.1 channels are associated with EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][2]
This compound is a potent and selective small-molecule inhibitor of homomeric Kir4.1 channels.[1][4][5] It acts as a pore blocker, interacting with specific amino acid residues, glutamate 158 and isoleucine 159, within the ion conduction pathway.[1][3][6] Its selectivity and in vivo activity make it a valuable tool for investigating the physiological and pathological roles of Kir4.1.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound against Kir4.1 and other Kir channels has been quantified using various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Channel | Assay Method | IC50 (µM) | Selectivity vs. Kir4.1 (approx.) | Reference |
| Kir4.1 (homomeric) | Whole-cell patch-clamp | 0.97 | - | [1][2][4][5][6][7][8] |
| Kir4.1/5.1 (heteromeric) | Whole-cell patch-clamp | 9.0 | 9-fold | [1][2][4][6][7][8] |
| Kir4.1 (homomeric) | Thallium (Tl+) flux assay | 5.2 | - | [1][4][8] |
| Kir1.1 | Thallium (Tl+) flux assay | >30 | >30-fold | [1][4][6][7][8] |
| Kir2.1 | Thallium (Tl+) flux assay | >30 | >30-fold | [1][4][6][7][8] |
| Kir2.2 | Thallium (Tl+) flux assay | >30 | >30-fold | [1][4][6][7][8] |
| Kir2.3 | Thallium (Tl+) flux assay | Weakly active | - | [1][2][4][6][7][8] |
| Kir3.1/3.2 | Thallium (Tl+) flux assay | 2.5 | - | [4][8] |
| Kir3.1/3.4 | Thallium (Tl+) flux assay | 3.1 | - | [1][4][8] |
| Kir4.2 | Thallium (Tl+) flux assay | 8.1 | - | [1][4][8] |
| Kir6.2/SUR1 | Thallium (Tl+) flux assay | Weakly active | - | [1][2][4][6][7][8] |
| Kir7.1 | Thallium (Tl+) flux assay | Weakly active | - | [1][2][4][6][7][8] |
Experimental Protocols
Two primary in vitro methods have been utilized to characterize the inhibitory effect of this compound on Kir4.1 channels: whole-cell patch-clamp electrophysiology and fluorescence-based thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" method directly measures the ion flow through Kir4.1 channels in the cell membrane, providing detailed information on channel kinetics and pharmacology.
Objective: To determine the IC50 of this compound for Kir4.1 channels expressed in a heterologous system (e.g., HEK-293 cells).
Materials:
-
HEK-293 cells stably expressing Kir4.1
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Intracellular (pipette) solution: (in mM) 135 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, pH 7.2 with KOH
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
Procedure:
-
Cell Preparation: Plate Kir4.1-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents.
-
-
Compound Application:
-
Establish a stable baseline recording of Kir4.1 currents.
-
Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Record the currents until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Potassium Channel | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Whole-Cell Patch Clamp Studies Using VU0134992
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing VU0134992, a selective inhibitor of the Kir4.1 potassium channel, in whole-cell patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides quantitative data on its activity, and offers a step-by-step experimental protocol.
Introduction
This compound is a potent and selective small-molecule blocker of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3][4] Kir4.1 channels are crucial for maintaining the resting membrane potential and potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][2][3] Dysregulation of Kir4.1 is associated with several pathological conditions, making it a significant target for drug discovery. This compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1 channels.[1]
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel.[1][2] It physically obstructs the ion conduction pathway, thereby inhibiting the flow of potassium ions through the channel.[2] Site-directed mutagenesis studies have identified that this compound interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) of the Kir4.1 channel to exert its inhibitory effect.[1][2]
Quantitative Data
The following table summarizes the inhibitory potency and selectivity of this compound against various Kir channels as determined by whole-cell patch clamp and thallium flux assays.
| Channel | Assay Type | IC50 (µM) | Selectivity vs. Kir4.1 | Reference |
| Kir4.1 | Whole-cell patch clamp | 0.97 | - | [1][2][4] |
| Kir4.1/5.1 | Whole-cell patch clamp | 9.0 | 9-fold | [1][2] |
| Kir1.1 | Thallium flux | >30 | >30-fold | [1][2] |
| Kir2.1 | Thallium flux | >30 | >30-fold | [1][2] |
| Kir2.2 | Thallium flux | >30 | >30-fold | [1][2] |
| Kir2.3 | Thallium flux | Weakly active | - | [1][2] |
| Kir3.1/3.2 | Thallium flux | 2.5 | - | [2][4] |
| Kir3.1/3.4 | Thallium flux | 3.1 | - | [2][4] |
| Kir4.2 | Thallium flux | 8.1 | - | [2][4] |
| Kir6.2/SUR1 | Thallium flux | Weakly active | - | [1][2] |
| Kir7.1 | Thallium flux | Weakly active | - | [1][2] |
Experimental Protocol: Whole-Cell Patch Clamp Recording
This protocol is adapted from studies characterizing this compound and is suitable for mammalian cell lines (e.g., CHO or HEK-293) stably expressing the Kir4.1 channel.
Solutions and Reagents
-
External Solution (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM Glucose
-
pH adjusted to 7.4 with 95% O₂/5% CO₂
-
Osmolarity: 305-315 mOsm
-
-
Internal (Pipette) Solution:
-
130 mM KCl
-
5 mM NaCl
-
1 mM MgCl₂
-
10 mM HEPES
-
11 mM EGTA
-
0.4 mM CaCl₂
-
pH adjusted to 7.3 with KOH
-
Osmolarity: 260-280 mOsm
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in DMSO.
-
Store at -20°C.
-
Dilute to the final desired concentration in the external solution on the day of the experiment.
-
Cell Preparation
-
Culture cells expressing the Kir4.1 channel on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.
Whole-Cell Recording Procedure
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a target cell with the pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (gigaseal).
-
After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
Voltage-Clamp Protocol and Data Acquisition
-
Hold the cell at a membrane potential of -75 mV.[2]
-
Apply voltage steps from -120 mV to +120 mV in 20 mV increments for 200 ms each, with a 5-second interval between steps.[2]
-
Alternatively, a voltage ramp protocol can be used, stepping to -120 mV for 200 ms and then ramping to +120 mV at a rate of 1.2 mV/ms.[2]
-
Acquire data at a sampling rate of 5 kHz and filter at 1 kHz.[2]
-
Record baseline currents in the external solution.
-
Apply this compound at the desired concentration by perfusing the recording chamber with the drug-containing external solution.
-
Record currents in the presence of this compound until a steady-state block is achieved.
-
To determine the IC50, apply a range of this compound concentrations and measure the resulting current inhibition.
Data Analysis
-
Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on the Kir4.1 channel.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for a whole-cell patch clamp experiment with this compound.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Gavage Administration of VU0134992 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage administration of VU0134992 in rats, a pioneering, orally active, and selective Kir4.1 potassium channel pore blocker. The information is intended to guide researchers in pharmacology and drug development in studying the in vivo effects of this compound, particularly its diuretic and natriuretic properties.
This compound acts as an inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10), which is crucial for renal function, as well as in astrocytes in the central nervous system and the inner ear.[1] By blocking Kir4.1, this compound has been shown to induce a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis) in rats.[1][2][3][4] This makes it a valuable tool for investigating the therapeutic potential of Kir4.1 inhibition for conditions such as hypertension.[1][2]
Pharmacological Profile of this compound
This compound is the first subtype-preferring inhibitor of the Kir4.1 potassium channel.[5] It exhibits an IC50 of 0.97 µM for Kir4.1 and demonstrates greater than 30-fold selectivity over Kir1.1, Kir2.1, and Kir2.2 channels.[3][5] The compound is also 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 concatemeric channels.[2][5]
| Property | Value | Reference |
| Molecular Weight | 411.38 g/mol | |
| Formula | C20H31BrN2O2 | |
| IC50 (Kir4.1) | 0.97 µM | [1][2][5] |
| IC50 (Kir4.1/5.1) | 9 µM | [2][5] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Pharmacokinetic Data in Rats
Pharmacokinetic studies in rats have revealed key parameters for this compound following oral administration.
| Parameter | Value | Reference |
| Free Unbound Fraction (fu) in Plasma | 0.213 | [2][3][4][6] |
| Total Brain Concentration (50 mg/kg oral) | 0.94 µM | [2] |
| Total Plasma Concentration (50 mg/kg oral) | 0.76 µM | [2] |
| Unbound Brain Concentration (50 mg/kg oral) | 0.012 µM | [2] |
| Unbound Plasma Concentration (50 mg/kg oral) | 0.16 µM | [2] |
| Brain-to-Plasma Partition Coefficient (Kp) | 1.2 | [2] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.08 | [2] |
| Half-life | 10.6 minutes | [2] |
Experimental Protocols
Oral Gavage Administration of this compound in Rats
This protocol details the procedure for administering this compound to rats via oral gavage to assess its effects on renal function.
Materials:
-
This compound
-
Vehicle solution: 10% ethanol, 40% PEG400, and 50% saline[2]
-
Oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
-
Metabolic cages for urine collection
-
Analytical balance
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats individually in metabolic cages for at least 2 hours before the experiment to allow for acclimatization.[2] During this period, restrict access to food and water.[2]
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution by mixing 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% saline.
-
On the day of the experiment, prepare the dosing solutions of this compound in the vehicle. Doses of 10 mg/kg, 50 mg/kg, and 100 mg/kg have been shown to be effective.[5][7][8][9] Calculate the required amount of this compound based on the body weight of each rat.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Fill a syringe with the calculated volume of the this compound solution or vehicle control.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the solution slowly.
-
Withdraw the needle carefully.
-
-
Volume Loading: Following drug or vehicle administration, volume load the rats with saline.[9]
-
Urine Collection and Analysis:
-
Place the rats back into the metabolic cages for urine collection over a 4-hour period.[9]
-
Measure the total urine volume.
-
Analyze urine samples for sodium and potassium concentrations to determine the natriuretic and kaliuretic effects.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of this compound in the kidney.
Caption: Experimental workflow for in vivo diuretic studies.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage conditions for VU0134992
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective blocker of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] It serves as a critical tool compound for investigating the physiological and pathological roles of Kir4.1 channels in various tissues, including the brain, kidney, and inner ear.[3] This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[4] | Shipped with blue ice or at ambient temperature.[4] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[4] | Prepare fresh for in vivo experiments. |
Solubility
This compound exhibits good solubility in common organic solvents.
| Solvent | Maximum Concentration |
| DMSO | 60 mg/mL (145.85 mM)[4] |
| Ethanol | 100 mM[5] |
Sonication is recommended to aid dissolution in DMSO.[4]
Biological Activity and Selectivity
This compound is a selective inhibitor of Kir4.1 channels. The following table summarizes its inhibitory activity (IC50) against various Kir channels, as determined by whole-cell patch-clamp electrophysiology and thallium (Tl+) flux assays.
| Target Channel | Assay Method | IC50 (μM) | Selectivity Notes |
| Homomeric Kir4.1 | Whole-cell patch clamp (-120 mV) | 0.97[2][3][5][6] | - |
| Kir4.1/5.1 Concatemeric | Whole-cell patch clamp (-120 mV) | 9.0[3][6] | ~9-fold selective for Kir4.1 over Kir4.1/5.1.[3][6] |
| Homomeric Kir4.1 | Thallium (Tl+) flux assay | 5.2[3] | - |
| Kir1.1, Kir2.1, Kir2.2 | Thallium (Tl+) flux assay | >30 | >30-fold selective for Kir4.1.[3][6] |
| Kir2.3, Kir6.2/SUR1, Kir7.1 | Thallium (Tl+) flux assay | Weakly active | - |
| Kir3.1/3.2, Kir3.1/3.4, Kir4.2 | Thallium (Tl+) flux assay | 2.5, 3.1, 8.1 respectively[3] | Equally active towards these channels.[3][6] |
Signaling Pathway
Inhibition of Kir4.1 channels in astrocytes has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[1][7] This pathway plays a crucial role in neuronal excitability and may be implicated in conditions such as epilepsy.[1][7]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on Kir4.1 channel currents in a controlled in vitro setting.
References
- 1. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Potassium Channel | TargetMol [targetmol.com]
- 5. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
Application of VU0134992 in Primary Astrocyte Cultures: A Guide for Researchers
Introduction
VU0134992 is a potent and selective blocker of the inwardly rectifying potassium (Kir) channel Kir4.1 (KCNJ10).[1][2] In the central nervous system, Kir4.1 channels are predominantly expressed in astrocytes and are crucial for maintaining potassium homeostasis and the resting membrane potential.[1][3] Dysregulation of Kir4.1 function in astrocytes has been implicated in various neurological disorders, including Huntington's disease, Fragile X syndrome, and epilepsy.[4][5] this compound serves as a valuable pharmacological tool to investigate the physiological and pathological roles of astrocytic Kir4.1 channels. These application notes provide detailed protocols and quantitative data for the use of this compound in primary astrocyte cultures.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of this compound in astrocyte-related studies.
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC₅₀ (Kir4.1 inhibition) | 0.97 µM | Not specified (whole-cell patch-clamp) | Electrophysiology | [1] |
| IC₅₀ (Kir4.1 inhibition) | 5.9 µM | Human KCNJ10 in HEK293 cells | Thallium Flux Assay | [6] |
| IC₅₀ (Kir4.1 inhibition) | 5.8 µM | Mouse KCNJ10 in HEK293 cells | Thallium Flux Assay | [6] |
| IC₅₀ (Kir4.1 inhibition) | 3.9 µM | Primary Mouse Astrocytes | Thallium Flux Assay | [6] |
| Selectivity | 9-fold selective for Kir4.1 over Kir4.1/5.1 | Not specified | Electrophysiology | [1] |
| Selectivity | >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 | Not specified | Thallium Flux Assay | [1] |
| Application | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of Glutamate Uptake | Concentration-dependent | Not specified | Reduction of glutamate uptake in primary mouse astrocytes. | [6] |
| Enhancement of Glutamate Transporter Currents | 30 µM | Not specified | Enhanced glutamate-evoked transporter currents in cultured mouse astrocytes. | [6] |
| Blockade of Hypotonicity-induced Neuronal Activity | 2 µmol/l | Not specified | Blocked the rebound increase in vasopressin neuronal activity in rat hypothalamic brain slices. | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Kir4.1 Inhibition by this compound in Astrocytes
Caption: Inhibition of astrocytic Kir4.1 by this compound leads to membrane depolarization, reduced glutamate uptake, and increased extracellular potassium and glutamate.
Experimental Workflow: Glutamate Uptake Assaydot
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocyte Kir4.1 ion channel deficits contribute to neuronal dysfunction in Huntington's disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astroglial Kir4.1 potassium channel deficit drives neuronal hyperexcitability and behavioral defects in Fragile X syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. Contribution of inwardly rectifying K+ channel 4.1 of supraoptic astrocytes to the regulation of vasopressin neuronal activity by hypotonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Potency of VU0134992 on Kir4.1 Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of VU0134992, a selective blocker of the Kir4.1 inwardly rectifying potassium channel. The provided methodologies are based on established and validated assays, including whole-cell patch-clamp electrophysiology and high-throughput thallium flux assays.
Introduction to this compound and Kir4.1
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is crucial for potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] Its dysfunction is associated with conditions like EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][2] this compound, with the chemical name 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, is a potent and selective pore blocker of the Kir4.1 channel.[1][2][3][4] Understanding its inhibitory activity is vital for its use as a chemical probe and for potential therapeutic development.
Quantitative Data Summary
The inhibitory potency of this compound on Kir4.1 channels has been determined using various electrophysiological and ion flux assays. The IC50 values vary depending on the specific channel composition (homomeric vs. heteromeric) and the assay method.
| Channel | Assay Method | IC50 (µM) | Voltage | Reference |
| Homomeric Kir4.1 | Whole-cell Patch-clamp | 0.97 | -120 mV | [1][2][3][4][5] |
| Kir4.1/5.1 Concatemeric | Whole-cell Patch-clamp | 9.05 | -120 mV | [1][3][5] |
| Homomeric Kir4.1 | Thallium (Tl+) Flux Assay | 5.2 | Not Applicable | [3] |
| Kir4.2 | Thallium (Tl+) Flux Assay | 8.1 | Not Applicable | [3] |
| Kir3.1/3.2 | Thallium (Tl+) Flux Assay | 2.5 | Not Applicable | [3] |
| Kir3.1/3.4 | Thallium (Tl+) Flux Assay | 3.1 | Not Applicable | [3] |
Note: this compound demonstrates greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 in thallium flux assays.[1][2][3][5]
Experimental Protocols
Two primary methods for measuring the IC50 of this compound on Kir4.1 channels are detailed below: Whole-Cell Patch-Clamp Electrophysiology and a fluorescence-based Thallium Flux Assay.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ionic current through the Kir4.1 channels in the cell membrane of a single cell.
Objective: To determine the concentration-dependent inhibition of Kir4.1 currents by this compound and calculate the IC50 value.
Materials:
-
Cell Line: T-REx-HEK293 cell line with tetracycline-inducible expression of human Kir4.1 (T-REx-HEK293-hKir4.1).[6]
-
Tetracycline: For induction of Kir4.1 expression.
-
Standard Pipette (Intracellular) Solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.2 and osmolarity to ~275 mOsmol/kg.[6]
-
Standard Bath (Extracellular) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES. Adjust pH to 7.4 and osmolarity to ~290 mOsmol/kg.[6]
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO.
-
Patch-clamp rig: Including microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass capillaries: For pulling micropipettes.
Protocol:
-
Cell Preparation:
-
Culture T-REx-HEK293-hKir4.1 cells according to standard cell culture protocols.
-
Induce Kir4.1 expression by adding tetracycline (1 µg/mL) to the culture medium and incubating overnight.[6]
-
On the day of the experiment, detach cells and plate them onto coverslips at a low density suitable for patch-clamping.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3.0–3.5 MΩ when filled with the intracellular solution.[6]
-
-
Recording Procedure:
-
Transfer a coverslip with the induced cells to the recording chamber on the patch-clamp rig and perfuse with the extracellular solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +120 mV) to elicit Kir4.1 currents.[6]
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline recording of Kir4.1 currents in the extracellular solution.
-
Prepare a series of dilutions of this compound in the extracellular solution from the stock solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Record the current at each concentration using the same voltage-step protocol.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at a specific voltage (e.g., -120 mV) for each this compound concentration.
-
Normalize the current at each concentration to the baseline current (before compound application).
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response curve with a four-parameter logistic function to determine the IC50 value.
-
Thallium (Tl+) Flux Assay
This is a high-throughput, fluorescence-based assay that indirectly measures Kir channel activity by monitoring the influx of thallium ions (Tl+), a surrogate for K+, into the cells.
Objective: To determine the IC50 of this compound on Kir4.1 channels in a high-throughput format.
Materials:
-
Cell Line: T-REx-HEK293-hKir4.1 cell line.[6]
-
Tetracycline.
-
Assay Media: DMEM with 10% dialyzed FBS, penicillin/streptomycin, blasticidin S, and hygromycin.[6]
-
Thallium-sensitive fluorescent dye: (e.g., FluoZin-2).
-
This compound Stock Solution: In DMSO.
-
384-well, black-walled, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubate to allow for dye uptake.
-
-
Compound Incubation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 20 minutes).[6]
-
-
Thallium Flux Measurement:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add a stimulus solution containing Tl+ to all wells to initiate the influx.
-
Immediately begin kinetic fluorescence readings to monitor the change in fluorescence over time as Tl+ enters the cells through the Kir4.1 channels.
-
-
Data Analysis:
-
Calculate the rate of Tl+ influx for each well.
-
Normalize the influx rates to control wells (vehicle-treated).
-
Plot the normalized influx rate as a function of this compound concentration.
-
Fit the concentration-response curve to a suitable model to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on Kir4.1 channels.
Signaling Pathway: Direct Blockade of Kir4.1
Caption: Direct pore blockade of the Kir4.1 channel by this compound.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0134992 in Renal Tubule Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2][3] Kir4.1 channels, often found as homomers or as heteromers with Kir5.1, are critical for potassium recycling across the basolateral membrane of epithelial cells in the distal nephron, including the distal convoluted tubule (DCT) and the cortical collecting duct (CCD).[1][4] This potassium recycling is essential for maintaining the function of the Na+/K+-ATPase, which in turn drives sodium reabsorption. By blocking Kir4.1, this compound disrupts this process, leading to diuretic and natriuretic effects, making it a valuable tool for studying renal electrolyte homeostasis and a potential lead compound for novel diuretics.[1][5]
These application notes provide a comprehensive overview of the use of this compound in renal tubule transport research, including its mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo studies.
Data Presentation
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound on Kir Channels (Electrophysiology)
| Channel | IC50 (µM) | Test Potential | Reference |
| Kir4.1 | 0.97 | -120 mV | [1][2] |
| Kir4.1/5.1 | 9.0 | -120 mV | [1] |
| Kir4.1 | 1.2 | +120 mV | [1] |
| Kir4.1/5.1 | 26.8 | +120 mV | [1] |
Table 2: Inhibitory Potency and Selectivity of this compound on Kir Channels (Thallium Flux Assay)
| Channel | IC50 (µM) | % Inhibition at 30 µM | Reference |
| Kir4.1 | 5.2 | 100% | [1] |
| Kir1.1 | >30 | N/A | [1] |
| Kir2.1 | >30 | N/A | [1] |
| Kir2.2 | >30 | N/A | [1] |
| Kir2.3 | Weakly active | 73% | [1] |
| Kir3.1/3.2 | 2.5 | 92% | [1] |
| Kir3.1/3.4 | 3.1 | 92% | [1] |
| Kir4.2 | 8.1 | 100% | [1] |
| Kir6.2/SUR1 | Weakly active | 12% | [1] |
| Kir7.1 | Weakly active | 15% | [1] |
Table 3: In Vivo Effects of this compound in Rats (Oral Dosing)
| Dose (mg/kg) | Effect on Urine Volume | Effect on Urinary Na+ Excretion | Effect on Urinary K+ Excretion | Reference |
| 50 | Dose-dependent increase | Statistically significant increase | Statistically significant increase | [1] |
| 100 | Dose-dependent increase | Statistically significant increase | Statistically significant increase | [1][3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action in the Distal Nephron
This compound exerts its effects by directly blocking the pore of the Kir4.1 channel. This inhibition disrupts the normal flow of potassium ions across the basolateral membrane of distal tubule cells.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording with VU0134992
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1.[1][2][3] This channel, encoded by the KCNJ10 gene, plays a crucial role in maintaining potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][3] Loss-of-function mutations in Kir4.1 are associated with EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][3] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir4.1 and for exploring its therapeutic potential as a drug target.[1][3]
These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology experiments to study Kir4.1 channel function.
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1 channel.[1][3] Site-directed mutagenesis studies have identified that it interacts with the pore-lining residues glutamate 158 (E158) and isoleucine 159 (I159) to inhibit ion conduction.[1]
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Channel/System | Assay | Reference |
| IC50 | 0.97 µM | Homomeric Kir4.1 | Whole-cell patch-clamp (-120 mV) | [1] |
| 9.0 µM | Heteromeric Kir4.1/5.1 | Whole-cell patch-clamp (-120 mV) | [1] | |
| 5.2 µM | Homomeric Kir4.1 | Thallium (Tl+) flux assay | [1] | |
| 2.5 µM | Kir3.1/3.2 | Thallium (Tl+) flux assay | [1] | |
| 3.1 µM | Kir3.1/3.4 | Thallium (Tl+) flux assay | [1] | |
| 8.1 µM | Kir4.2 | Thallium (Tl+) flux assay | [1] | |
| Selectivity | 9-fold selective for Kir4.1 over Kir4.1/5.1 | - | Whole-cell patch-clamp | [1] |
| >30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 | - | Thallium (Tl+) flux assay | [1] |
Signaling Pathway
The Kir4.1 channel is a key component in a signaling pathway that regulates sodium and chloride transport in the distal convoluted tubule (DCT) of the kidney. Its activity is linked to the WNK (With-No-Lysine) kinase and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) signaling cascade. Inhibition of Kir4.1 by this compound is expected to influence this pathway.
Caption: Signaling pathway of Kir4.1 and its inhibition by this compound.
Experimental Protocols
Cell Culture and Expression of Kir4.1
This protocol describes the culture of T-REx™-293 cells for the tetracycline-inducible expression of Kir4.1.
Materials:
-
T-REx™-293 cell line (Thermo Fisher Scientific)
-
DMEM, high glucose (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Blasticidin
-
Zeocin™ (for selection of Kir4.1 expressing cells)
-
Tetracycline
-
pcDNA™5/FRT/TO vector containing the Kir4.1 gene
-
pOG44 (Flp recombinase expression vector)
-
Transfection reagent (e.g., Lipofectamine™ 2000)
Procedure:
-
Cell Culture: Culture T-REx™-293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5 µg/mL Blasticidin at 37°C in a 5% CO₂ incubator.
-
Stable Cell Line Generation:
-
Co-transfect the T-REx™-293 cells with the pcDNA™5/FRT/TO-Kir4.1 vector and the pOG44 plasmid using a suitable transfection reagent.
-
48 hours post-transfection, begin selection by adding Zeocin™ to the culture medium at a pre-determined optimal concentration.
-
Select and expand resistant clones.
-
-
Induction of Kir4.1 Expression: To induce the expression of Kir4.1, add tetracycline to the culture medium at a final concentration of 1 µg/mL and incubate for at least 24 hours before electrophysiological recording.[4]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration in the recording chamber is low (typically ≤0.1%) to avoid solvent effects on the cells.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the whole-cell voltage-clamp recording of Kir4.1 currents in T-REx™-293 cells.
Materials:
-
Extracellular (Bath) Solution:
-
135 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
5 mM Glucose
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~290 mOsm.[4]
-
-
Intracellular (Pipette) Solution:
-
135 mM KCl
-
2 mM MgCl₂
-
1 mM EGTA
-
10 mM HEPES
-
2 mM Na₂ATP
-
Adjust pH to 7.2 with KOH.
-
Adjust osmolarity to ~275 mOsm.[4]
-
-
Borosilicate glass capillaries
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software)
-
Micromanipulator
-
Microscope
Procedure:
-
Preparation:
-
Plate the tetracycline-induced T-REx™-293-Kir4.1 cells on glass coverslips suitable for microscopy and recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to -75 mV.[4]
-
-
Voltage-Clamp Protocol:
-
Apply a series of voltage steps from -120 mV to +60 mV in 10 or 20 mV increments.[5]
-
Alternatively, a voltage ramp from -120 mV to +120 mV can be used.
-
-
Application of this compound:
-
After obtaining a stable baseline recording of Kir4.1 currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the currents in the presence of the compound to determine the extent of inhibition.
-
A washout step with the control extracellular solution can be performed to assess the reversibility of the block.
-
Experimental Workflow
Caption: Workflow for electrophysiological recording with this compound.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0134992 in In Vivo Studies of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective blocker of the inward-rectifier potassium (Kir) channel Kir4.1 (KCNJ10)[1][2][3][4][5][6]. Kir4.1 channels are predominantly expressed in glial cells within the central nervous system (CNS), as well as in epithelial cells of the kidney and the stria vascularis of the inner ear[1][3][4]. In the CNS, astrocytic Kir4.1 channels are crucial for maintaining potassium and glutamate homeostasis, thereby regulating neuronal excitability[7][8]. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy, Huntington's disease, and Rett syndrome[1][8][9][10][11][12]. These findings suggest that pharmacological modulation of Kir4.1 with agents like this compound could be a therapeutic strategy for these conditions.
This document provides detailed application notes and protocols for the potential use of this compound in in vivo studies of neurological disorders, based on its known pharmacological properties and the established role of its target, Kir4.1.
Data Presentation
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁BrN₂O₂ | |
| Molecular Weight | 411.38 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| Rat Plasma Free Unbound Fraction (fᵤ) | 0.213 | [1][3][4] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.08 | [1] |
In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (µM) | Selectivity vs. Kir4.1 | Reference |
| Kir4.1 (homomeric) | 0.97 | - | [1][2][3][4][5][6] |
| Kir4.1/5.1 (concatemeric) | 9.0 | 9-fold | [1][2][3][4][6] |
| Kir1.1 | >30 | >30-fold | [1][3][4] |
| Kir2.1 | >30 | >30-fold | [1][3][4] |
| Kir2.2 | >30 | >30-fold | [1][3][4] |
| Kir2.3 | Weakly active | - | [1][3][4] |
| Kir3.1/3.2 | 2.5 | ~0.4-fold | [1][3][4] |
| Kir3.1/3.4 | 3.1 | ~0.3-fold | [1][3][4] |
| Kir4.2 | 8.1 | ~1.2-fold | [1][3][4] |
| Kir6.2/SUR1 | Weakly active | - | [1][3][4] |
| Kir7.1 | Weakly active | - | [1][3][4] |
Signaling Pathways and Experimental Workflows
Kir4.1-Mediated Regulation of Neuronal Excitability
Caption: Mechanism of Kir4.1 inhibition by this compound in astrocytes.
General In Vivo Experimental Workflow for this compound
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 10. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 11. Astrocyte Kir4.1 ion channel deficits contribute to neuronal dysfunction in Huntington's disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MeCP2 Deficiency Leads to Loss of Glial Kir4.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of VU0134992 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0134992 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1.[1][2] Kir4.1 channels are crucial for maintaining potassium homeostasis and the resting membrane potential in various cell types, particularly astrocytes in the central nervous system and epithelial cells in the kidney.[3][4] Dysregulation of Kir4.1 function has been implicated in several neurological and renal disorders, making it an attractive therapeutic target. These application notes provide detailed protocols for cell-based assays to screen for and characterize the activity of this compound and other potential Kir4.1 modulators.
Data Presentation
Quantitative Activity of this compound
The following table summarizes the inhibitory activity of this compound against various Kir channel subtypes as determined by whole-cell patch-clamp electrophysiology and thallium flux assays.
| Target Channel | Assay Type | Cell Line | IC50 (µM) | Selectivity vs. Kir4.1 | Reference |
| Kir4.1 (homomeric) | Whole-cell patch-clamp | T-REx-HEK293 | 0.97 | - | [1][2] |
| Kir4.1/5.1 (concatemeric) | Whole-cell patch-clamp | T-REx-HEK293 | 9.0 | 9-fold | [1][2] |
| Kir1.1 | Thallium flux | HEK293 | >30 | >30-fold | [1][2] |
| Kir2.1 | Thallium flux | HEK293 | >30 | >30-fold | [1][2] |
| Kir2.2 | Thallium flux | HEK293 | >30 | >30-fold | [1][2] |
| Kir2.3 | Thallium flux | HEK293 | Weak activity | - | [1][2] |
| Kir3.1/3.2 | Thallium flux | HEK293 | 2.5 | ~2.6-fold | [2] |
| Kir3.1/3.4 | Thallium flux | HEK293 | 3.1 | ~3.2-fold | [2] |
| Kir4.2 | Thallium flux | HEK293 | 8.1 | ~8.4-fold | [2] |
| Kir6.2/SUR1 | Thallium flux | HEK293 | Weak activity | - | [1][2] |
| Kir7.1 | Thallium flux | HEK293 | Weak activity | - | [1][2] |
Signaling Pathways
The activity of Kir4.1 channels is integral to cellular function in different tissues. Below are diagrams illustrating the signaling pathways involving Kir4.1 in astrocytes and renal epithelial cells.
Caption: Role of Kir4.1 in Astrocyte Potassium and Glutamate Homeostasis.
Caption: Role of Kir4.1 in Renal Ion Transport.
Experimental Protocols
Thallium Flux Assay for High-Throughput Screening of Kir4.1 Inhibitors
This protocol is adapted from a validated high-throughput screening assay for Kir4.1 modulators.[1] It utilizes a fluorescence-based thallium (Tl+) flux assay with a tetracycline-inducible T-REx-HEK293 cell line stably expressing human Kir4.1.
Materials:
-
T-REx-HEK293-hKir4.1 cells
-
DMEM with 10% dialyzed FBS, penicillin/streptomycin, blasticidin S, and hygromycin
-
Tetracycline
-
384-well clear-bottom, black-walled assay plates
-
Fluozin-2 AM fluorescent dye
-
Pluronic F-127
-
Assay Buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Thallium Stimulus Buffer (125 mM sodium gluconate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, pH 7.3)
-
This compound or other test compounds
-
DMSO
-
Fluorescence plate reader with automated liquid handling
Experimental Workflow:
Caption: Thallium Flux Assay Workflow for Kir4.1 Inhibitor Screening.
Detailed Protocol:
-
Cell Plating:
-
Culture T-REx-HEK293-hKir4.1 cells in DMEM supplemented with 10% dialyzed FBS, antibiotics, and selection agents.
-
On the day before the assay, plate the cells in 384-well clear-bottom, black-walled plates at a density of 20,000 cells per well in a volume of 40 µL.
-
To induce Kir4.1 expression, add tetracycline to the culture medium at a final concentration of 1 µg/mL. For negative controls, omit tetracycline.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X FluoZin-2 AM loading solution in Assay Buffer containing 0.04% Pluronic F-127.
-
Carefully remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
During the dye incubation, prepare a 2X concentration of this compound or other test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
After dye loading, wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye.
-
Add 20 µL of the compound solution to the respective wells. For control wells, add Assay Buffer with DMSO.
-
Incubate the plates for 20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Acquire a baseline fluorescence reading for 10-30 seconds.
-
Using the instrument's automated liquid handler, add 10 µL of Thallium Stimulus Buffer to each well.
-
Immediately begin kinetic reading of fluorescence intensity every second for 2-4 minutes.
-
-
Data Analysis:
-
The influx of Tl+ through open Kir4.1 channels will cause an increase in Fluozin-2 fluorescence.
-
Inhibition of Kir4.1 by this compound will result in a decreased rate of fluorescence increase.
-
Calculate the rate of Tl+ flux (e.g., the slope of the fluorescence signal over time) for each well.
-
Determine the percent inhibition by comparing the flux rate in compound-treated wells to the control wells (DMSO vehicle).
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Note: This protocol can be adapted for other inwardly rectifying potassium channels by using the appropriate cell lines. Always optimize cell density, dye loading conditions, and compound incubation times for each specific assay.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression, regulation, and function of Kir4.1 (Kcnj10) in the mammalian kidney - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VU0134992 Solubility and Formulation Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992. The information below addresses common solubility issues in aqueous solutions and provides detailed protocols for preparing this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A1: this compound free base has very low aqueous solubility. For improved solubility in aqueous solutions, it is highly recommended to use the hydrochloride (HCl) salt form of this compound.[1] Even with the HCl salt, direct dissolution in aqueous buffers can be challenging. It is standard practice to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue when working with hydrophobic compounds. Precipitation often occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions.
-
Lower Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity.[2]
-
Use of Co-solvents: For in vivo studies, specific formulations with co-solvents are necessary to maintain solubility.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: For preparing stock solutions, DMSO is a common and effective solvent for both this compound and its hydrochloride salt.[3] Ethanol is also a viable option.[4] It is crucial to use a high-purity, anhydrous grade of the solvent.
Q4: What is the aqueous solubility of this compound hydrochloride?
A4: The aqueous solubility of this compound hydrochloride is approximately 2.27 mg/mL.[5] However, achieving this concentration often requires sonication and warming the solution to 60°C.[5]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO or other organic solvents should be stored at -20°C or -80°C.[5][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guides
Issue 1: Preparing a Stock Solution
Problem: Difficulty dissolving this compound or its hydrochloride salt in an organic solvent.
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO or ethanol.
-
Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.[3]
-
Gentle Warming: If sonication is not sufficient, gently warm the solution. For this compound hydrochloride in water, warming to 60°C may be necessary.[5]
-
Vortexing: Vigorous vortexing can also help to break up any clumps of solid material and promote dissolution.
Issue 2: Precipitation in Aqueous Buffer During Dilution for In Vitro Assays
Problem: this compound precipitates out of solution when a DMSO stock is diluted into a buffer like PBS or cell culture media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diluting DMSO stock solutions of this compound.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound and its hydrochloride salt in various solvents.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 41.14 | [3] |
| Ethanol | 100 | 41.14 | [3] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | Reference |
| DMSO | ~513.58 | ~230 | Sonication recommended | [6] |
| Water | ~5.07 | ~2.27 | Requires sonication and warming to 60°C | [5] |
| DMF | - | ~2 | - | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
Materials:
-
This compound hydrochloride (MW: 447.84 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound hydrochloride. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.48 mg.
-
Add the appropriate volume of DMSO to the this compound hydrochloride.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, use a sonicator for short intervals to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Formulation for In Vivo Studies
This protocol is an example of a formulation that can be used for oral administration in animal studies.
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the following components in order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This will result in a clear solution with a this compound hydrochloride concentration of ≥ 2.08 mg/mL.[3]
Experimental Workflow for In Vivo Formulation:
Caption: Workflow for preparing an aqueous formulation of this compound HCl for in vivo use.
Signaling Pathway Context
This compound is a selective blocker of the Kir4.1 inwardly rectifying potassium channel. These channels are crucial for maintaining potassium homeostasis in various tissues, including the brain and kidneys.
Caption: Mechanism of action of this compound on the Kir4.1 potassium channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing VU0134992 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of VU0134992 for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the first subtype-preferring, orally active, and selective pore blocker of the Kir4.1 potassium channel.[1] Its primary target is the inwardly rectifying potassium channel Kir4.1, for which it has a reported half-maximal inhibitory concentration (IC50) of 0.97 µM.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound blocks the inner pore of the Kir4.1 channel, thereby inhibiting the flow of potassium ions.[2] This inhibition leads to depolarization of the cell membrane, which can affect various downstream cellular processes. In astrocytes, for example, inhibition of Kir4.1 has been shown to activate the Ras/Raf/MEK/ERK signaling pathway and enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[3][4]
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits selectivity for Kir4.1. However, it can also inhibit other Kir channels at higher concentrations. It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 concatemeric channels (IC50 = 9 µM).[1][5] It also shows activity towards Kir3.1/3.2 (IC50 = 2.5 µM), Kir3.1/3.4 (IC50 = 3.1 µM), and Kir4.2 (IC50 = 8.1 µM).[1][6] It is greater than 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound for various Kir channels, providing a baseline for determining appropriate experimental concentrations.
| Target Channel | IC50 (µM) | Assay Conditions | Reference |
| Kir4.1 (homomeric) | 0.97 | Whole-cell patch clamp at -120 mV | [1] |
| Kir4.1/5.1 (concatemeric) | 9 | Whole-cell patch clamp at -120 mV | [1][5] |
| Kir3.1/3.2 | 2.5 | Thallium flux assay | [1][6] |
| Kir3.1/3.4 | 3.1 | Thallium flux assay | [1][6] |
| Kir4.2 | 8.1 | Thallium flux assay | [1][6] |
| Kir4.1 (in HEK293 cells) | 5.2 | Thallium flux assay | [1] |
| Kir4.1 (in mouse astrocytes) | 3.0 - 3.9 | Thallium flux assay | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method for determining the optimal, non-toxic concentration range of this compound for a specific cell type using a colorimetric cell viability assay like the MTT assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete cell culture medium to achieve a range of final concentrations to test (e.g., 0.1, 0.5, 1, 2, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the concentration-response curve to determine the concentration at which this compound starts to exhibit significant cytotoxicity.
Protocol 2: Functional Assessment of Kir4.1 Inhibition using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method to directly measure the inhibitory effect of this compound on Kir4.1 channel activity.
Materials:
-
Cells expressing Kir4.1 channels (native or recombinant)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Internal (pipette) solution (e.g., in mM: 140 KCl, 1.8 MgCl2, 10 HEPES, pH 7.4)
-
External (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)
-
This compound
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline Kir4.1 currents using a suitable voltage protocol (e.g., voltage steps from -120 mV to +60 mV).
-
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record Inhibited Currents: Once the effect of this compound has stabilized, record the Kir4.1 currents again using the same voltage protocol.
-
Washout: Perfuse the cell with the control external solution to observe the reversibility of the block.
-
Data Analysis: Measure the amplitude of the inward and outward currents before, during, and after this compound application. Calculate the percentage of inhibition at each voltage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Low expression of Kir4.1 in the chosen cell type. 2. This compound concentration is too low. 3. Incorrect experimental conditions (e.g., pH, temperature). 4. Degradation of this compound. | 1. Confirm Kir4.1 expression using qPCR, Western blot, or immunocytochemistry. Consider using a cell line with confirmed Kir4.1 expression or overexpressing the channel. 2. Increase the concentration of this compound in a stepwise manner, guided by the IC50 values in the table above. 3. Ensure all solutions and incubation conditions are at the correct physiological parameters. 4. Prepare fresh stock solutions of this compound and store them properly at -20°C. |
| High cell death or cytotoxicity | 1. This compound concentration is too high. 2. Off-target effects at high concentrations. 3. Solvent (DMSO) toxicity. | 1. Perform a dose-response curve for cytotoxicity (see Protocol 1) to determine the maximum non-toxic concentration. 2. Use the lowest effective concentration of this compound. Consider using a more selective Kir4.1 blocker if available for your specific application. 3. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. |
| Variability in experimental results | 1. Inconsistent cell culture conditions (e.g., passage number, cell density). 2. Inaccurate pipetting or dilution of this compound. 3. Fluctuation in experimental parameters (e.g., temperature, incubation time). | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Maintain consistent experimental conditions for all samples. |
| Suspected off-target effects | 1. The observed phenotype is not consistent with known Kir4.1 function. 2. This compound is used at a concentration that could inhibit other Kir channels. | 1. Attempt to rescue the phenotype by overexpressing Kir4.1. 2. Use a second, structurally different Kir4.1 inhibitor to see if it produces the same effect. 3. If possible, test the effect of this compound on cells lacking Kir4.1 expression. |
Visualizations
Caption: Signaling pathway of this compound-mediated Kir4.1 inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 4. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets-global.website-files.com [assets-global.website-files.com]
VU0134992 stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of VU0134992 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents[1][2]. For this compound hydrochloride, DMSO is also a suitable solvent, with a reported solubility of up to 230 mg/mL (513.58 mM). It is often recommended to use sonication to aid dissolution[3].
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound prepared in a solvent should be stored at -80°C for up to one year for optimal stability. Some suppliers suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[3]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. The powdered form of this compound is stable for at least three to four years when stored at -20°C.
Q3: Is the hydrochloride salt of this compound more stable in aqueous solutions?
A3: The hydrochloride salt form of this compound is suggested to have enhanced water solubility and stability compared to the free base form[4][5][6]. However, quantitative data on its stability in various aqueous buffers is limited.
Q4: For how long is this compound stable in a working solution for in vivo experiments?
A4: For in vivo experiments using a formulation of DMSO, PEG300, Tween-80, and saline, it is recommended to prepare the working solution fresh on the day of use[3]. This suggests that the stability of this compound in this mixed solvent system is limited.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a blocker of the inwardly rectifying potassium (Kir) channel Kir4.1[2]. Kir4.1 channels are predominantly expressed in glial cells, particularly astrocytes, in the central nervous system. These channels play a crucial role in potassium homeostasis, maintaining the resting membrane potential of astrocytes, and facilitating glutamate uptake[7][8].
Troubleshooting Guide
Issue 1: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer (e.g., PBS, HBSS).
-
Possible Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in your working solution may be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1-0.5% is generally well-tolerated by most cell lines. Check the tolerance of your specific cell type.
-
Use the hydrochloride salt: If you are using the free base form, consider switching to this compound hydrochloride, which is reported to have better aqueous solubility[4][5][6].
-
Prepare fresh dilutions: Prepare your working dilutions immediately before use to minimize the time the compound is in an aqueous solution where it may precipitate.
-
Filter the working solution: After diluting your stock solution into the aqueous buffer, you can filter it through a 0.22 µm filter to remove any microprecipitates before adding it to your cells[3].
-
Consider a co-solvent system: For certain applications, a more complex vehicle, such as the one used for in vivo studies (DMSO, PEG300, Tween-80, saline), might improve solubility, but its compatibility with your specific in vitro assay must be validated[3].
-
Issue 2: The inhibitory effect of this compound in my assay is inconsistent or lower than expected.
-
Possible Cause 1: Degradation of the compound in the working solution.
-
Troubleshooting Steps:
-
Prepare fresh working solutions: As recommended for in vivo studies, prepare your aqueous working solutions fresh for each experiment from a frozen DMSO stock[3]. Do not store this compound in aqueous buffers for extended periods.
-
Maintain appropriate temperature: Keep your stock solutions and working dilutions on ice as much as possible during experiment preparation. Avoid prolonged exposure of aqueous solutions to 37°C before application.
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use low-adhesion plasticware: Consider using polypropylene or other low-protein-binding tubes and plates for preparing and storing your this compound solutions.
-
Pre-incubate with buffer: Pre-incubating your experimental plasticware with buffer before adding the compound solution can help to saturate non-specific binding sites.
-
-
Quantitative Data
Table 1: Solubility and Storage of this compound
| Form | Solvent | Maximum Concentration | Storage of Powder | Storage of Stock Solution | Reference(s) |
| This compound | DMSO | 100 mM | -20°C (≥3 years) | -80°C (1 year) | [1][2][9] |
| This compound | Ethanol | 100 mM | -20°C (≥3 years) | Not specified | [1][2] |
| This compound HCl | DMSO | 230 mg/mL (513.58 mM) | -20°C (3 years) | -80°C (6 months), -20°C (1 month) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-adhesion microtubes. Store the aliquots at -80°C for long-term storage (up to 1 year for the free base, 6 months for the hydrochloride) or at -20°C for shorter-term storage (up to 1 month for the hydrochloride)[3][9].
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your experimental buffer (e.g., HBSS, aCSF, or cell culture medium) to the final desired concentration immediately before use. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%).
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Filtration (Optional): If you suspect precipitation, filter the final working solution through a 0.22 µm syringe filter before applying it to your cells[3].
-
Application: Use the freshly prepared working solution in your experiment without delay.
Visualizations
Caption: Signaling pathway of the Kir4.1 channel in astrocytes and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound in in vitro cellular assays.
References
- 1. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 2. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Potassium Channel | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results with VU0134992
This technical support guide is designed for researchers, scientists, and drug development professionals using VU0134992. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My observed potency for this compound is lower than the literature values. What could be the cause?
A1: Several factors could contribute to an apparent decrease in potency. Consider the following:
-
Compound Solubility: this compound is soluble up to 100 mM in DMSO and ethanol. Ensure the compound is fully dissolved. For aqueous solutions, the hydrochloride salt form offers enhanced water solubility and stability.[1] If you observe any precipitation, sonication or gentle warming may be necessary.[2][3]
-
Assay Format: The reported IC50 of this compound can differ between experimental setups. For instance, the IC50 determined by whole-cell patch-clamp electrophysiology (0.97 µM) is lower than that from thallium (Tl+) flux assays (5.2 µM).[4] This discrepancy is common for Kir channel inhibitors.[4]
-
Target Channel Subunit Composition: this compound is approximately 9-fold selective for homomeric Kir4.1 channels over heteromeric Kir4.1/5.1 channels.[1][4] If your experimental system expresses a high level of Kir5.1, the apparent potency of this compound will be lower (IC50 ≈ 9 µM for Kir4.1/5.1).[4]
-
Voltage Dependence: The blocking action of this compound is voltage-dependent. The reported IC50 of 0.97 µM was measured at a holding potential of -120 mV.[1][4] Different membrane potentials in your assay can alter the observed potency.
Q2: I am observing effects that seem inconsistent with a pure Kir4.1 blockade. Could there be off-target effects?
A2: Yes, while this compound is a selective Kir4.1 blocker, it does exhibit activity at other inwardly rectifying potassium (Kir) channels, which could explain unexpected results.
-
Known Off-Target Activity: In Tl+ flux assays, this compound inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 with potencies similar to its effect on Kir4.1.[1][4] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1, and shows no significant activity at Kir1.1, Kir2.1, or Kir2.2.[4]
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression profile of Kir channels in your experimental model (cell line or tissue). The presence of other this compound-sensitive Kir channels could confound results.
-
Use Control Inhibitors: Compare the effects of this compound with other Kir4.1 inhibitors that have different selectivity profiles, such as amitriptyline or fluoxetine.[4]
-
Validate with Genetics: If possible, use siRNA or knockout models for Kir4.1 to confirm that the primary observed effect is indeed mediated by this channel.
-
Q3: I am having difficulty preparing this compound for in vivo studies. What are the recommended formulation protocols?
A3: Preparing a stable and effective formulation for in vivo use is critical. Here are some published protocols for oral gavage administration in rats[3]:
-
Protocol 1 (PEG-based):
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Bring to final volume with 45% Saline. This should yield a clear solution of at least 2.08 mg/mL.[3]
-
-
Protocol 2 (Cyclodextrin-based):
-
Dissolve this compound in 10% DMSO.
-
Add 90% of a 20% SBE-β-CD solution in Saline. This should also yield a clear solution of at least 2.08 mg/mL.[3]
-
Always ensure the final solution is clear and free of precipitates before administration.
Q4: My in vivo experiment shows significant changes in urine output and electrolyte levels. Is this expected?
A4: Yes, this is the expected physiological response to Kir4.1 inhibition in the kidney. Oral administration of this compound in rats has been shown to cause a dose-dependent increase in urine output (diuresis), as well as increased excretion of sodium (natriuresis) and potassium (kaliuresis).[1][4][5] This occurs because Kir4.1 plays a crucial role in regulating sodium reabsorption in the distal convoluted tubule of the nephron.[4]
Quantitative Data Summary
For ease of comparison, the inhibitory activity of this compound against various Kir channels is summarized below.
| Channel | Assay Type | IC50 (µM) | Reference |
| Kir4.1 (homomeric) | Whole-Cell Patch Clamp (-120 mV) | 0.97 | [1][4] |
| Kir4.1 (homomeric) | Thallium (Tl+) Flux | 5.2 | [4] |
| Kir4.1/5.1 (heteromeric) | Whole-Cell Patch Clamp (-120 mV) | 9.0 | [1][4] |
| Kir3.1/3.2 | Thallium (Tl+) Flux | 2.5 | [1][4] |
| Kir3.1/3.4 | Thallium (Tl+) Flux | 3.1 | [1][4] |
| Kir4.2 | Thallium (Tl+) Flux | 8.1 | [4] |
| Kir1.1, Kir2.1, Kir2.2 | Thallium (Tl+) Flux | >30 (no activity) | [1][4] |
Key Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used to directly measure ion flow through channels in a cell membrane. It was used to determine the IC50 of this compound on Kir4.1 and Kir4.1/5.1 channels.[4]
-
Objective: To measure the inhibitory effect of this compound on Kir channel currents.
-
Methodology:
-
Cells expressing the Kir channel of interest are cultured on coverslips.
-
A glass micropipette filled with an intracellular-like solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain "whole-cell" access.
-
The membrane potential is clamped at a specific voltage (e.g., -120 mV).
-
Currents are recorded in the absence (baseline) and presence of various concentrations of this compound.
-
The percentage of current inhibition is plotted against the drug concentration to calculate the IC50 value.
-
2. Thallium (Tl+) Flux Assay
This is a higher-throughput method used to assess Kir channel activity by measuring the influx of thallium, a surrogate for potassium ions.[4]
-
Objective: To screen for and characterize the selectivity of Kir channel inhibitors.
-
Methodology:
-
Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence is established.
-
Cells are pre-incubated with different concentrations of this compound.
-
A Tl+-containing solution is added to the cells.
-
As Tl+ enters the cell through active Kir channels, it binds to the dye, causing an increase in fluorescence.
-
The rate of fluorescence increase is proportional to channel activity. Inhibition is measured as a reduction in this rate.
-
Visual Guides
Caption: A workflow for troubleshooting unexpected experimental results with this compound.
Caption: Logical diagram of this compound's selectivity for different Kir channels.
Caption: Simplified signaling pathway of renal Na+ handling and the inhibitory site of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing VU0134992 toxicity in cell culture
Welcome to the technical support center for VU0134992. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer strategies for minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective blocker of the Kir4.1 potassium channel, which is an inwardly rectifying potassium channel.[1][2] It functions by physically obstructing the channel's pore, thereby inhibiting the flow of potassium ions.[1]
Q2: What are the known off-target effects of this compound?
While this compound is selective for Kir4.1, it can also inhibit other Kir channels at higher concentrations. It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 channels.[1][2] It also shows activity against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 at concentrations close to its IC50 for Kir4.1.[1][2]
Q3: Is this compound known to be toxic to cells in culture?
Currently, there is limited published data specifically detailing the cytotoxicity of this compound in various cell lines. As with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. We recommend performing a dose-response experiment to assess cell viability upon initial use.
Q4: What is a recommended starting concentration for this compound in cell culture?
A good starting point is to use a concentration range around the IC50 for Kir4.1, which is approximately 0.97 µM.[1][2] However, the optimal concentration will be cell-line dependent. A concentration range of 0.1 µM to 10 µM is suggested for initial dose-response studies.
Q5: What solvent should be used to dissolve this compound, and what are the potential issues?
This compound is soluble in DMSO and ethanol. It is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium. It is critical to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, as DMSO itself can be toxic to cells.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed after treatment with this compound. | The concentration of this compound may be too high for your specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a lower concentration range and titrate up. |
| The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high. | Ensure the final solvent concentration is below 0.5% (ideally <0.1%). Prepare a more concentrated stock solution of this compound to minimize the volume of solvent added to the medium. | |
| The cell line is particularly sensitive to the inhibition of Kir4.1 or off-target channels. | Consider using a cell line with lower expression of the target channel or one that is known to be less sensitive. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when the experiment is initiated. |
| Inaccurate pipetting of the compound or solvent. | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. | |
| Precipitate observed in the culture medium after adding this compound. | The solubility of this compound in the culture medium has been exceeded. | Prepare a fresh, lower concentration stock solution. Ensure the stock solution is fully dissolved before diluting it into the medium. Consider a brief sonication of the stock solution. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Kir Channels
| Channel | IC50 (µM) | Notes | Reference |
| Kir4.1 | 0.97 | Primary target | [1][2] |
| Kir4.1/5.1 | 9.0 | 9-fold selectivity over Kir4.1 | [1][2] |
| Kir3.1/3.2 | 2.5 | Off-target | [1][2] |
| Kir3.1/3.4 | 3.1 | Off-target | [1][2] |
| Kir4.2 | 8.1 | Off-target | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control. Include a "no treatment" control with fresh medium only.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound does not significantly affect cell viability.
Visualizations
Caption: Mechanism of this compound inhibition of the Kir4.1 channel.
Caption: A typical experimental workflow for assessing cytotoxicity.
Caption: A decision tree for troubleshooting high cell death.
References
How to control for VU0134992 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992. The information below will help you design experiments and control for potential confounding effects from the vehicle used to dissolve and administer this compound.
Troubleshooting Guide
Question: I am observing unexpected or inconsistent results in my this compound experiments. How can I troubleshoot this?
Answer: Unexpected results can often be traced back to the experimental setup, including the handling of this compound and its vehicle. Here are some common issues and troubleshooting steps:
-
Precipitation of this compound:
-
Issue: this compound may precipitate out of solution, especially when diluting a stock solution into an aqueous buffer.
-
Troubleshooting:
-
Ensure your final vehicle concentration is sufficient to maintain solubility at the desired this compound concentration.
-
Visually inspect your solutions for any precipitate before each experiment.
-
Consider preparing fresh dilutions for each experiment.
-
-
-
Vehicle-Induced Effects:
-
Issue: The vehicle used to dissolve this compound may have its own biological effects, confounding the interpretation of your results.
-
Troubleshooting:
-
Always include a vehicle-only control group in your experiments. This group should receive the same volume and concentration of the vehicle as the this compound-treated group.
-
Be aware of the potential effects of common vehicles (see FAQ section below). For instance, DMSO can be cytotoxic at higher concentrations, and ethanol can have sedative effects.
-
-
-
Inconsistent Drug Activity:
-
Issue: The observed potency of this compound may vary between experiments.
-
Troubleshooting:
-
Verify the concentration of your this compound stock solution.
-
Ensure proper storage of this compound and its solutions to prevent degradation.
-
Use a consistent and validated protocol for preparing and administering the compound.
-
-
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective blocker of the inward rectifier potassium (Kir) channel Kir4.1.[1] It inhibits Kir4.1 with an IC50 of approximately 0.97 µM.[1][2] It exhibits selectivity for Kir4.1 over other Kir channels, though it can inhibit Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 at higher concentrations.[2]
2. What are the common vehicles for dissolving this compound?
-
In Vitro Experiments: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of this compound.
-
In Vivo Experiments: A common vehicle for oral gavage in rats is a mixture of 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% saline.
3. What are the potential confounding effects of the vehicle?
It is crucial to be aware of the potential biological effects of the vehicle itself:
-
DMSO: Can be cytotoxic at concentrations above 1% v/v in cell culture and may enhance cell proliferation at lower concentrations (0.05-0.2% v/v).[3] It can also induce molecular changes in cells.[4]
-
Ethanol: Can stimulate the proliferation of certain cell lines, such as MCF-7.[5] It is also a central nervous system depressant and can have sedative and anxiolytic effects.[6]
-
PEG400: High doses administered intraperitoneally in mice have been associated with neuromotor toxicity.[7] Oral administration in rats can lead to loose feces and decreased food consumption.[8]
-
Saline (0.9% NaCl): Generally considered a safe vehicle, but administration of large volumes can lead to hyperchloremic metabolic acidosis.[9][10]
4. How do I properly control for vehicle effects in my experiments?
A vehicle control group is essential. This group should receive the exact same vehicle formulation and volume as the experimental group, just without this compound. This allows you to isolate the effects of this compound from any effects of the vehicle.
Quantitative Data Summary
| Property | Value | Source |
| This compound IC50 (Kir4.1) | 0.97 µM | [1][2] |
| This compound IC50 (Kir4.1/5.1) | 9.05 µM | [2] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| In Vivo Vehicle (Oral Gavage) | 10% Ethanol + 40% PEG400 + 50% Saline |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions:
-
This compound Group: Dilute the this compound stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Vehicle Control Group: Add the same volume of 100% DMSO to the cell culture medium as was used to prepare the this compound working solution. This ensures the final DMSO concentration is identical in both groups.
-
-
Treatment: Treat your cells with the prepared solutions and proceed with your experimental assay.
Protocol 2: In Vivo Vehicle Control
-
Prepare the Vehicle: Prepare a solution of 10% ethanol, 40% PEG400, and 50% saline.
-
Prepare this compound Formulation: Dissolve this compound in the vehicle to the desired final concentration for dosing.
-
Dosing:
-
This compound Group: Administer the this compound formulation to the animals via the chosen route (e.g., oral gavage).
-
Vehicle Control Group: Administer an identical volume of the vehicle-only solution to a separate group of animals.
-
-
Observation and Data Collection: Monitor both groups of animals for the desired experimental endpoints.
Visualizations
Caption: Experimental workflow for controlling for vehicle effects.
Caption: Logical relationship of drug and vehicle effects.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0134992 In Vivo Delivery
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using VU0134992, a selective Kir4.1 potassium channel blocker, in in vivo experiments.
Troubleshooting Guide
Q1: My this compound solution is precipitating after preparation. How can I improve its solubility?
A1: Precipitation is a common issue stemming from the compound's solubility profile. Here are several factors to consider:
-
Choice of Salt Form: The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free base.[1] If you are using the free base, consider switching to the hydrochloride salt for in vivo work.
-
Solvent System: this compound is highly soluble in organic solvents like DMSO and ethanol.[2] For in vivo delivery, a co-solvent system is typically required. A common formulation involves dissolving the compound in a minimal amount of DMSO first, followed by dilution with other vehicles like PEG300, Tween 80, and finally saline or PBS. Sonication is also recommended to aid dissolution.[3][4]
-
Concentration: The reported solubility in DMSO varies significantly between suppliers, especially for the hydrochloride salt (from 1 mg/mL to 230 mg/mL).[4][5] It is crucial to prepare a stock solution at a concentration known to be stable and dilute it to the final dosing volume just before administration. Always refer to the batch-specific data on your Certificate of Analysis.
-
pH of the Vehicle: The pH of your final formulation can impact the solubility of the compound. Ensure the pH is compatible with your administration route and the stability of this compound.
Q2: I am not observing the expected diuretic effect in my animal model. What are potential causes?
A2: A lack of efficacy can arise from several experimental factors:
-
Compound Formulation and Delivery: Ensure your formulation is homogenous and fully solubilized. If the compound precipitates, the actual administered dose will be lower than intended. Confirm the accuracy of your oral gavage or other administration technique to ensure the full dose was delivered.
-
Dose Selection: The diuretic, natriuretic, and kaliuretic effects of this compound were observed to be dose-dependent in rats.[3][4][6] You may need to perform a dose-response study to find the optimal effective dose in your specific model and species. Published studies have used doses of 50 and 100 mg/kg via oral gavage in rats.[4]
-
Pharmacokinetics: this compound has a large free unbound fraction in rat plasma (fu = 0.213), which suggests good bioavailability.[3][4][6][7] However, metabolic rates can differ between species. If the compound is being cleared too rapidly in your model, the exposure might be insufficient to engage the target.
-
Target Engagement: Confirm that Kir4.1 is expressed in the tissue of interest (e.g., the kidney) and that your experimental conditions are appropriate to measure the expected physiological outcome (e.g., urine output).
Q3: I'm observing off-target effects that are not consistent with Kir4.1 blockade. Why might this be happening?
A3: While this compound is selective, it is not entirely specific. The observed effects could be due to its activity on other channels:
-
Kir Channel Selectivity: this compound is over 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[2][6][8] However, it is also active against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2 channels with similar potency to Kir4.1.[1][6][7] If these channels are expressed in tissues relevant to your observed phenotype, they could be contributing to the off-target effects.
-
Kir4.1/5.1 Heteromers: The compound is approximately 9-fold selective for homomeric Kir4.1 channels over Kir4.1/Kir5.1 heteromeric channels.[1][6][8] Depending on the tissue distribution of these heteromers, they could be a source of unintended pharmacological activity.
-
Compound Purity: Ensure the purity of your compound batch is high (typically ≥95-98%) to rule out effects from contaminants.[2][5]
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a pore blocker of the inward-rectifier potassium channel Kir4.1.[1][2] It physically obstructs the ion conduction pathway by binding to specific amino acid residues (glutamate 158 and isoleucine 159) within the channel's pore.[7][9] This blockade inhibits the flow of potassium ions, which in the kidney leads to diuresis, natriuresis (sodium excretion), and kaliuresis (potassium excretion).[4][6]
What are the recommended solvents and storage conditions for this compound?
-
Storage: The solid powder should be stored at -20°C.[2][5] In solution (e.g., in DMSO), it should be stored at -80°C for long-term stability (up to 1 year).[3][4]
-
Solvents: For stock solutions, DMSO or ethanol are recommended. The free base is soluble up to 100 mM in both solvents, while the hydrochloride salt has very high solubility in DMSO (e.g., >200 mg/mL).[2][4]
What is the primary in vivo application of this compound?
This compound is the first orally active tool compound for studying the role of Kir4.1 in vivo.[7][8] Its primary application is to probe the therapeutic potential of Kir4.1 as a novel diuretic target for conditions like hypertension.[4][6][8]
Data & Protocols
Solubility Data
| Form | Solvent | Reported Solubility | Citation |
| Free Base | DMSO | 100 mM | [2] |
| Free Base | DMSO | 60 mg/mL (~145 mM) | [3] |
| Free Base | Ethanol | 100 mM | [2] |
| Hydrochloride | DMSO | ~1 mg/mL | [5] |
| Hydrochloride | DMSO | 230 mg/mL (~513 mM) | [4] |
| Hydrochloride | Dimethyl Formamide | ~2 mg/mL | [5] |
Note: Significant variability exists in reported solubility. Always consult the Certificate of Analysis for your specific batch.
Kir Channel Selectivity Profile
| Channel Target | Activity / Selectivity | Citation |
| Kir4.1 | Primary Target (IC₅₀ = 0.97 µM) | [1][2][8] |
| Kir4.1/5.1 | ~9-fold selective for Kir4.1 over this heteromer | [1][6][8] |
| Kir1.1, Kir2.1, Kir2.2 | >30-fold selective for Kir4.1 over these channels | [2][6][8] |
| Kir3.1/3.2, Kir3.1/3.4, Kir4.2 | Active, with similar potency to Kir4.1 | [1][6][7] |
Protocol: Preparation of this compound for Oral Gavage in Rodents
This protocol is a general guideline based on common practices for administering hydrophobic compounds. Optimization may be required.
-
Weigh Compound: Accurately weigh the desired amount of this compound (hydrochloride salt is recommended) in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a small, precise volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 100 mg/mL). Vortex and sonicate gently in a water bath until the solid is completely dissolved.
-
Add Co-solvents: To prevent precipitation upon aqueous dilution, add a co-solvent like PEG400 or Solutol® EL. A common vehicle might consist of 5-10% DMSO, 40% PEG400, and the remainder as saline. Add the PEG400 to the DMSO stock and mix thoroughly.
-
Final Dilution: Slowly add sterile saline or PBS dropwise to the organic mixture while vortexing to reach the final desired dosing concentration (e.g., 10 mg/mL for a 100 mg/kg dose at a volume of 10 mL/kg).
-
Final Check: Inspect the final solution carefully for any signs of precipitation. The solution should be clear. Prepare this formulation fresh on the day of the experiment.
-
Administration: Administer the solution to the animal via oral gavage at the calculated volume based on its body weight.
Diagrams
Caption: Standard workflow for in vivo testing of this compound.
Caption: Simplified mechanism of this compound action in a renal tubule cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. This compound hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0134992 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0134992 hydrochloride. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its primary mechanism of action?
This compound hydrochloride is a subtype-preferring and orally active small molecule that acts as a selective blocker of the inward-rectifier potassium (Kir) channel 4.1 (Kir4.1).[1][2] Its mechanism of action involves binding to the pore-forming region of the Kir4.1 subunit, specifically interacting with glutamate 158 and isoleucine 159, thereby blocking the channel's activity.[3] It exhibits selectivity for Kir4.1 over several other Kir channels, though it also shows activity towards Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[4][5]
Q2: What is the advantage of using the hydrochloride salt form of this compound?
The hydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to its free base form.[1][6] This improved solubility can be advantageous for preparing stock solutions and for in vivo formulations.
Q3: What are the recommended storage conditions for this compound hydrochloride?
This compound hydrochloride is supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[7] Stock solutions prepared in solvent should be stored at -80°C for up to one year.[8][9]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound hydrochloride or observing precipitation.
Possible Cause & Solution:
-
Incorrect Solvent: this compound hydrochloride has limited solubility in aqueous solutions. It is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7]
-
Solubility Limits: There are conflicting reports on the exact solubility of this compound hydrochloride in DMSO. One source indicates a solubility of approximately 1 mg/mL, while others report much higher concentrations of up to 230 mg/mL.[7][9] It is advisable to start with a lower concentration and gradually increase it. If precipitation occurs, sonication may help to dissolve the compound.[8][9]
-
Low Temperature: If you are working with cooled solutions, the compound may precipitate. Try warming the solution gently to aid dissolution.
-
pH of the Solution: The hydrochloride salt's solubility can be pH-dependent. Ensure the pH of your final experimental buffer is compatible with the compound's stability and solubility.
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause & Solution:
-
Off-Target Effects: While this compound is selective for Kir4.1, it also inhibits Kir4.2, Kir3.1/3.2, and Kir3.1/3.4 with similar potency.[4] If your experimental system expresses these other channels, the observed effects may not be solely due to Kir4.1 inhibition. Consider using appropriate controls to dissect the specific contribution of Kir4.1.
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. It is recommended to aliquot stock solutions into single-use volumes.
-
Cell Viability: At high concentrations, like many small molecules, this compound could potentially affect cell viability. It is important to perform a dose-response curve and assess cell viability (e.g., using an MTT or LDH assay) in your specific cell type.
Quantitative Data Summary
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Citation |
| This compound hydrochloride | DMSO | ~1 mg/mL | [7] |
| This compound hydrochloride | Dimethylformamide | ~2 mg/mL | [7] |
| This compound hydrochloride | DMSO | 230 mg/mL (513.58 mM) | [9] |
| This compound (free base) | DMSO | 60 mg/mL (145.85 mM) | [8] |
| This compound | Ethanol | Soluble to 100 mM | [10] |
Table 2: Inhibitory Activity (IC50) of this compound
| Target Channel | IC50 | Assay Condition | Citation |
| Kir4.1 | 0.97 µM | Whole-cell patch-clamp | [3][4][10] |
| Kir4.1 | 5.2 µM | Thallium flux assay | [7] |
| Kir4.1/5.1 | 9.05 µM | at -120 mV | [4] |
| Kir2.3 | 13.2 µM | Thallium flux assay | [7] |
| Kir7.1 | 34.2 µM | Thallium flux assay | [7] |
| SUR1/Kir6.2 | 11.4 µM | Thallium flux assay | [7] |
| Kir3.1/3.2 | 2.5 µM | Thallium flux assay | [4] |
| Kir3.1/3.4 | 3.1 µM | Thallium flux assay | [4] |
| Kir4.2 | 8.1 µM | Thallium flux assay | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Bring the vial of solid this compound hydrochloride to room temperature before opening.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of this compound hydrochloride (FW: 447.84 g/mol ), add 223.3 µL of DMSO.
-
Vortex the solution to ensure complete dissolution. Sonication may be used if necessary.[8][9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vivo Formulation for Oral Gavage
This protocol is based on a study in rats.[4]
-
Prepare a vehicle solution consisting of 10% ethanol, 40% PEG400, and 50% saline.
-
Dissolve the required amount of this compound hydrochloride in the vehicle to achieve the desired final concentration for dosing (e.g., 50-100 mg/kg).
-
Ensure the compound is fully dissolved before administration.
Visualizations
Caption: Experimental workflow for using this compound hydrochloride.
Caption: Simplified signaling pathway of this compound in the renal DCT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | Potassium Channel | TargetMol [targetmol.com]
- 9. This compound hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 10. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
Addressing variability in VU0134992 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU0134992 in their experiments. Our goal is to help you address potential variability in your results and ensure the successful application of this Kir4.1 potassium channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first subtype-preferring, orally active, and selective inhibitor of the Kir4.1 potassium channel.[1] It functions by blocking the pore of the Kir4.1 channel.[2] Molecular modeling and site-directed mutagenesis have identified the pore-lining glutamate 158 and isoleucine 159 as critical residues for the blocking action of the channel.[2][3]
Q2: I am observing unexpected off-target effects. What other channels might this compound be inhibiting?
A2: While this compound is selective for Kir4.1, it can exhibit activity against other inwardly rectifying potassium (Kir) channels, which may contribute to experimental variability. It is important to consider these potential off-target effects in your experimental design and data interpretation. This compound has been shown to inhibit Kir3.1/Kir3.2, Kir3.1/Kir3.4, and Kir4.2 with similar efficacy and potency to Kir4.1 in thallium flux assays.[1][3] It is weakly active towards Kir2.3, Kir6.2/SUR1, and Kir7.1, and shows no apparent activity towards Kir1.1, Kir2.1, or Kir2.2.[3]
Q3: My in vitro IC50 value for this compound is different from the published values. What could be the reason for this discrepancy?
A3: Discrepancies in IC50 values can arise from different experimental methodologies. The IC50 of this compound for Kir4.1 has been reported as 0.97 µM in whole-cell patch-clamp electrophysiology experiments and 5.2 µM in thallium (Tl+) flux assays.[3][4] Such a rightward shift in IC50 values from electrophysiology to Tl+ flux assays is a commonly observed phenomenon for Kir channel inhibitors.[3] Ensure your experimental conditions, such as cell type, temperature, and buffer composition, are consistent and well-controlled.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5] In solvent, it should be stored at -80°C for up to 1 year.[5] The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This guide provides a systematic approach to troubleshooting variability in experiments using this compound.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Unexpected outcomes in in vivo studies.
Researchers conducting animal studies with this compound may encounter variability. This guide outlines key areas to investigate.
Caption: Troubleshooting guide for unexpected in vivo experimental outcomes.
Data Presentation
Table 1: this compound IC50 Values for Kir Channels
| Channel | IC50 (µM) - Whole-Cell Patch Clamp | IC50 (µM) - Thallium Flux Assay | Reference(s) |
| Kir4.1 | 0.97 | 5.2 | [3][7] |
| Kir4.1/5.1 | 9.05 | Not Reported | [3] |
| Kir3.1/3.2 | Not Reported | 2.5 | [3] |
| Kir3.1/3.4 | Not Reported | 3.1 | [3] |
| Kir4.2 | Not Reported | 8.1 | [3] |
Table 2: Selectivity Profile of this compound in Thallium Flux Assays
| Channel | Activity | Reference(s) |
| Kir1.1 | No apparent activity | [3] |
| Kir2.1 | No apparent activity | [3] |
| Kir2.2 | No apparent activity | [3] |
| Kir2.3 | Weakly active (73% inhibition at 30 µM) | [3] |
| Kir6.2/SUR1 | Weakly active (12% inhibition at 30 µM) | [3] |
| Kir7.1 | Weakly active (15% inhibition at 30 µM) | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure based on methodologies used to characterize this compound.
Objective: To measure the inhibitory effect of this compound on Kir4.1 channel currents.
Materials:
-
HEK-293 cells stably expressing human Kir4.1.
-
External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.
-
Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Na2ATP, 0.4 Na2GTP, pH 7.2 with KOH.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK-293 cells expressing Kir4.1 on glass coverslips.
-
Prepare a series of dilutions of this compound in the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kir4.1 currents using a voltage-step protocol (e.g., holding potential of -80 mV, with steps from -120 mV to +60 mV).
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record currents after the compound has reached a steady-state effect.
-
Wash out the compound with the control external solution to observe the reversibility of the block.
-
Repeat for a range of this compound concentrations to generate a concentration-response curve.
-
Fit the data to the Hill equation to determine the IC50 value.
Thallium (Tl+) Flux Assay
This protocol provides a high-throughput method for assessing Kir channel activity.
Objective: To measure the inhibitory effect of this compound on Kir4.1-mediated Tl+ influx.
Materials:
-
HEK-293 cells stably expressing human Kir4.1.
-
FluxOR™ Thallium Detection Kit (or equivalent).
-
Assay buffer (e.g., HBSS).
-
Stimulus buffer containing Tl2SO4.
-
This compound stock solution in DMSO.
Procedure:
-
Plate HEK-293 cells expressing Kir4.1 in a 96- or 384-well plate.
-
Load the cells with the thallium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Measure baseline fluorescence.
-
Add the Tl+ containing stimulus buffer to initiate the influx.
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of Tl+ influx for each concentration of this compound.
-
Normalize the data to the control (no compound) and generate a concentration-response curve to determine the IC50.
Signaling Pathway
The primary role of Kir4.1 is to maintain the resting membrane potential and buffer extracellular potassium, particularly in glial cells. Inhibition of Kir4.1 by this compound disrupts these processes.
Caption: Inhibition of Kir4.1 by this compound leads to membrane depolarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Potassium Channel | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring specificity of VU0134992 in complex biological systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the specificity of VU0134992, a selective Kir4.1 potassium channel blocker, in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10).[1][2] It acts as a pore blocker, with its binding site located in the ion-conduction pathway of the channel.[3][4] Specifically, it interacts with the pore-lining residues glutamate 158 and isoleucine 159.[1][3] By blocking Kir4.1, this compound can be used to study the physiological roles of this channel in various tissues, including the kidney, brain, and inner ear.[1][2]
Q2: How selective is this compound for Kir4.1 over other Kir channels?
A2: this compound displays a notable selectivity for Kir4.1. In whole-cell patch-clamp electrophysiology experiments, it inhibits Kir4.1 with an IC50 value of 0.97 µM.[1][2][3][5][6][7][8] It is approximately 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 heteromeric channels.[1][2][3][5][8] Thallium flux assays show it is over 30-fold selective for Kir4.1 compared to Kir1.1, Kir2.1, and Kir2.2.[1][2][5] However, it does show activity at other Kir channels at higher concentrations (see the data table below for more details).
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for Kir4.1, it can inhibit other Kir channels at higher concentrations. It is equipotent on Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][2][5][8] It also shows weak activity towards Kir2.3, Kir6.2/SUR1, and Kir7.1.[1][2][5][8] Researchers should be aware of these potential off-target effects and use appropriate controls.
Q4: What are the recommended working concentrations for in vitro and in vivo experiments?
A4: For in vitro experiments, concentrations around the IC50 for Kir4.1 (approximately 1 µM) are a good starting point. However, the optimal concentration will depend on the specific cell type and experimental conditions. For in vivo studies in rats, oral doses of 50-100 mg/kg have been shown to induce physiological effects related to Kir4.1 inhibition, such as increased urine and sodium excretion.[5][8]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and ethanol up to 100 mM.[6][7] For long-term storage, it should be kept at -20°C.[6][7] When preparing stock solutions, it is important to use the batch-specific molecular weight provided on the certificate of analysis.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of expected inhibitory effect on Kir4.1 | - Incorrect concentration: The concentration of this compound may be too low. - Compound degradation: Improper storage or handling may have led to degradation. - Cellular context: The expression or function of Kir4.1 may be altered in your specific cell line or tissue preparation. | - Perform a dose-response curve to determine the optimal concentration for your system. - Ensure proper storage of this compound at -20°C and prepare fresh stock solutions. - Verify Kir4.1 expression and function using techniques like Western blot, qPCR, or patch-clamp electrophysiology. |
| Inconsistent results between experiments | - Variability in experimental conditions: Minor differences in temperature, pH, or cell passage number can affect results. - Inconsistent preparation of this compound: Errors in weighing or dilution can lead to variability. | - Standardize all experimental parameters as much as possible. - Prepare a large batch of stock solution to be used across multiple experiments. |
| Observed effects are not consistent with Kir4.1 inhibition | - Off-target effects: At higher concentrations, this compound can inhibit other Kir channels (e.g., Kir3.x, Kir4.2). - Indirect effects: The observed phenotype may be a downstream consequence of Kir4.1 inhibition in a complex biological system. | - Use the lowest effective concentration of this compound to minimize off-target effects. - Employ control experiments, such as using a structurally different Kir4.1 inhibitor or a Kir4.1 knockout/knockdown model, to confirm that the observed effect is due to Kir4.1 inhibition. |
| Precipitation of the compound in aqueous solutions | - Low aqueous solubility: this compound has limited solubility in aqueous buffers. | - Prepare a high-concentration stock solution in DMSO or ethanol and then dilute it into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data
Table 1: Selectivity Profile of this compound against various Kir channels
| Channel | IC50 (µM) | Assay Type | Reference |
| Kir4.1 | 0.97 | Whole-cell patch-clamp | [1][2][3][5][6][7][8] |
| Kir4.1/5.1 | 9.0 | Whole-cell patch-clamp | [1][2][3][5][8] |
| Kir1.1 | >30 | Thallium flux | [1][2][5] |
| Kir2.1 | >30 | Thallium flux | [1][2][5] |
| Kir2.2 | >30 | Thallium flux | [1][2][5] |
| Kir2.3 | Weak activity | Thallium flux | [1][2] |
| Kir3.1/3.2 | 2.5 | Thallium flux | [1][5][8] |
| Kir3.1/3.4 | 3.1 | Thallium flux | [1][5][8] |
| Kir4.2 | 8.1 | Thallium flux | [1][5][8] |
| Kir6.2/SUR1 | Weak activity | Thallium flux | [1][2] |
| Kir7.1 | Weak activity | Thallium flux | [1][2] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method for assessing the inhibitory effect of this compound on Kir4.1 channels expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Culture: Culture HEK293 cells stably or transiently expressing Kir4.1.
-
Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier and data acquisition system.
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
External Solution (Extracellular): (in mM) 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.
-
Procedure:
-
Obtain a whole-cell recording configuration.
-
Apply voltage ramps or steps to elicit Kir4.1 currents.
-
Perfuse the cells with the external solution containing various concentrations of this compound (prepared from a DMSO stock).
-
Record the current inhibition at each concentration.
-
Wash out the compound to observe the reversibility of the block.
-
-
Data Analysis: Plot the percentage of current inhibition against the log of the this compound concentration to determine the IC50 value.
2. Thallium Flux Assay
This high-throughput screening assay is used to assess the activity of ion channels that conduct thallium (Tl+), such as potassium channels.
-
Cell Culture: Plate cells expressing the Kir channel of interest in a 96- or 384-well plate.
-
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., HBSS).
-
Stimulus buffer containing Tl2SO4.
-
This compound at various concentrations.
-
-
Procedure:
-
Load the cells with the thallium-sensitive dye.
-
Incubate the cells with different concentrations of this compound.
-
Add the stimulus buffer containing Tl+.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence increase corresponds to the Tl+ influx through the channel. Inhibition by this compound will result in a decreased rate of fluorescence change. Calculate the IC50 from the dose-response curve.
Visualizations
Caption: Simplified signaling pathway of the Kir4.1 channel and its inhibition by this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 7. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Perfusion System Maintenance
This guide provides detailed instructions and answers to frequently asked questions regarding the effective removal of the Kir4.1 potassium channel blocker, VU0134992, from your perfusion system. Adhering to a thorough washout protocol is critical to prevent cross-contamination between experiments and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What properties of this compound are important for its removal from a perfusion system?
A1: Understanding the solubility of this compound is crucial for an effective cleaning protocol. This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Its hydrochloride salt form has limited solubility in aqueous solutions. This means that a simple flush with an aqueous buffer or water may not be sufficient to remove the compound and could potentially lead to its precipitation within the tubing.
Q2: What is the recommended general procedure for washing out this compound?
A2: A multi-step solvent-based cleaning protocol is recommended. The general principle is to first use a solvent in which this compound is highly soluble to remove the bulk of the compound, followed by a series of washes with progressively more aqueous solutions to remove the initial solvent and any remaining traces of the compound. A final flush with purified water ensures the system is ready for the next experiment.
Q3: Can I use a standard detergent-based cleaning protocol?
A3: While detergent-based solutions are excellent for general cleaning and removal of proteins, they may not be optimal for completely solubilizing and removing a lipophilic, DMSO-soluble compound like this compound. It is recommended to use a solvent-based cleaning protocol first, which can be followed by a detergent wash if required for other residues.
Q4: How can I be sure that all the this compound has been removed?
A4: Validating your cleaning procedure is essential. This involves collecting a sample from the final rinse solution and analyzing it for any residual this compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are sensitive methods for detecting trace amounts of the compound. The concentration of residual this compound should be below a pre-determined acceptance limit.
Troubleshooting Guide
Issue: I've followed the washout protocol, but I suspect there is still residual this compound in my system.
-
Possible Cause 1: Adsorption to Tubing. Lipophilic compounds can adsorb to certain types of tubing, particularly polyvinyl chloride (PVC).
-
Solution: If you are using PVC tubing and experiencing persistent contamination, consider switching to a more inert tubing material such as Teflon™ (PTFE) or a medical-grade silicone. If switching is not feasible, extending the duration of the ethanol or isopropanol flush can help to desorb the compound from the tubing walls.
-
-
Possible Cause 2: Incomplete Dissolution. If the initial solvent flush is not sufficient in volume or duration, it may not completely dissolve and remove all of the this compound.
-
Solution: Increase the volume and/or the duration of the initial 70% ethanol or 95% ethanol flush. Ensure the entire perfusion circuit is exposed to the solvent for the recommended time.
-
-
Possible Cause 3: "Dead Legs" in the Perfusion Circuit. Areas of the perfusion system with low or no flow, such as side ports or unused connectors, can trap the compound.
-
Solution: During the cleaning process, ensure that the cleaning solutions flow through all parts of the perfusion circuit. It may be necessary to manually actuate valves or flush individual lines to clear these "dead legs."
-
Experimental Protocols
Recommended Washout Protocol for this compound
This protocol is designed for a standard laboratory perfusion system. The volumes and durations may need to be optimized based on the specific volume and complexity of your system.
-
Initial System Purge:
-
Disconnect the tissue chamber and any other sensitive components.
-
Purge the system with air to remove the bulk of the experimental solution containing this compound.
-
-
Solvent Wash 1 (Ethanol):
-
Flush the entire perfusion system with 70% ethanol. If this compound was used at a high concentration or is suspected to be strongly adsorbed, 95% ethanol can be used.
-
Recirculate the ethanol solution through the system for a minimum of 30 minutes.
-
-
Solvent Wash 2 (Isopropanol - Optional):
-
For persistent contamination, a flush with 70% isopropanol can be performed following the ethanol wash.
-
Recirculate the isopropanol solution for 20-30 minutes.
-
-
Intermediate Water Wash:
-
Flush the system with a generous volume of deionized or distilled water to remove the organic solvent. A volume equivalent to at least 5 times the system volume is recommended.
-
-
Detergent Wash (Optional):
-
If your experimental perfusate contained proteins or other biological materials, follow with a wash using a laboratory-grade detergent solution (e.g., 1-2% Mucosol™ or similar).
-
Recirculate the detergent solution for 30-60 minutes.
-
-
Final Water Rinse:
-
Thoroughly flush the entire system with sterile, purified water (e.g., HPLC-grade or cell culture-grade) to remove any residual detergent and ensure the system is clean for the next use. A volume equivalent to at least 10 times the system volume is recommended.
-
-
Drying:
-
Purge the system with filtered air or nitrogen gas until completely dry.
-
Protocol for Cleaning Validation
-
Perform the Washout Protocol:
-
Follow the complete washout protocol as described above.
-
-
Collect the Final Rinse Sample:
-
After the final water rinse, collect a sample of the effluent from the perfusion circuit. A volume of 1-5 mL is typically sufficient.
-
-
Sample Analysis:
-
Analyze the collected rinse water for the presence of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Data Interpretation:
-
Compare the concentration of this compound in the rinse sample to your pre-defined acceptance criteria. A common acceptance criterion is that the amount of residual compound should not exceed 10 ppm of the active compound in a subsequent placebo batch.
-
Data Presentation
| Washout Step | Solution | Minimum Duration | Purpose |
| 1. Initial Purge | Air | 5 minutes | Remove bulk experimental solution. |
| 2. Solvent Wash 1 | 70-95% Ethanol | 30 minutes | Solubilize and remove this compound. |
| 3. Solvent Wash 2 | 70% Isopropanol | 20-30 minutes | (Optional) For persistent contamination. |
| 4. Intermediate Rinse | Deionized Water | 15 minutes | Remove organic solvent. |
| 5. Detergent Wash | 1-2% Lab Detergent | 30-60 minutes | (Optional) Remove biological residues. |
| 6. Final Rinse | Sterile, Purified Water | 20 minutes | Remove all residual cleaning agents. |
| 7. Drying | Filtered Air/Nitrogen | Until Dry | Prepare system for storage or next use. |
Visualizations
Caption: Workflow for washing out this compound and troubleshooting residual contamination.
Caption: Workflow for the validation of the this compound washout procedure.
References
Technical Support Center: Validating the Inhibitory Effect of VU0134992 in a New Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inhibitory effect of VU0134992 in a new experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the first subtype-preferring, orally active, and selective pore blocker of the Kir4.1 potassium channel.[1][2] It is not a kinase inhibitor. Its IC50 for homomeric Kir4.1 channels is approximately 0.97 µM.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a pore blocker of the Kir4.1 channel.[1] It binds to residues within the ion conduction pathway, specifically identified as glutamate 158 and isoleucine 159, thereby inhibiting the flow of potassium ions.[4][5]
Q3: What are the known downstream effects of Kir4.1 inhibition by this compound in established models?
A3: In renal models, inhibition of Kir4.1 by this compound leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[4][6] This is thought to occur through the modulation of the Na-Cl cotransporter (NCC) and the epithelial Na+ channel (ENaC).[4]
Q4: What is the selectivity profile of this compound?
A4: this compound demonstrates selectivity for homomeric Kir4.1 channels over Kir4.1/5.1 heteromeric channels (approximately 9-fold selectivity).[1][3] It shows greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2. However, it is also active against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibitory effect observed in a new cell line.
Q: I am not observing the expected inhibitory effect of this compound in my new cell model. What could be the reason?
A: This could be due to several factors. Consider the following troubleshooting steps:
-
Confirm Target Expression: First, verify the expression of the Kir4.1 channel (encoded by the KCNJ10 gene) in your cell model at both the mRNA and protein level using techniques like qPCR and Western blotting. If the target is not present, this compound will not have a direct effect.
-
Cellular Context: The function and importance of Kir4.1 can be highly cell-type specific. The signaling pathways downstream of Kir4.1 in your new model may differ from those in established models.
-
Compound Integrity and Concentration:
-
Ensure the this compound compound is properly stored and has not degraded.
-
Verify the final concentration in your assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
-
-
Off-Target Effects: While this compound is selective, it can inhibit other Kir channels.[1][2][3] Consider if your cell model expresses other this compound-sensitive channels that might mask or counteract the effect of Kir4.1 inhibition.
-
Assay Sensitivity: The functional readout you are using may not be sensitive enough to detect the effects of Kir4.1 inhibition in your model. Consider alternative or more direct functional assays.
Issue 2: High cell toxicity observed at effective concentrations.
Q: I am seeing significant cell death in my cultures when I use this compound at a concentration that should be effective. How can I address this?
A: High cytotoxicity can confound your results. Here are some suggestions:
-
Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Optimize Concentration and Incubation Time: Try to find a concentration that effectively inhibits Kir4.1 with minimal toxicity. You may also be able to reduce the incubation time to minimize cytotoxic effects while still observing the desired inhibitory action.
-
Control for Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments.
-
Consider Indirect Effects: Cell death may be an indirect consequence of Kir4.1 inhibition in your specific cell model if the channel is critical for cell survival.
Issue 3: Difficulty in confirming target engagement.
Q: How can I be sure that this compound is actually binding to and inhibiting Kir4.1 in my new model?
A: Confirming target engagement is crucial. Here are some approaches:
-
Electrophysiology: The gold standard for confirming ion channel blockade is patch-clamp electrophysiology.[7] This technique directly measures the ion currents through the channel and can definitively show inhibition by this compound.
-
Thallium Flux Assay: This is a fluorescence-based assay that can be used to measure the activity of potassium channels. Inhibition of Kir4.1 by this compound would result in a decrease in thallium influx.[8]
-
Downstream Signaling Analysis: Analyze the phosphorylation state or expression levels of known downstream effectors of Kir4.1 signaling, such as the Na-Cl cotransporter (NCC), if applicable to your model.[4] A change in these markers upon treatment with this compound can provide indirect evidence of target engagement.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (µM) | Notes |
| Homomeric Kir4.1 | 0.97 | [1][3] |
| Kir4.1/5.1 Concatemeric Channels | 9.0 | At -120 mV[4][8] |
| Kir1.1 | >30 | [1][3] |
| Kir2.1 | >30 | [1][3] |
| Kir2.2 | >30 | [1][3] |
| Kir3.1/3.2 | 2.5 | [2][9] |
| Kir3.1/3.4 | 3.1 | [2][9] |
| Kir4.2 | 8.1 | [2][9] |
Table 2: In Vivo Effects of this compound in Rats
| Dosage (mg/kg, oral) | Effect | Reference |
| 50-100 | Significant increase in urinary Na+ and K+ excretion | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Western Blotting for Kir4.1 Expression and Downstream Signaling
This protocol is to confirm Kir4.1 expression and assess changes in downstream signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Kir4.1, anti-phospho-NCC, anti-total-NCC, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Patch-Clamp Electrophysiology
This protocol provides a general workflow for confirming the inhibitory effect of this compound on Kir4.1 channels. Specific parameters will need to be optimized for the cell type and recording setup.
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Prepare the extracellular and intracellular solutions. The composition will depend on the specific experimental goals but should be designed to isolate Kir currents.
-
Pull and fire-polish patch pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the headstage.
-
Plate the cells to be studied in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit Kir4.1 currents. This typically involves holding the cell at a depolarized potential and then stepping to a series of hyperpolarized potentials.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Record the currents in the presence of the inhibitor.
-
Wash out the inhibitor by perfusing with the control extracellular solution and record the recovery of the current.
-
Analyze the data to determine the percentage of current inhibition.
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 多重蛋白质印迹法分析信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kir4.1 Inhibitors: VU0134992 versus Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two known inhibitors of the inwardly rectifying potassium channel Kir4.1: the experimental compound VU0134992 and the tricyclic antidepressant amitriptyline. This analysis is supported by experimental data from peer-reviewed scientific literature, focusing on potency, selectivity, and mechanism of action.
At a Glance: Key Differences
| Feature | This compound | Amitriptyline |
| Primary Target | Kir4.1 Potassium Channel | Multiple targets including serotonin and norepinephrine transporters, and various receptors and ion channels |
| Potency (Kir4.1 IC50) | High (sub-micromolar to low micromolar) | Moderate (micromolar) |
| Selectivity | High for Kir4.1 over many other Kir channels | Low, with activity at numerous other channels and receptors |
| Mechanism of Action | Pore blocker of the Kir4.1 channel | Voltage-dependent block of Kir4.1, with a complex polypharmacology |
| Availability | Research chemical | FDA-approved drug for depression and other indications |
Quantitative Analysis: Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) of this compound and amitriptyline on Kir4.1 and other related potassium channels. The data highlights the superior potency and selectivity of this compound as a Kir4.1 inhibitor.
Table 1: Inhibitory Potency (IC50) against Kir4.1
| Compound | Assay Method | IC50 (µM) | Reference |
| This compound | Whole-Cell Patch Clamp (-120 mV) | 0.97 | [1][2][3][4] |
| Thallium Flux | 5.2 | [4] | |
| Amitriptyline | Not specified | ~20.1 (for Kir4.1/5.1) | [2] |
| Whole-Cell Patch Clamp (-110 mV) | Not explicitly stated, but significant inhibition at 100 µM | [2] |
Table 2: Selectivity Profile against other Kir Channels (Thallium Flux Assay)
| Kir Channel Subtype | This compound IC50 (µM) | Amitriptyline IC50 (µM) |
| Kir1.1 | >30 | Data not available |
| Kir2.1 | >30 | Data not available |
| Kir2.2 | >30 | Data not available |
| Kir2.3 | Weakly active | Data not available |
| Kir3.1/3.2 | 2.5 | Data not available |
| Kir3.1/3.4 | 3.1 | Data not available |
| Kir4.1/5.1 | 9.0 (Patch Clamp) | 20.1 |
| Kir4.2 | 8.1 | Data not available |
| Kir6.2/SUR1 | Weakly active | Data not available |
| Kir7.1 | Weakly active | Data not available |
Data for amitriptyline's selectivity across a broad panel of Kir channels is not as comprehensively reported in the literature as for this compound.
Mechanism of Action
The mechanisms by which this compound and amitriptyline inhibit Kir4.1 differ significantly, which is reflected in their respective selectivity profiles.
This compound acts as a direct pore blocker of the Kir4.1 channel.[1] Site-directed mutagenesis studies have identified that it interacts with specific amino acid residues, namely glutamate 158 and isoleucine 159, which are located within the channel's pore.[1] This targeted interaction is the basis for its high potency and selectivity.
Amitriptyline , on the other hand, exhibits a more complex and less specific mechanism of action. Its inhibition of Kir4.1 is voltage-dependent, suggesting an interaction with the channel in a state-dependent manner.[2] However, amitriptyline is a well-known "dirty drug" with a broad pharmacological profile, acting on numerous other targets, including:
-
Serotonin and Norepinephrine Transporters (SERT and NET) : The primary mechanism for its antidepressant effects.[4][5]
-
Other Ion Channels : Including other potassium channels (e.g., HERG, Kv1.1, Kv7.2/7.3), sodium channels, and calcium channels.[6][7][8]
-
Various G-protein Coupled Receptors (GPCRs) : Including muscarinic, histaminergic, and adrenergic receptors, which contribute to its side effect profile.[4]
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in a single cell.
Objective: To measure the flow of ions through Kir4.1 channels in the presence of an inhibitor and determine the concentration at which the inhibitor blocks 50% of the current (IC50).
General Protocol:
-
Cell Culture: Mammalian cells (e.g., HEK293) are genetically engineered to express the Kir4.1 channel.
-
Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-5 MΩ) is filled with an intracellular solution that mimics the cell's internal environment.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, allowing for electrical access to the entire cell.
-
Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -120 mV) by the patch-clamp amplifier.
-
Data Recording: A series of voltage steps are applied to the cell, and the resulting ion currents flowing through the Kir4.1 channels are recorded.
-
Inhibitor Application: The inhibitor (this compound or amitriptyline) is added to the extracellular solution at various concentrations, and the resulting changes in Kir4.1 current are measured.
-
Data Analysis: The recorded currents are analyzed to generate a dose-response curve and calculate the IC50 value.
Thallium Flux Assay
This is a higher-throughput method used to screen for and characterize ion channel inhibitors. It uses the potassium ion mimic, thallium (Tl+), and a Tl+-sensitive fluorescent dye.
Objective: To indirectly measure the activity of Kir4.1 channels by detecting the influx of Tl+ into the cells.
General Protocol:
-
Cell Plating: Cells expressing Kir4.1 are plated in a multi-well plate (e.g., 384-well).
-
Dye Loading: The cells are incubated with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2), which enters the cells.
-
Compound Incubation: The test compounds (this compound or amitriptyline) are added to the wells at various concentrations.
-
Thallium Addition: A solution containing Tl+ is added to the wells.
-
Fluorescence Reading: A plate reader measures the change in fluorescence over time. If the Kir4.1 channels are open, Tl+ will flow into the cells and bind to the dye, causing an increase in fluorescence. Inhibitors will block this influx and thus reduce the fluorescence signal.
-
Data Analysis: The fluorescence data is used to determine the concentration-dependent inhibition of Tl+ flux and calculate the IC50 value.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and amitriptyline.
Caption: Mechanism of this compound as a direct pore blocker of the Kir4.1 channel.
Caption: The polypharmacology of amitriptyline, targeting Kir4.1 and numerous other cellular components.
Conclusion
Amitriptyline , while a known Kir4.1 inhibitor, should be used with caution in studies focused on this channel. Its broad spectrum of activity on other ion channels, transporters, and receptors can confound the interpretation of experimental data. Any observed effects of amitriptyline in a biological system cannot be solely attributed to the inhibition of Kir4.1 without extensive control experiments to rule out the contributions of its other targets. However, its clinical availability and known safety profile in humans may make it a relevant compound for studies aiming to understand the broader effects of existing drugs on ion channel function.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential inhibition of catecholamine secretion by amitriptyline through blockage of nicotinic receptors, sodium channels, and calcium channels in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kir4.1 Channel Inhibitors: VU0134992 vs. Nortriptyline
For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is critical for the accurate investigation of ion channel function and for the development of novel therapeutics. This guide provides a detailed comparison of two known inhibitors of the inwardly rectifying potassium (Kir) channel 4.1 (Kir4.1): VU0134992 and the tricyclic antidepressant, nortriptyline.
The Kir4.1 channel, encoded by the KCNJ10 gene, plays a crucial role in potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1] Its dysfunction is associated with several pathological conditions, making it a significant target for drug discovery. While both this compound and nortriptyline have been shown to inhibit Kir4.1, they exhibit notable differences in their potency, selectivity, and mechanism of action.
Quantitative Comparison of Inhibitory Activity
This compound has emerged as a more potent and selective inhibitor of Kir4.1 compared to nortriptyline. The following table summarizes the key quantitative data from published studies.
| Compound | Target | IC50 / Kd | Selectivity Profile | Voltage Dependency |
| This compound | Kir4.1 | 0.97 µM (IC50)[1][2][3][4] | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2.[1][2][3] 9-fold selective for homomeric Kir4.1 over Kir4.1/5.1 heteromers.[1][2] | Inhibition is voltage-dependent.[5] |
| Nortriptyline | Kir4.1 | 28.1 µM (Kd)[6] | Marginally affects neuronal Kir2.1 currents.[6] Also inhibits other channels, including other Kir channels and voltage-gated K+ channels.[6][7] | Inhibition is concentration-, voltage-, and time-dependent.[6][8][9] |
Experimental Methodologies
The data presented in this guide are primarily derived from electrophysiological studies, most commonly using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells heterologously expressing the Kir4.1 channel.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane. A glass micropipette with a clean, fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal. A brief application of suction ruptures the membrane patch, allowing for electrical access to the cell's interior.
-
Cell Preparation: HEK293T cells are transfected with the complementary DNA (cDNA) for human Kir4.1.[8][10] To identify transfected cells, a fluorescent marker is often co-transfected.
-
Recording Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium to mimic the intracellular environment, while the extracellular (bath) solution contains a lower potassium concentration.
-
Voltage Protocol: To measure Kir channel activity, a series of voltage steps or ramps are applied to the cell membrane.[11][12] For instance, from a holding potential, the voltage may be stepped to various potentials to elicit both inward and outward currents.[12]
-
Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized for analysis.[12] The inhibitory effect of a compound is determined by comparing the current amplitude before and after its application to the bath solution. Concentration-response curves are then generated to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of Kir4.1 inhibition and a typical experimental workflow for screening and characterizing inhibitors.
Caption: Mechanism of Kir4.1 channel inhibition by this compound and nortriptyline.
Caption: Experimental workflow for characterizing Kir4.1 inhibitors.
Concluding Remarks
Based on the available data, this compound is a superior tool compound for studying the physiological and pathological roles of Kir4.1 channels due to its higher potency and selectivity compared to nortriptyline.[1] Nortriptyline, while an effective inhibitor, exhibits a broader pharmacological profile, which may lead to off-target effects in experimental systems.[6][7] Researchers should carefully consider these differences when selecting an inhibitor for their studies to ensure the generation of specific and reliable data. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 4. VU 0134992 | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nortriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kir4.1 Dysfunction in the Pathophysiology of Depression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases [mdpi.com]
- 10. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
Selectivity profile of VU0134992 compared to other Kir blockers
A Comprehensive Comparison of VU0134992's Selectivity Profile with Other Inwardly Rectifying Potassium (Kir) Channel Blockers
For researchers and professionals in drug development, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of the selectivity profile of this compound, a known Kir4.1 channel blocker, with other commonly used Kir channel inhibitors: ML-133, VU041, and Tertiapin-Q. The information presented herein is supported by experimental data from various studies to facilitate informed decisions in research applications.
Selectivity Profiles of Kir Channel Blockers
The inhibitory activity of this compound and other selected Kir blockers across a range of inwardly rectifying potassium channels is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant), has been compiled from electrophysiological and ion flux assays.
Table 1: Selectivity Profile of this compound and Other Kir Blockers (IC50/Ki in µM)
| Channel Subtype | This compound (IC50) | ML-133 (IC50) | VU041 (IC50) | Tertiapin-Q (Ki) |
| Kir1.1 (ROMK) | >30[1][2] | >300[3][4] | Low activity[5] | 0.0013[6] |
| Kir2.1 | >30[1][2] | 1.8[3][4] | 12.7[5] | Selective over Kir2.1[6] |
| Kir2.2 | >30[1][2] | 2.9[7] | - | - |
| Kir2.3 | Weakly active[8][9] | 4.0[7] | - | - |
| Kir2.6 | - | 2.8[7] | - | - |
| Kir3.1/3.2 | 2.5[10][11] | - | - | - |
| Kir3.1/3.4 (GIRK) | 3.1[10][11] | - | - | 0.0133[6] |
| Kir4.1 | 0.97[1][2] | 76[3][4] | Low activity[5] | - |
| Kir4.1/5.1 | 9.0[8][9] | - | - | - |
| Kir4.2 | 8.1[10][11] | - | - | - |
| Kir6.2/SUR1 | Weakly active[8][9] | - | Low activity[5] | - |
| Kir7.1 | Weakly active[8][9] | 33[3][4] | Low activity[5] | - |
| An. gambiae Kir1 | - | - | 2.5[5] | - |
| Ae. aegypti Kir1 | - | - | 1.7[5] | - |
Note: "-" indicates data not available. Low activity or weakly active indicates that the compound showed some inhibition, but a specific IC50 value was not provided in the referenced literature.
Key Insights from the Selectivity Data
-
This compound demonstrates a preference for Kir4.1 channels, with an IC50 value of 0.97 µM.[1][2] It exhibits greater than 30-fold selectivity for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2.[1][2] Notably, it is also active against Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[10][11] It is approximately 9-fold selective for the homomeric Kir4.1 channel over the heteromeric Kir4.1/5.1 channel.[8][9]
-
ML-133 is a selective blocker of the Kir2.x family of channels, with an IC50 of 1.8 µM for Kir2.1.[3][4] It shows significantly weaker activity against Kir4.1 and Kir7.1 and has no effect on Kir1.1 at concentrations up to 300 µM.[3][4]
-
VU041 is primarily an inhibitor of mosquito Kir1 channels.[5] It does exhibit some activity against mammalian Kir2.1 but has less of an effect on other mammalian Kir channels like Kir1.1 and Kir4.1.[5]
-
Tertiapin-Q is a high-affinity peptide blocker with nanomolar potency for Kir1.1 and Kir3.1/3.4 channels.[6] It is a valuable tool for studying these specific channel subtypes due to its high affinity and selectivity over Kir2.1 channels.[6]
Experimental Methodologies
The determination of the selectivity profiles of these Kir channel blockers relies on robust in vitro assays. The two primary methods cited in the literature are whole-cell patch-clamp electrophysiology and thallium flux assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" electrophysiological technique allows for the direct measurement of ion channel currents.
General Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, is cultured.[2] These cells are then transiently or stably transfected with the cDNA encoding the specific Kir channel subunit of interest.[12] For some studies, Xenopus oocytes are used as the expression system.[8]
-
Cell Plating: Transfected cells are plated onto glass coverslips at a low density to allow for the recording of individual cells.[9]
-
Recording: A glass micropipette with a small tip diameter is used to form a high-resistance "giga-seal" with the cell membrane.[13] The membrane patch is then ruptured by applying gentle suction, allowing for electrical access to the entire cell.[13]
-
Voltage Clamp: The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV).[14] A series of voltage steps or ramps are then applied to elicit Kir channel currents.[5][14] For Kir channels, currents are typically measured in response to hyperpolarizing voltage steps.
-
Compound Application: The Kir channel blocker is applied to the external solution bathing the cell. The reduction in the current amplitude in the presence of the compound is measured to determine the extent of inhibition.
-
Data Analysis: Concentration-response curves are generated by applying a range of compound concentrations to determine the IC50 value.
Solutions:
-
External Solution (in mM): Typically contains physiological concentrations of ions, such as 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Designed to mimic the intracellular ionic environment and may contain 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.
Thallium (Tl+) Flux Assay
This is a fluorescence-based high-throughput screening (HTS) method used to measure the activity of potassium channels.
General Protocol:
-
Cell Line: A stable cell line expressing the Kir channel of interest is used, often a tetracycline-inducible T-REx-HEK293 cell line.[1]
-
Cell Plating: Cells are plated in 384-well or 1536-well microplates.[15]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye, such as FluoZin-2.[1][16]
-
Compound Incubation: The cells are incubated with the test compounds (Kir blockers) for a specific period.[1]
-
Thallium Stimulation: A stimulus buffer containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through open potassium channels.[1]
-
Fluorescence Reading: As Tl+ enters the cells through the Kir channels, it binds to the fluorescent dye, causing an increase in fluorescence intensity.[17] This change in fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The degree of inhibition by the compound is determined by the reduction in the thallium-induced fluorescence signal. IC50 values are calculated from concentration-response curves.
Visualizing the Experimental Workflow
To better illustrate the process of determining Kir channel blocker selectivity, the following diagrams outline the key steps in the experimental workflows.
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of regions that regulate the expression and activity of G protein-gated inward rectifier K+ channels in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. sophion.com [sophion.com]
- 12. researchgate.net [researchgate.net]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Finding Inward Rectifier Channel Inhibitors: Why and How? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0134992 and Fluoxetine for Kir4.1 Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VU0134992 and fluoxetine as inhibitors of the inwardly rectifying potassium channel Kir4.1. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their respective pharmacological profiles.
Introduction to Kir4.1 and its Inhibitors
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is crucial for maintaining potassium homeostasis in the central nervous system and peripheral tissues.[1] Its dysfunction has been implicated in various neurological and renal disorders. Consequently, the identification and characterization of potent and selective Kir4.1 inhibitors are of significant interest for both basic research and therapeutic development.
This guide focuses on two such inhibitors:
-
This compound: A novel small molecule identified through high-throughput screening, recognized for its potency and selectivity for Kir4.1.[1][2]
-
Fluoxetine: A well-known selective serotonin reuptake inhibitor (SSRI) that has been shown to inhibit Kir4.1 channels, albeit with lower potency.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and fluoxetine on Kir4.1 channels has been evaluated using two primary experimental techniques: whole-cell patch-clamp electrophysiology and thallium flux assays. The half-maximal inhibitory concentration (IC50) values derived from these studies are summarized below.
Kir4.1 Inhibition
| Compound | Assay Method | Cell Line | IC50 (µM) | Reference |
| This compound | Whole-Cell Patch Clamp | HEK293T | 0.97 | [1] |
| This compound | Thallium Flux Assay | T-REx-HEK-293 | 5.2 | [1] |
| Fluoxetine | Whole-Cell Patch Clamp | HEK293T | 15.2 |
Note: The difference in IC50 values for this compound between the two assay methods is a commonly observed phenomenon.[1]
Selectivity Profile Against Other Kir Channels
A direct comparison using thallium flux assays demonstrates the superior selectivity of this compound for Kir4.1 over a panel of other Kir channels when compared to fluoxetine.[1]
| Kir Channel | This compound IC50 (µM) (% Inhibition at 30µM) | Fluoxetine IC50 (µM) (% Inhibition at 90µM) |
| Kir1.1 | Inactive | 33.0 (58%) |
| Kir2.1 | Inactive | 50.3 (99%) |
| Kir2.3 | >30 (73%) | 3.1 (92%) |
| Kir3.1/3.2 | 2.5 (92%) | 12.0 (88%) |
| Kir3.1/3.4 | 3.1 (92%) | 15.0 (80%) |
| Kir4.1 | 5.2 (100%) | 31.2 (95%) |
| Kir4.2 | 8.1 (100%) | 20.2 (99%) |
| Kir6.2/SUR1 | >30 (12%) | 64.0 (65%) |
| Kir7.1 | >30 (15%) | 5.8 (92%) |
Data from Kharade et al., 2018.[1]
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize the inhibitory effects of this compound and fluoxetine on Kir4.1 channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents flowing through channels in the cell membrane.
Experimental Workflow:
Caption: Whole-cell patch-clamp experimental workflow.
Protocol Details:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding human Kir4.1.[3]
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Cells are continuously perfused with an external solution.
-
Glass micropipettes with a resistance of 1.5-2.5 MΩ are filled with an internal solution and used to form a gigaseal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Kir4.1 currents are typically elicited by a voltage-step protocol (e.g., from -120 mV to +60 mV).
-
Currents are recorded before and after the application of varying concentrations of the inhibitor (this compound or fluoxetine).
-
-
Data Analysis:
-
The percentage of current inhibition at each concentration is calculated.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a logistical equation.
-
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method that uses thallium (Tl+) as a surrogate for potassium (K+) to measure Kir channel activity.
Signaling Pathway:
Caption: Thallium flux assay signaling pathway.
Protocol Details:
-
Cell Line: A stable T-REx-HEK-293 cell line with tetracycline-inducible expression of Kir4.1 is used.[1]
-
Assay Preparation:
-
Cells are plated in 384-well plates and Kir4.1 expression is induced with tetracycline.
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
-
Compound Addition: The test compounds (this compound or fluoxetine) are added to the wells.
-
Thallium Addition and Signal Detection:
-
A solution containing thallium is added to the wells.
-
The influx of thallium through open Kir4.1 channels leads to an increase in fluorescence of the intracellular dye.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the Kir4.1 channel activity.
-
The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence increase.
-
IC50 values are calculated from concentration-response curves.
-
Conclusion
The experimental data clearly indicates that This compound is a more potent and selective inhibitor of Kir4.1 channels compared to fluoxetine. With a sub-micromolar IC50 in direct electrophysiological measurements and significantly greater selectivity across the Kir channel family, this compound represents a more precise pharmacological tool for studying the physiological and pathological roles of Kir4.1. While fluoxetine does exhibit inhibitory activity on Kir4.1, its lower potency and broader selectivity profile suggest that its effects on this channel may be one of several mechanisms contributing to its overall pharmacological action and potential side effects. For researchers specifically investigating the function of Kir4.1, this compound is the superior choice for achieving targeted inhibition.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
VU0134992: A Precision Tool Outperforming Non-Selective Potassium Channel Blockers
In the intricate landscape of ion channel pharmacology, the advent of subtype-selective modulators represents a significant leap forward for both basic research and therapeutic development. VU0134992, a potent and selective inhibitor of the Kir4.1 potassium channel, exemplifies this progress, offering distinct advantages over non-selective potassium channel blockers. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding the superior utility of this compound.
Superior Selectivity and Potency of this compound
This compound was identified through a high-throughput screening for small-molecule modulators of the Kir4.1 channel, an inward-rectifier potassium channel with crucial physiological roles in the kidney, central nervous system, and inner ear.[1][2] Its primary advantage lies in its remarkable selectivity for the Kir4.1 channel over other members of the Kir channel family, a feature starkly absent in non-selective blockers.
Non-selective potassium channel blockers, such as certain tricyclic antidepressants and antiarrhythmics, interact with a broad range of potassium channels, leading to a wide array of off-target effects.[1] These can include cardiac arrhythmias, neurological side effects, and other undesirable physiological responses, complicating their use as research tools and therapeutic agents.[3][4][5][6][7]
Experimental data from thallium (Tl+) flux assays and whole-cell patch-clamp electrophysiology underscore the superior selectivity profile of this compound.
Comparative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of Kir channel subtypes. The data clearly demonstrates its high preference for Kir4.1.
| Kir Channel Subtype | This compound IC₅₀ (µM) | % Inhibition at 30 µM |
| Kir4.1 | 0.97 (electrophysiology) | 100% |
| Kir4.1 | 5.2 (Tl+ flux) | 100% |
| Kir1.1 | >30 | No apparent activity |
| Kir2.1 | >30 | No apparent activity |
| Kir2.2 | >30 | No apparent activity |
| Kir2.3 | Weakly active | 73% |
| Kir3.1/3.2 | 2.5 | 92% |
| Kir3.1/3.4 | 3.1 | 92% |
| Kir4.2 | 8.1 | 100% |
| Kir6.2/SUR1 | Weakly active | 12% |
| Kir7.1 | Weakly active | 15% |
| Kir4.1/5.1 | 9.05 (electrophysiology) | - |
Data sourced from Kharade et al., 2018.[1][2][8]
Potency and Selectivity: this compound vs. Non-Selective Blockers
When directly compared to non-selective compounds also known to inhibit Kir4.1, this compound's superior potency and selectivity are evident.
| Compound | Kir4.1 IC₅₀ (µM) | Selectivity Profile |
| This compound | 5.2 | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2 |
| Amitriptyline | Weak | Non-specific activity against most Kir channels |
| Nortriptyline | Weak | Non-specific activity against most Kir channels |
| Fluoxetine | Weak | Non-specific activity against most Kir channels |
Data sourced from Kharade et al., 2018.[1][2]
Mechanism of Action: A Tale of Two Approaches
This compound acts as a pore blocker, physically occluding the ion conduction pathway of the Kir4.1 channel.[1][9] This targeted mechanism is a direct result of its specific interaction with key residues, namely glutamate 158 and isoleucine 159, within the channel's pore-lining region.[1]
In contrast, non-selective potassium channel blockers often exhibit less defined mechanisms, interacting with various channel subtypes through different binding sites, leading to their broad and often unpredictable pharmacological profiles.
In Vivo Effects: Targeted Physiological Response
Consistent with the crucial role of Kir4.1 in renal function, in vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[1][10][11] This targeted physiological response highlights its potential as a novel diuretic agent for conditions like hypertension and further establishes its utility as a precise tool for studying renal physiology.[1][10][11]
The signaling pathway below illustrates the proposed mechanism by which Kir4.1 inhibition in the kidney's distal convoluted tubule (DCT) and collecting duct (CCD) leads to these effects.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 4. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Potassium Channel Blockers: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound hydrochloride | Potassium Channel | TargetMol [targetmol.com]
- 11. This compound | Potassium Channel | TargetMol [targetmol.com]
Comprehensive Analysis of VU0134992 Cross-reactivity with Ion Channels
VU0134992 is a potent blocker of the Kir4.1 potassium channel, a target of interest for various neurological and renal conditions.[1][2][3][4][5] Understanding its selectivity and potential off-target effects is crucial for its development as a therapeutic agent. This guide provides a detailed comparison of this compound's activity across a range of ion channels, supported by experimental data and methodologies.
Quantitative Comparison of this compound Activity
The inhibitory activity of this compound has been assessed against a panel of inwardly rectifying potassium (Kir) channels using both whole-cell patch-clamp electrophysiology and thallium flux assays. The data reveals a preferential, though not exclusive, inhibition of Kir4.1.
| Ion Channel | Assay Method | IC50 (µM) | Notes |
| Kir4.1 | Electrophysiology | 0.97 | Potent inhibition.[1][2][3] |
| Thallium Flux | 5.2 | ||
| Kir4.1/5.1 | Electrophysiology | 9.0 | Approximately 9-fold selectivity for Kir4.1 over the heteromeric channel.[1][2][3] |
| Kir1.1 | Thallium Flux | >30 | Greater than 30-fold selectivity over Kir1.1.[1][2][3] |
| Kir2.1 | Thallium Flux | >30 | Greater than 30-fold selectivity over Kir2.1.[1][2][3] |
| Kir2.2 | Thallium Flux | >30 | Greater than 30-fold selectivity over Kir2.2.[1][2][3] |
| Kir2.3 | Thallium Flux | Weakly active | Partial inhibition (73% at 30 µM).[1] |
| Kir3.1/3.2 | Thallium Flux | 2.5 | Significant activity.[1][4] |
| Kir3.1/3.4 | Thallium Flux | 3.1 | Significant activity.[1][4] |
| Kir4.2 | Thallium Flux | 8.1 | Significant activity.[1][4] |
| Kir6.2/SUR1 | Thallium Flux | Weakly active | Partial inhibition (12% at 30 µM).[1] |
| Kir7.1 | Thallium Flux | Weakly active | Partial inhibition (15% at 30 µM).[1] |
Key Observations:
-
It exhibits significant cross-reactivity with other members of the Kir channel family, notably Kir3.1/3.2, Kir3.1/3.4, and Kir4.2.[1][4]
-
The compound shows good selectivity against Kir1.1, Kir2.1, and Kir2.2.[1][2][3]
-
Its activity against Kir2.3, Kir6.2/SUR1, and Kir7.1 is minimal at the concentrations tested.[1]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the screening workflow used to determine the selectivity profile of this compound.
Caption: Workflow for identifying and characterizing this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Thallium Flux Assay for Kir Channel Selectivity
This high-throughput screening method is used to assess the inhibitory activity of compounds on Kir channels by measuring the influx of thallium ions, a surrogate for potassium ions, into cells expressing the channel of interest.
-
Cell Culture: HEK-293 cells stably expressing the specific Kir channel subtype are plated in 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) which increases in fluorescence upon binding to thallium.
-
Compound Application: this compound or other test compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A stimulus buffer containing thallium is added to the wells to initiate ion flux through the open Kir channels.
-
Fluorescence Reading: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The IC50 values are calculated by fitting the concentration-response data to a logistical equation.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
-
Cell Preparation: Cells expressing the Kir channel of interest (e.g., Kir4.1 or Kir4.1/5.1) are grown on coverslips.
-
Recording Setup: A glass micropipette filled with an intracellular-like solution is sealed onto the surface of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -120 mV) to measure the inward rectifier current.
-
Compound Perfusion: this compound is applied to the cell via a perfusion system at different concentrations.
-
Current Measurement: The resulting changes in the Kir channel current are recorded and measured.
-
Data Analysis: The percentage of current inhibition at each compound concentration is determined, and the IC50 is calculated from the concentration-response curve.
3. hERG Safety Assay (General Protocol)
While specific data for this compound is not publicly available, a standard automated patch-clamp protocol is typically used to assess for off-target hERG liability, a critical component of cardiac safety assessment.
-
Cell Line: A stable cell line expressing the hERG (Kv11.1) channel is used.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp system is utilized for data acquisition.
-
Voltage Protocol: A specific voltage pulse protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate and inactivate the channels, followed by a repolarization step where the characteristic "tail current" is measured.
-
Compound Application: The test compound is applied at a range of concentrations.
-
Data Analysis: The inhibition of the hERG tail current is measured, and an IC50 value is determined. A hERG safety margin is then calculated by comparing the IC50 to the anticipated therapeutic plasma concentration of the drug.[6][7][8][9]
This guide provides a comprehensive overview of the cross-reactivity profile of this compound. The provided data and protocols are essential for researchers and drug developers to understand the selectivity of this compound and to guide further preclinical and clinical development. The significant activity against Kir3.x and Kir4.2 channels warrants further investigation to understand the potential physiological and toxicological consequences. The lack of publicly available data on its effects on other critical ion channels like hERG, sodium, and calcium channels highlights an important area for future safety pharmacology studies.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apconix.com [apconix.com]
- 8. Revisiting the hERG safety margin after 20 years of routine hERG screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Kir4.1 Inhibition: A Comparative Analysis of Structurally Distinct Compounds
For researchers, scientists, and drug development professionals, the validation of a target-specific inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of two structurally distinct inhibitors of the inwardly rectifying potassium channel Kir4.1, offering supporting experimental data and detailed protocols to aid in the validation of novel Kir4.1-targeting compounds.
The Kir4.1 channel, encoded by the KCNJ10 gene, is a crucial regulator of potassium homeostasis in the central nervous system and peripheral tissues.[1] Its dysfunction is implicated in various neurological and renal disorders, making it a promising therapeutic target.[1][2] Validating the on-target effects of a novel Kir4.1 inhibitor requires demonstrating similar physiological outcomes with a structurally unrelated compound that shares the same molecular target. This guide compares the well-characterized inhibitor VU0134992 with the structurally distinct antimalarial drug, quinacrine, which has also been shown to inhibit Kir4.1.[1][3]
Comparative Efficacy of Kir4.1 Inhibitors
The inhibitory potency of this compound and quinacrine on Kir4.1 channels has been quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the Kir4.1 current by 50%, are summarized in the table below.
| Compound | Chemical Structure | IC50 (µM) | Experimental Method |
| This compound | 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | 0.97[1][4] | Whole-cell patch-clamp |
| Quinacrine | (RS)-N'-(6-chloro-2-methoxyacridin-9-yl)-N,N-diethylpentane-1,4-diamine | 1.8[3][5] | Inside-out patch-clamp |
Experimental Protocols
To ensure the reproducibility and accuracy of Kir4.1 inhibition validation, detailed experimental protocols for the key assays are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through Kir4.1 channels in the membrane of a single cell.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing human Kir4.1 are cultured on glass coverslips.
-
Prior to recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).[6]
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[6]
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.[7]
-
The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration.[8]
-
Kir4.1 currents are elicited by applying a series of voltage steps, typically from -120 mV to +60 mV.[9]
-
The baseline current is recorded, after which the inhibitor compound is applied to the bath solution.
-
The effect of the inhibitor is quantified by measuring the reduction in the current amplitude at a specific voltage (e.g., -120 mV for inward currents).[1]
-
Dose-response curves are generated by applying a range of inhibitor concentrations to determine the IC50 value.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.[6]
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[6]
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method that uses thallium (Tl+) as a surrogate for potassium (K+) to measure ion channel activity.[10][11]
Assay Principle:
-
Cells expressing Kir4.1 are loaded with a thallium-sensitive fluorescent dye.[12]
-
In the resting state, the fluorescence is low.
-
Upon channel opening, Tl+ enters the cell and binds to the dye, causing a significant increase in fluorescence.[13]
-
Inhibitors of Kir4.1 will block the entry of Tl+, resulting in a reduced fluorescence signal.[11]
Protocol Outline:
-
Plate cells expressing Kir4.1 in a 96- or 384-well plate.
-
Load the cells with a thallium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with the test compounds (inhibitors) for a defined period.[12]
-
Add a stimulus solution containing thallium to initiate the flux.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the Kir4.1 channel activity.
-
Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) wells.
Visualizing Kir4.1 Function and Experimental Validation
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the Kir4.1 signaling pathway and the workflow for validating its inhibition.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Kir4.1 potassium channels by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Kir4.1 potassium channels by quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 13. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Kir Channel Inhibitors: VU0134992 and ML133
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors of inwardly rectifying potassium (Kir) channels: VU0134992 and ML133. Developed for researchers, scientists, and professionals in drug development, this document outlines their pharmacological profiles, mechanisms of action, and selectivity, supported by experimental data.
Introduction
Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis across various tissues.[1][2][3] Their dysfunction is implicated in numerous pathologies, making them attractive therapeutic targets.[3][4] The development of selective inhibitors is essential for dissecting the physiological roles of specific Kir channel subtypes and for advancing drug discovery efforts. This compound and ML133 are two such inhibitors that have emerged from high-throughput screening campaigns, each exhibiting distinct selectivity profiles.[1][3][5] This guide offers a head-to-head comparison of their performance based on available experimental data.
Mechanism of Action
Both this compound and ML133 act as pore blockers of their respective target Kir channels.
This compound is a potent inhibitor of the Kir4.1 channel, a key player in potassium buffering in the brain and kidney.[3][5] Site-directed mutagenesis and electrophysiology studies have identified that this compound's binding site is located within the ion conduction pathway, specifically involving residues E158 and I159.[3][5][6] Its blocking action is voltage-dependent, reflecting its interaction within the channel pore.[3]
ML133 selectively inhibits the Kir2 family of channels (Kir2.x), which are integral to setting the resting membrane potential in excitable cells like cardiomyocytes.[1][2][4] Similar to this compound, ML133 is a pore blocker.[1] Mutagenesis studies have pinpointed D172 and I176 within the M2 segment of Kir2.1 as critical for its inhibitory activity.[1][2] A notable characteristic of ML133 is the pH-dependent nature of its potency, which is significantly enhanced at a more alkaline pH.[1][2][4][7] This is attributed to a protonatable nitrogen in its structure.[8]
Comparative Pharmacological Data
The potency and selectivity of this compound and ML133 have been characterized against a panel of Kir channel subtypes using electrophysiological and ion flux assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: Potency (IC50) of this compound and ML133 on Primary Targets
| Compound | Primary Target | IC50 (µM) | Assay Condition |
| This compound | Kir4.1 | 0.97[5][9][10] | Whole-cell patch-clamp (-120 mV) |
| ML133 | Kir2.1 | 1.8[1][2][11][12] | Whole-cell patch-clamp (pH 7.4) |
| 0.29[1][2][11][12] | Whole-cell patch-clamp (pH 8.5) |
Table 2: Selectivity Profile of this compound and ML133 against Kir Channel Subtypes
| Kir Channel Subtype | This compound IC50 (µM) | ML133 IC50 (µM) |
| Kir1.1 (ROMK) | >30[5] | >300[1][2][11][12][13] |
| Kir2.1 | >30[5][14] | 1.8 (pH 7.4)[1][2][7][11][12] |
| Kir2.2 | >30[5][14] | 2.9 (pH 7.4)[13] |
| Kir2.3 | Weakly active[5][14] | 4.0 (pH 7.4)[13] |
| Kir2.6 | Not reported | 2.8 (pH 7.4)[13] |
| Kir3.1/3.2 | 2.5[14] | Not reported |
| Kir3.1/3.4 | 3.1[14] | Not reported |
| Kir4.1 | 0.97[5][9][10] | 76[1][2][11][12][13] |
| Kir4.1/5.1 | 9[5][9][10] | Not reported |
| Kir4.2 | 8.1[14] | Not reported |
| Kir6.2/SUR1 | Weakly active[5][14] | Not reported |
| Kir7.1 | Weakly active[5][14] | 33[1][2][11][12][13] |
Data compiled from whole-cell patch-clamp and thallium flux assays.[1][5][14][13]
References
- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. K ir 2.1 Inhibitor, ML133 [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ML 133 hydrochloride | Inward Rectifier Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 14. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Kir4.1 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0134992 and other novel inhibitors of the inwardly rectifying potassium channel Kir4.1. This document summarizes key performance data from preclinical studies and outlines detailed experimental protocols to support informed decisions in the selection of chemical probes for in vitro and in vivo research.
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in the central nervous system and in peripheral tissues such as the kidney.[1][2] Its role in maintaining the resting membrane potential of glial cells and its involvement in potassium buffering make it a compelling therapeutic target for a range of neurological and renal disorders.[1][2] The development of potent and selective Kir4.1 inhibitors is crucial for elucidating its physiological functions and for the advancement of novel therapeutic strategies.
This guide focuses on the comparative analysis of this compound, a first-in-class, orally active and selective Kir4.1 pore blocker, against other notable inhibitors.[3] The comparison includes efficacy, selectivity, and available pharmacokinetic data to provide a comprehensive overview for researchers in the field.
Performance Comparison of Kir4.1 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other Kir4.1 inhibitors. The data is compiled from studies utilizing thallium flux assays and whole-cell patch-clamp electrophysiology.
| Inhibitor | Kir4.1 IC50 (µM) | Kir4.1/5.1 IC50 (µM) | Selectivity (Kir4.1 vs Kir4.1/5.1) | Assay Method | Reference |
| This compound | 0.97 | 9.0 | 9-fold | Whole-cell patch clamp | [3][4] |
| This compound | 5.2 | - | - | Thallium flux | [3] |
| VU6036720 | >10 | 0.24 | >40-fold (selective for Kir4.1/5.1) | Not specified | [5] |
| Fluoxetine | 15.2 | - | - | Whole-cell patch clamp | [6] |
| Amitriptyline | - | - | - | Thallium flux | [7] |
| Nortriptyline | - | - | - | Thallium flux | [7] |
| Lys05 | Potent (exact IC50 not stated) | - | High selectivity against other antidepressant targets | Not specified | [8] |
Table 1: Potency and Selectivity of Kir4.1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various compounds against Kir4.1 and the heteromeric Kir4.1/5.1 channel. This compound shows a clear preference for the homomeric Kir4.1 channel. In contrast, VU6036720 is highly selective for the Kir4.1/5.1 heteromer. Older antidepressants like fluoxetine are significantly less potent.
| Inhibitor | Kir1.1 | Kir2.1 | Kir2.2 | Kir2.3 | Kir3.1/3.2 | Kir3.1/3.4 | Kir4.2 | Kir6.2/SUR1 | Kir7.1 | Assay Method | Reference |
| This compound | >30-fold selective | >30-fold selective | >30-fold selective | Weakly active | Equally active (IC50 = 2.5 µM) | Equally active (IC50 = 3.1 µM) | Equally active (IC50 = 8.1 µM) | Weakly active | Weakly active | Thallium flux | [3][4] |
| ML418 | >17-fold selective | >17-fold selective | >17-fold selective | >17-fold selective | >17-fold selective | - | - | Equally potent | Inhibitor (IC50 = 0.31 µM) | Not specified | |
| Fluoxetine | No effect | No effect | - | - | - | - | - | - | - | Whole-cell patch clamp | [6] |
Table 2: Selectivity Profile of Kir4.1 Inhibitors Against Other Kir Channels. This table illustrates the selectivity of this compound and ML418 against a panel of other inwardly rectifying potassium channels. This compound demonstrates good selectivity over Kir1.1, Kir2.1, and Kir2.2, but also inhibits Kir3.x and Kir4.2 channels. ML418 is a potent Kir7.1 inhibitor with good selectivity over Kir4.1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize Kir4.1 inhibitors.
Thallium Flux Assay
This high-throughput screening assay measures the activity of potassium channels by using thallium (Tl+) as a surrogate for potassium (K+). The influx of Tl+ into cells expressing the channel of interest is detected by a Tl+-sensitive fluorescent dye.
Principle:
-
Cells expressing the Kir4.1 channel are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2).
-
A baseline fluorescence is measured.
-
A stimulus buffer containing Tl+ is added to the cells.
-
Tl+ enters the cells through open Kir4.1 channels.
-
The binding of Tl+ to the intracellular dye results in an increase in fluorescence intensity.
-
Inhibitors of the Kir4.1 channel will block the influx of Tl+ and thus reduce the fluorescence signal.
Detailed Protocol:
-
Cell Culture: T-REx-HEK299 cells stably expressing Kir4.1 are plated in 384-well plates.[9]
-
Dye Loading: Cells are incubated with FluoZin-2 AM dye, which is a cell-permeant version of the Tl+ indicator.[9]
-
Compound Incubation: Test compounds, including this compound and other inhibitors, are added to the wells and incubated to allow for binding to the channel.
-
Thallium Stimulation: A stimulus solution containing Tl2SO4 is added to initiate Tl+ influx.[10]
-
Fluorescence Reading: The fluorescence intensity is measured over time using a kinetic plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the Kir4.1 channel activity. The IC50 values for inhibitors are calculated from concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and pharmacology. It allows for the direct measurement of the ionic currents flowing through the channels in the membrane of a single cell.
Principle:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A tight seal (gigaohm seal) is formed between the pipette and the membrane.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, providing electrical access to the entire cell.
-
The voltage across the cell membrane is controlled (clamped) at a specific value, and the resulting current flowing through the ion channels is measured.
-
Inhibitors are applied to the cell, and the reduction in the measured current indicates the degree of channel block.
Detailed Protocol:
-
Cell Preparation: HEK293T cells transiently or stably expressing Kir4.1 are grown on coverslips.
-
Recording Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium to mimic the intracellular environment, while the extracellular (bath) solution contains a physiological concentration of ions.[9][11]
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Recording: Whole-cell recordings are performed using an patch-clamp amplifier and a data acquisition system.[11] Currents are typically elicited by a series of voltage steps.
-
Drug Application: Inhibitors are applied to the bath solution to determine their effect on the Kir4.1 currents.
-
Data Analysis: The amplitude of the Kir4.1 current is measured before and after drug application to determine the percentage of inhibition. IC50 values are determined by fitting concentration-response data with the Hill equation.
Visualizations
The following diagrams illustrate the Kir4.1 signaling pathway, the workflow of the thallium flux assay, and the whole-cell patch-clamp experimental setup.
Caption: Kir4.1 Signaling Pathway in Astrocytes.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of astroglial Kir4.1 channels by selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of Kir4.1 evokes rapid-onset antidepressant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. KCNJ10 (Kir4.1) is expressed in the basolateral membrane of the cortical thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of VU0134992 effects across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported effects of VU0134992, a selective Kir4.1 potassium channel pore blocker, across various preclinical studies. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to offer an objective resource for evaluating the reproducibility and potential applications of this pharmacological tool.
Summary of In Vitro Efficacy and Selectivity
This compound was first identified and characterized as a potent and selective inhibitor of the Kir4.1 inward rectifier potassium channel.[1][2] The foundational study by Kharade et al. (2018) established its inhibitory concentrations and selectivity profile against other Kir channels. Subsequent studies have utilized this compound as a tool to probe the function of Kir4.1 in diverse biological contexts.
| Target | IC50 (μM) | Assay Type | Cell Line | Reference |
| Kir4.1 | 0.97 | Whole-cell patch-clamp | HEK-293 | Kharade et al. (2018)[1][2] |
| Kir4.1/5.1 | 9.0 | Whole-cell patch-clamp | HEK-293 | Kharade et al. (2018)[1] |
| Kir1.1 | >30 | Thallium flux | HEK-293 | Kharade et al. (2018)[1][2] |
| Kir2.1 | >30 | Thallium flux | HEK-293 | Kharade et al. (2018)[1][2] |
| Kir2.2 | >30 | Thallium flux | HEK-293 | Kharade et al. (2018)[1][2] |
| Kir2.3 | Weak activity | Thallium flux | HEK-293 | Kharade et al. (2018)[1][2] |
| Kir3.1/3.2 | 2.5 | Thallium flux | HEK-293 | Kharade et al. (2018)[1] |
| Kir3.1/3.4 | 3.1 | Thallium flux | HEK-293 | Kharade et al. (2018)[1] |
| Kir4.2 | 8.1 | Thallium flux | HEK-293 | Kharade et al. (2018)[1] |
| Kir6.2/SUR1 | Weak activity | Thallium flux | HEK-293 | Kharade et al. (2018)[1][2] |
| Kir7.1 | Weak activity | Thallium flux | HEK-293 | Kharade et al. (2018)[1][2] |
In Vivo Effects on Renal Function
Consistent with the role of Kir4.1 in renal physiology, in vivo studies in rats have demonstrated that oral administration of this compound leads to a dose-dependent increase in urine output (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[2]
| Animal Model | Dosage (mg/kg, oral) | Effect | Reference |
| Male Sprague-Dawley rats | 50 and 100 | Dose-dependent diuresis, natriuresis, and kaliuresis | Kharade et al. (2018)[2] |
Reproducibility Across Different Experimental Systems
While direct replications of the initial comprehensive study are limited, the inhibitory effect of this compound on Kir4.1 has been qualitatively reproduced in various other experimental contexts, solidifying its role as a selective Kir4.1 blocker.
| Study Context | Experimental Model | This compound Concentration | Observed Effect | Reference |
| Polymyxin-induced nephrotoxicity | Mouse kidney explant culture | 5 µM | Reduced polymyxin-induced toxicity | Lu et al. (2022)[1] |
| Astrocytic slow oscillatory activity | Human primary astrocytes | Not specified | Inhibited slow oscillations | Naoki et al. (2023)[3] |
| Regulation of vasopressin neuronal activity | Rat hypothalamic astrocytes and brain slices | 2 µmol/l | Blocked hypotonicity-induced increase in inwardly rectifying currents and rebound increase in vasopressin neuronal activity | [4] |
| Hippocampal electrophysiology | Mouse hippocampal slices | 30 µM | Used as a Kir4.1 blocker | [5] |
Experimental Protocols
High-Throughput Thallium Flux Assay (Kharade et al., 2018)
This assay was employed for the initial screening and determination of selectivity.
HEK-293 cells stably expressing different Kir channel subtypes were plated in 384-well plates.[6] After overnight incubation, the cells were loaded with a fluorescent dye sensitive to thallium ions. This compound at various concentrations was then added to the wells, followed by a thallium-containing stimulus buffer. The influx of thallium through the Kir channels leads to an increase in fluorescence, which was measured over time. The rate of thallium influx was used to determine the inhibitory activity of the compound and to calculate IC50 values.[6]
Whole-Cell Patch-Clamp Electrophysiology (Kharade et al., 2018)
This "gold standard" technique was used to confirm the inhibitory effect of this compound on Kir4.1 and Kir4.1/5.1 channels and to determine its potency with high precision.
In this technique, a glass micropipette is used to form a tight seal with the membrane of a single HEK-293 cell expressing the Kir channel of interest. The patch of membrane under the pipette is then ruptured, allowing for the control of the cell's membrane potential and the recording of the ion currents flowing through the channels. Baseline currents are recorded, and then this compound is applied to the cell. The reduction in the current amplitude in the presence of the compound is measured to determine the extent of inhibition.[1][6]
Signaling Pathway in Renal Distal Convoluted Tubule
This compound's diuretic effect is a direct consequence of its inhibition of Kir4.1 channels in the distal convoluted tubule (DCT) of the kidney. The following diagram illustrates the role of Kir4.1 in renal ion transport and how its inhibition by this compound leads to diuresis.
In the DCT, the Na-Cl cotransporter (NCC) on the apical membrane reabsorbs sodium and chloride from the tubular fluid. The Na+/K+ ATPase on the basolateral membrane actively transports sodium out of the cell into the blood, creating a low intracellular sodium concentration that drives the function of NCC. The Kir4.1 channel is crucial for recycling potassium back out of the cell, which is necessary to maintain the activity of the Na+/K+ ATPase and to establish the negative membrane potential that facilitates chloride efflux through the ClC-Kb channel. By inhibiting Kir4.1, this compound disrupts this potassium recycling, leading to a depolarization of the basolateral membrane. This reduces the driving force for both sodium reabsorption via NCC and chloride efflux. The overall effect is a decrease in salt and water reabsorption, resulting in diuresis and natriuresis.
Conclusion
References
- 1. Inwardly rectifying potassium channels mediate polymyxin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Modeling as a Tool for Testing Therapeutics for Spinal Muscular Atrophy and IGHMBP2-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of astrocytic slow oscillatory activity and response to seizurogenic compounds using planar microelectrode array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of inwardly rectifying K+ channel 4.1 of supraoptic astrocytes to the regulation of vasopressin neuronal activity by hypotonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of centipede toxin SsTx-4 inhibition of inwardly rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of VU0134992: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a framework for designing and interpreting control experiments to confirm the specificity of VU0134992, a potent blocker of the Kir4.1 potassium channel.
This compound has emerged as a valuable tool for studying the physiological roles of Kir4.1 channels, which are implicated in various processes within the central nervous system and peripheral tissues.[1][2] However, like any pharmacological agent, its utility is contingent on a thorough understanding of its interaction with its intended target and a comprehensive assessment of potential off-target effects. This guide outlines key experimental approaches, presents comparative data with other known Kir4.1 inhibitors, and provides detailed protocols to aid in the rigorous validation of this compound's specificity.
Understanding the Mechanism of Action of this compound
This compound acts as a pore blocker of the Kir4.1 potassium channel.[3][4] Its binding within the channel pore obstructs the flow of potassium ions, leading to a reduction in the channel's activity. This mechanism has been elucidated through a combination of electrophysiological studies, molecular modeling, and site-directed mutagenesis, which have identified key residues within the pore-forming region of Kir4.1 (E158 and I159) as critical for its blocking action.[1][4]
Comparative Analysis of this compound Specificity
A critical step in validating a chemical probe is to compare its activity against its primary target with its activity at other related and unrelated targets. The following table summarizes the inhibitory potency (IC50) of this compound against various Kir channels and compares it with other known Kir4.1 inhibitors.
| Compound | Primary Target | Kir4.1 IC50 (µM) | Selectivity Profile | Reference |
| This compound | Kir4.1 | 0.97 | >30-fold selective over Kir1.1, Kir2.1, and Kir2.2. Weakly active against Kir2.3, Kir6.2/SUR1, and Kir7.1. Also inhibits Kir3.1/3.2, Kir3.1/3.4, and Kir4.2. | [1][3][5] |
| Amitriptyline | SERT/NET | ~20 | Non-selective, also inhibits other Kir channels. | [5][6] |
| Nortriptyline | NET | ~10 | Non-selective, also inhibits other Kir channels. | [5] |
| Fluoxetine | SERT | ~10 | Non-selective, also inhibits other Kir channels. | [5][6] |
Experimental Protocols for Specificity Testing
To experimentally verify the specificity of this compound, a combination of in vitro assays is recommended. Below are detailed protocols for two key experiments.
Thallium Flux Assay for High-Throughput Selectivity Screening
This assay provides a robust method for screening compounds against a panel of ion channels in a high-throughput format.
Principle: Thallium (Tl+) ions can permeate potassium channels and are detected by a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces Tl+ influx and thus the fluorescent signal.
Protocol:
-
Cell Culture: Maintain cell lines stably expressing the Kir channel of interest (e.g., Kir4.1, Kir2.1, etc.) in appropriate culture conditions.
-
Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor for each channel subtype if available.
-
Thallium Stimulation: Add a stimulus buffer containing Tl+ to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of Tl+ influx for each condition. Determine the IC50 value for this compound against each Kir channel subtype by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for On-Target Potency and Mechanism
This technique provides the gold standard for characterizing the potency and mechanism of action of ion channel modulators.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the channels in the entire cell membrane.
Protocol:
-
Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Under a microscope, bring the micropipette into contact with a cell to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Clamp the cell membrane at a specific voltage and record the baseline Kir channel currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.
-
Data Acquisition: Record the changes in current amplitude in response to the compound.
-
Data Analysis: Measure the percentage of current inhibition at each concentration and calculate the IC50 value. Voltage-clamp protocols can be designed to investigate the voltage-dependency of the block.
Experimental Workflow for Specificity Confirmation
The following flowchart outlines a logical workflow for a comprehensive assessment of this compound specificity.
By following a systematic approach that combines in vitro screening with detailed electrophysiological characterization, researchers can confidently establish the specificity of this compound as a Kir4.1 inhibitor. This rigorous validation is essential for the accurate interpretation of experimental data and for advancing our understanding of the physiological and pathophysiological roles of Kir4.1 channels.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
VU0134992: A Superior Tool for Kir4.1 Channel Research
This guide provides a comprehensive comparison of VU0134992 with previously used Kir4.1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate chemical probe for your research.
Superior Potency and Selectivity of this compound
This compound, identified through a high-throughput screen, demonstrates a marked improvement in both potency and selectivity for Kir4.1 channels over older inhibitors such as the antidepressants amitriptyline, nortriptyline, and fluoxetine, as well as other compounds like quinacrine and chloroquine.[1][2] In whole-cell patch-clamp electrophysiology experiments, this compound inhibits Kir4.1 with a half-maximal inhibitory concentration (IC50) of 0.97 µM.[1][3]
The key advantage of this compound lies in its selectivity. It is over 30-fold selective for Kir4.1 over Kir1.1, Kir2.1, and Kir2.2 channels.[1][2] Furthermore, it exhibits a 9-fold selectivity for homomeric Kir4.1 channels over the heteromeric Kir4.1/5.1 channels, which are also found in the kidney.[1][3] In contrast, older inhibitors like tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) are known to be less potent and exhibit broad activity across various Kir channels and other targets, complicating the interpretation of experimental results.[4]
Comparative Inhibitory Activity of Kir4.1 Inhibitors
| Compound | Kir4.1 IC50 (µM) | Selectivity Profile | Reference |
| This compound | 0.97 (Patch-clamp) 5.2 (Tl+ flux) | >30-fold selective over Kir1.1, Kir2.1, Kir2.2; 9-fold selective over Kir4.1/5.1. Weakly active against Kir2.3, Kir6.2/SUR1, Kir7.1. | [1][3] |
| Amitriptyline | Weak and nonspecific | Inhibits multiple Kir channels at concentrations that also inhibit Kir4.1. | [1] |
| Nortriptyline | Weak and nonspecific | Inhibits multiple Kir channels at concentrations that also inhibit Kir4.1. | [1] |
| Fluoxetine | Weak and nonspecific | Inhibits multiple Kir channels at concentrations that also inhibit Kir4.1. IC50 of 15.2 µM. | [1][5] |
| Quinacrine | 1.8 | Binds to T128 and E158 in the pore-forming region. | [2][6] |
| Chloroquine | - | Known to inhibit Kir4.1, but in vivo utility is limited. | [2] |
Mechanism of Action and In Vivo Activity
This compound acts as a pore blocker, with studies identifying the pore-lining residues glutamate 158 and isoleucine 159 as critical for its inhibitory action.[1][2] This well-defined mechanism provides a clear basis for its effects. Importantly, this compound is the first in vivo active inhibitor of renal Kir4.1 channels.[1] Oral administration of this compound in rats leads to a dose-dependent increase in urine output (diuresis), as well as sodium (natriuresis) and potassium (kaliuresis) excretion, consistent with the known role of Kir4.1 in renal function.[1] This demonstrates its utility for in vivo studies, a significant advantage over many older inhibitors with limited in vivo applicability.[2]
Signaling Pathways and Experimental Workflows
The inhibition of Kir4.1 channels has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, leading to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) in astrocytes.[7][8] This pathway is implicated in neuronal excitability and may be relevant to conditions such as epilepsy.[7]
Caption: Kir4.1 inhibition by this compound can lead to the activation of the Ras/ERK pathway and subsequent BDNF expression.
The characterization of Kir4.1 inhibitors typically involves two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Caption: Workflow for the discovery and characterization of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing ion channel modulators. It allows for the direct measurement of ion currents through the channel in response to a compound.
Methodology:
-
Cell Culture: T-REx-HEK293 cells stably expressing human Kir4.1 are cultured. Channel expression is induced overnight with tetracycline.[9]
-
Solutions:
-
Recording:
-
Glass microelectrodes with a resistance of 3.0–3.5 MΩ are used to form a high-resistance seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -75 mV.
-
Currents are evoked by applying voltage steps, for example, from -120 mV to +120 mV in 10-mV increments.[9]
-
This compound or other inhibitors are perfused into the bath solution at various concentrations to determine the dose-dependent inhibition and calculate the IC50 value.[1]
-
Thallium (Tl+) Flux Assay
This is a fluorescence-based assay suitable for high-throughput screening to identify inhibitors of potassium channels. Thallium ions can pass through K+ channels and can be detected by a specific fluorescent dye inside the cells.
Methodology:
-
Cell Preparation: HEK-293 cells stably expressing the Kir4.1 channel are plated in 384-well plates.[4]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).[4]
-
Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.
-
Thallium Stimulation: A solution containing Tl+ is added to the wells.
-
Fluorescence Reading: The influx of Tl+ through open Kir4.1 channels causes an increase in fluorescence, which is measured using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Inhibition is measured as a decrease in the fluorescence signal in the presence of the compound compared to the control. Concentration-response curves are generated to determine IC50 values.[4]
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases [mdpi.com]
- 6. Inhibition of Kir4.1 potassium channels by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 8. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 9. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
VU0134992: A Comparative Analysis of a Kir4.1 Potassium Channel Blocker
For researchers, scientists, and drug development professionals, this guide provides a critical appraisal of VU0134992, a selective blocker of the Kir4.1 inwardly rectifying potassium channel. This document summarizes key experimental data, compares its performance with alternative compounds, and details the methodologies behind these findings.
This compound has emerged as a valuable tool for investigating the physiological roles of the Kir4.1 potassium channel, which is crucial for potassium homeostasis in the central nervous system and renal function.[1][2] This guide offers an objective comparison of this compound with other relevant compounds, supported by experimental data to inform future research and development.
Performance Comparison of Kir4.1 Channel Blockers
The following table summarizes the in vitro potency of this compound and its alternatives against the Kir4.1 channel and other related Kir channels. All data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit 50% of the channel's activity.
| Compound | Kir4.1 IC50 (µM) | Kir4.1/5.1 IC50 (µM) | Selectivity for Kir4.1 over Kir4.1/5.1 | Other Notable Kir Channel Activity (IC50 in µM) | Reference |
| This compound | 0.97 | 9.0 | ~9-fold | Kir3.1/3.2 (2.5), Kir3.1/3.4 (3.1), Kir4.2 (8.1) | [3][4] |
| Amitriptyline | ~28 | Not Reported | Not Reported | Weak activity on Kir1.1 and Kir2.1 | [5] |
| Nortriptyline | ~28 | Not Reported | Not Reported | Weak activity on Kir1.1 and Kir2.1 | [5][6] |
| Fluoxetine | 15.2 | Not Reported | Not Reported | Weak activity on Kir1.1 and Kir2.1 | [5][7] |
| VU6036720 | >10 | 0.24 | >40-fold selective for Kir4.1/5.1 | Not a potent Kir4.1 blocker | [1][4] |
| ML418 | >10 | Not Reported | Not Reported | Kir7.1 (0.31), Kir6.2/SUR1 (1.9) | [3][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ion currents across the cell membrane.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target Kir channel (e.g., Kir4.1).
-
Pipette Solution (Intracellular): Containing (in mM): 133 K-gluconate, 7 KCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES, 0.5 Na-GTP, and 2 Na-ATP. The pH is adjusted to 7.4 with KOH.[10]
-
External Solution (Extracellular): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[11]
-
Procedure:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and brought into contact with the cell membrane.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction, establishing a whole-cell configuration.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV) to record ionic currents.
-
The compound of interest (e.g., this compound) is applied to the external solution, and the change in current is measured to determine the inhibitory effect.[11][12]
-
Thallium Flux Assay
This is a fluorescence-based high-throughput screening method used to measure the activity of potassium channels. It utilizes the permeability of Kir channels to thallium ions (Tl+), which act as a surrogate for K+.
-
Cell Line: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel.
-
Reagents:
-
FluxOR™ Thallium-sensitive dye: A non-fluorescent dye that becomes fluorescent upon binding to thallium.
-
Stimulus Buffer: Containing a low concentration of thallium sulfate.
-
-
Procedure:
-
Cells are plated in 384-well plates and incubated overnight.
-
The cells are loaded with the FluxOR™ dye.
-
The compound to be tested is pre-incubated with the cells.
-
The plate is placed in a kinetic imaging plate reader, and a baseline fluorescence is established.
-
The thallium-containing stimulus buffer is added to the wells.
-
The influx of thallium through open potassium channels leads to an increase in fluorescence, which is proportional to the channel activity. The inhibitory effect of the compound is determined by the reduction in the fluorescent signal.[13][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by Kir4.1 inhibition and a typical experimental workflow for screening Kir channel modulators.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU6036720 | Potassium Channel | TargetMol [targetmol.com]
- 3. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. axolbio.com [axolbio.com]
- 13. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Benchmarking VU0134992 Against Genetic Knockdown of Kir4.1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the inwardly rectifying potassium channel Kir4.1 (encoded by the KCNJ10 gene): the pharmacological inhibitor VU0134992 and genetic knockdown techniques such as siRNA, shRNA, or knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for designing experiments and interpreting data related to Kir4.1's role in health and disease.
The inward rectifier potassium (Kir) channel Kir4.1 is crucial for potassium homeostasis in various tissues, including the brain, kidney, and inner ear.[1][2][3] Loss-of-function mutations in the KCNJ10 gene are associated with EAST/SeSAME syndrome, characterized by epilepsy, ataxia, renal salt wasting, and sensorineural deafness.[1][2][3] Both pharmacological blockade and genetic silencing are powerful tools to investigate the physiological and pathophysiological roles of Kir4.1.
Mechanism of Action and Selectivity
This compound is a potent and selective pore blocker of the Kir4.1 channel.[1][2][4][5] In contrast, genetic knockdown reduces the expression of the Kir4.1 protein itself. The specificity of this compound has been profiled against other Kir channels, demonstrating good selectivity for Kir4.1 homomers over other subtypes. Genetic knockdown, when designed properly, offers high specificity for the target mRNA.
| Feature | This compound | Genetic Knockdown (siRNA/shRNA/Knockout) |
| Target | Kir4.1 potassium channel protein | KCNJ10 mRNA (siRNA/shRNA) or gene (Knockout) |
| Mechanism | Pore block of the channel, inhibiting ion conduction | Reduced synthesis of Kir4.1 protein |
| Temporal Control | Acute, reversible inhibition | Chronic, long-lasting reduction of protein levels |
| Selectivity | High for Kir4.1 over many other Kir channels | High for Kir4.1, but potential for off-target effects with siRNA/shRNA |
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies, comparing the effects of this compound and genetic knockdown on Kir4.1 channel function and downstream cellular processes. It is important to note that these data are compiled from different studies and experimental systems.
Electrophysiological Properties
| Parameter | Method | Experimental System | Result | Reference |
| Kir4.1 Current Inhibition | This compound | Whole-cell patch clamp | IC50 = 0.97 µM | [1][2][4] |
| Kir4.1 Knockdown (siRNA) | Whole-cell patch clamp | Significant decrease in Kir4.1 protein and K+ current | [6] | |
| Membrane Potential | Kir4.1 Knockout (cKO) | In vivo hippocampal glia | ~20 mV depolarization | [7] |
| Kir4.1 Knockout (cKO) | Hippocampal slices | ~50 mV depolarization in passive astrocytes | [8] |
Renal Function
| Parameter | Method | Experimental System | Result | Reference |
| Diuresis, Natriuresis, Kaliuresis | This compound (oral dosing) | Rats | Dose-dependent increase | [1][2] |
| Renal Salt Wasting | Kir4.1 Knockout/mutations | Humans/Mice | Mild salt wasting, hypomagnesemia, hypokalemia | [1][3] |
Downstream Signaling
| Parameter | Method | Experimental System | Result | Reference |
| BDNF Expression | Kir4.1 Knockdown (siRNA) | Primary astrocyte cultures | Significant increase in BDNF mRNA and protein | [9] |
| Kir4.1 Inhibition (general) | Astrocytes | Facilitates BDNF expression via Ras/Raf/MEK/ERK pathway |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound IC50 Determination
-
Cell Culture: HEK-293 cells stably expressing human Kir4.1 are cultured in standard media.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH. The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 MgATP, adjusted to pH 7.2 with KOH.
-
Data Acquisition: Membrane potential is held at -80 mV. Currents are elicited by voltage ramps or steps.
-
This compound Application: this compound is dissolved in DMSO and diluted in the extracellular solution to final concentrations ranging from 0.01 to 100 µM. The drug is applied to the cells via a perfusion system.
-
Data Analysis: The inhibition of the Kir4.1 current at each concentration is measured, and the data are fitted to a Hill equation to determine the IC50 value.[1][2]
siRNA-Mediated Knockdown of Kir4.1 in Astrocytes
-
Cell Culture: Primary cultures of cerebrocortical astrocytes are prepared from neonatal mice.
-
siRNA Transfection: Astrocytes are transfected with siRNA targeting Kir4.1 or a negative control siRNA using a suitable transfection reagent.
-
Incubation: Cells are incubated for 24 to 48 hours post-transfection to allow for Kir4.1 protein knockdown.
-
Verification of Knockdown: Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) for Kir4.1 mRNA levels and Western blotting for Kir4.1 protein levels.
-
Functional Assays: Following confirmation of knockdown, functional assays such as Western blotting for downstream signaling molecules (e.g., BDNF) or electrophysiological recordings are performed.[9]
Visualizations
Signaling Pathway of Kir4.1 Inhibition on BDNF Expression
Caption: Inhibition of Kir4.1 by this compound or siRNA can lead to increased BDNF expression.
Experimental Workflow for Comparing this compound and Kir4.1 Knockdown
Caption: Workflow for comparing pharmacological and genetic inhibition of Kir4.1.
Conclusion
Both this compound and genetic knockdown are invaluable tools for elucidating the roles of Kir4.1. This compound offers the advantage of acute and reversible inhibition, making it suitable for studying the immediate effects of Kir4.1 blockade in a variety of in vitro and in vivo models. Genetic knockdown provides a highly specific means of reducing Kir4.1 expression, which is ideal for investigating the long-term consequences of Kir4.1 deficiency.
The choice between these methods will depend on the specific research question. For studies requiring temporal control and investigation of acute effects, this compound is the preferred tool. For studies aiming to model chronic conditions associated with Kir4.1 loss-of-function, genetic knockdown approaches are more appropriate. Ideally, a combination of both pharmacological and genetic approaches can provide a more complete understanding of Kir4.1 function.
References
- 1. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Implication of Kir4.1 Channel in Excess Potassium Clearance: An In Vivo Study on Anesthetized Glial-Conditional Kir4.1 Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conditional Knock-Out of Kir4.1 Leads to Glial Membrane Depolarization, Inhibition of Potassium and Glutamate Uptake, and Enhanced Short-Term Synaptic Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of VU0134992: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of VU0134992, a selective inhibitor of the Kir4.1 potassium channel, to assess its translational relevance. By objectively comparing its performance with alternative compounds and detailing the underlying experimental data and protocols, this document serves as a valuable resource for researchers exploring novel diuretic targets and investigating the physiological roles of Kir4.1.
Mechanism of Action and Signaling Pathway
This compound is a pore blocker of the Kir4.1 inwardly rectifying potassium channel.[1][2] By inhibiting Kir4.1, which is expressed on the basolateral membrane of renal tubules, this compound disrupts potassium recycling. This leads to membrane depolarization and subsequent inhibition of the Na-Cl cotransporter (NCC), ultimately resulting in diuresis, natriuresis, and kaliuresis.[3][4] The activity of NCC is regulated by the WNK/SPAK kinase pathway, which is sensitive to intracellular chloride concentrations. Inhibition of Kir4.1 is thought to increase intracellular chloride, thereby modulating this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against various inwardly rectifying potassium (Kir) channels, as determined by patch-clamp electrophysiology and thallium flux assays.
Table 1: Potency of this compound on Kir Channels (Patch-Clamp Electrophysiology)
| Channel | IC50 (µM) | Selectivity vs. Kir4.1 | Reference(s) |
| Kir4.1 (homomeric) | 0.97 | - | [1][3] |
| Kir4.1/5.1 (heteromeric) | 9.0 | 9.3-fold | [1] |
Table 2: Selectivity Profile of this compound (Thallium Flux Assay)
| Channel | IC50 (µM) or % Inhibition @ 30 µM | Reference(s) |
| Kir4.1 | 5.2 | [1] |
| Kir1.1 (ROMK) | >30 | [1] |
| Kir2.1 | >30 | [1] |
| Kir2.2 | >30 | [1] |
| Kir2.3 | Weakly active | [1] |
| Kir3.1/3.2 | 2.5 | [1] |
| Kir3.1/3.4 | 3.1 | [1] |
| Kir4.2 | 8.1 | [1] |
| Kir6.2/SUR1 | Weakly active | [1] |
| Kir7.1 | Weakly active | [1] |
Table 3: Comparison of Kir4.1 Inhibitors (Thallium Flux Assay)
| Compound | Kir4.1 IC50 (µM) | Reference(s) |
| This compound | 5.2 | [1] |
| Amitriptyline | 81.7 | [5] |
| Nortriptyline | 28.1 (Kd) | [6] |
| Fluoxetine | 48.6 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique was utilized to determine the potency of this compound on Kir4.1 and Kir4.1/5.1 channels.
-
Cell Lines: HEK293 cells stably expressing human Kir4.1 or Kir4.1/5.1.
-
Pipette Solution (intracellular): Contained (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 EGTA, adjusted to pH 7.3 with KOH.
-
Bath Solution (extracellular): Contained (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.
-
Procedure:
-
Glass micropipettes with a resistance of 2-5 MΩ were used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The membrane patch was ruptured to achieve the whole-cell configuration.
-
Voltage-clamp recordings were performed at a holding potential of -80 mV.
-
Currents were elicited by voltage steps from -120 mV to +60 mV.
-
This compound was applied via a perfusion system, and the inhibition of the Kir current was measured at steady state.
-
IC50 values were determined by fitting the concentration-response data to a Hill equation.
-
Thallium Flux Assay
This high-throughput screening method was used to assess the selectivity of this compound against a panel of Kir channels.
-
Principle: Thallium (Tl+) is a surrogate for K+ and can pass through potassium channels. A Tl+-sensitive fluorescent dye is used to measure the influx of Tl+ into the cells.
-
Cell Lines: HEK293 or CHO cells engineered to express the specific Kir channel of interest.
-
Procedure:
-
Cells were plated in 384-well plates and loaded with a Tl+-sensitive fluorescent dye.
-
A baseline fluorescence reading was taken.
-
This compound or other test compounds were added to the wells.
-
A stimulus solution containing Tl+ was added to initiate influx through the Kir channels.
-
The change in fluorescence intensity over time was measured.
-
The rate of Tl+ influx was calculated and used to determine the percent inhibition and IC50 values.
-
In Vivo Diuretic Study in Rats
These studies were conducted to evaluate the physiological effects of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were orally administered with either vehicle or this compound at various doses.
-
Animals were placed in metabolic cages for urine collection over a specified period (e.g., 6 hours).
-
Urine volume was measured.
-
Urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
Dose-dependent effects on diuresis, natriuresis, and kaliuresis were determined.
-
Comparison with Alternatives and Translational Relevance
This compound demonstrates significantly greater potency and selectivity for Kir4.1 compared to previously known inhibitors such as the tricyclic antidepressants amitriptyline and nortriptyline, and the selective serotonin reuptake inhibitor fluoxetine.[5][6][7] This improved pharmacological profile makes this compound a more precise tool for studying the physiological and pathological roles of Kir4.1.
The in vivo studies in rats confirm that inhibition of Kir4.1 by this compound produces a diuretic and natriuretic effect.[3] This provides proof-of-concept for Kir4.1 as a novel diuretic target. Unlike conventional diuretics such as thiazides (e.g., hydrochlorothiazide) which target the NCC directly, or loop diuretics (e.g., furosemide) which inhibit the Na-K-2Cl cotransporter, this compound acts on an upstream regulatory element.[8][9][10] This distinct mechanism of action could offer therapeutic advantages, particularly in cases of diuretic resistance.
However, the translational potential of this compound also faces challenges. The observed kaliuresis (potassium loss) is a common side effect of many diuretics and would need to be managed in a clinical setting.[3] Furthermore, Kir4.1 is also expressed in other tissues, including the brain and inner ear, which could lead to off-target effects. Further studies are required to evaluate the long-term safety and efficacy of Kir4.1 inhibitors and to directly compare their diuretic profile with established clinical agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inwardly Rectifying Potassium Channel Kir4.1 as a Novel Modulator of BDNF Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furosemide compared with hydrochlorothiazide. Long-term treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furosemide Vs Hydrochlorothiazide | Power [withpower.com]
- 10. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of VU0134992: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat VU0134992 as a hazardous brominated organic compound. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure full compliance with local, state, and federal regulations.
The responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential information and a procedural framework for the proper disposal of this compound, a Kir4.1 potassium channel blocker. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical name, 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, classifies it as a brominated organic compound. Therefore, general disposal procedures for this class of chemicals should be strictly followed.
Pre-Disposal and Handling Considerations
Before beginning any experiment, it is crucial to have a waste disposal plan in place.[1] For this compound, this involves careful handling to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In case of a spill, isolate the area and follow your institution's established spill cleanup procedures for hazardous organic compounds.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[2]
Waste Streams: this compound waste should be collected in a designated, properly labeled hazardous waste container.[3] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Specifically, halogenated organic compounds should be kept separate from non-halogenated solvents.[1]
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound, 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide." Include the accumulation start date and any other information required by your institution.[3]
Container Integrity: Use a container that is compatible with the chemical and in good condition.[2][4] Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.[3][4]
The following table summarizes the key aspects of waste segregation for this compound:
| Waste Type | Container | Labeling Requirements |
| Solid this compound | Labeled, sealed, and compatible solid waste container. | "Hazardous Waste," "this compound," and full chemical name. |
| Solutions of this compound | Labeled, sealed, and compatible liquid waste container. | "Hazardous Waste," "this compound," full chemical name, and solvent composition. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed solid waste container. | "Hazardous Waste," "this compound Contaminated Debris." |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste.
Storage of this compound Waste
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[3][4] This area should be clearly marked and inspected regularly for any signs of leakage or container degradation.[4] Ensure that incompatible chemicals are not stored in close proximity to the this compound waste container.[4]
Final Disposal Procedures
The final disposal of this compound will be handled by your institution's EHS department or a licensed hazardous waste disposal contractor. The most common disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[5] This process is designed to destroy the organic molecule and capture any hazardous byproducts.
Never dispose of this compound down the drain or in the regular trash. [6] Improper disposal can lead to environmental contamination and potential legal liabilities.
Decontamination of Empty Containers
Empty containers that previously held this compound must also be handled as hazardous waste. Federal regulations may require triple rinsing the container with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After proper decontamination, remove or deface the original label before disposing of the container as directed by your EHS department.[2]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and safeguarding our natural resources. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. idealresponse.co.uk [idealresponse.co.uk]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
